Product packaging for 2-Methylveratraldehyde(Cat. No.:CAS No. 51234-09-4)

2-Methylveratraldehyde

Cat. No.: B1611477
CAS No.: 51234-09-4
M. Wt: 180.2 g/mol
InChI Key: SDPDVKKZRJAMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylveratraldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1611477 2-Methylveratraldehyde CAS No. 51234-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPDVKKZRJAMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468978
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-09-4
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-3,4-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore various synthetic strategies, delving into the mechanistic underpinnings of each approach and providing detailed, field-tested experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All key claims and methodologies are supported by citations to authoritative sources.

Introduction: The Significance of 2-Methyl-3,4-dimethoxybenzaldehyde

2-Methyl-3,4-dimethoxybenzaldehyde is a key aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of more complex organic molecules. Its unique substitution pattern, featuring a methyl group and two methoxy groups on the benzene ring, makes it a valuable precursor in the pharmaceutical industry for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of intricate molecular architectures. A thorough understanding of its synthesis is therefore paramount for chemists engaged in medicinal chemistry and process development.

This guide will focus on the most practical and efficient methods for the preparation of 2-methyl-3,4-dimethoxybenzaldehyde, with a particular emphasis on formylation reactions of the corresponding precursor, 2,3-dimethoxytoluene.

The Precursor: Synthesis and Properties of 2,3-Dimethoxytoluene

The primary starting material for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde is 2,3-dimethoxytoluene, also known as 3-methylveratrole.[1] This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

Several established routes exist for the synthesis of 2,3-dimethoxytoluene. One common method involves the methylation of 2-methoxy-3-methylphenol using methylating agents such as methyl bromide under basic conditions.[2] Another pathway utilizes the catalytic reduction of 2,3-dimethoxybenzaldehyde to convert the aldehyde functional group into a methyl group.[2]

Table 1: Physical and Chemical Properties of 2,3-Dimethoxytoluene

PropertyValueReference
CAS Number4463-33-6[1][3][4]
Molecular FormulaC₉H₁₂O₂[1][3]
Molecular Weight152.19 g/mol [3]
Boiling Point202-203 °C[3]
Density1.025 g/mL at 25 °C
Refractive Indexn20/D 1.514[3]

Synthetic Strategies for 2-Methyl-3,4-dimethoxybenzaldehyde

The introduction of a formyl (-CHO) group onto the aromatic ring of 2,3-dimethoxytoluene is the key transformation to obtain 2-methyl-3,4-dimethoxybenzaldehyde. This is typically achieved through electrophilic aromatic substitution reactions known as formylations. The electron-donating nature of the two methoxy groups and the methyl group activates the benzene ring, facilitating the attack by a suitable formylating agent. The primary challenge lies in achieving regioselectivity, directing the formylation to the desired position (position 4).

This guide will detail the following key formylation reactions:

  • The Vilsmeier-Haack Reaction

  • The Gattermann Reaction

  • The Duff Reaction

The Vilsmeier-Haack Reaction: A Versatile Formylation Method

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5][6] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][7][8]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dimethoxytoluene attacks the electrophilic carbon of the Vilsmeier reagent.[5]

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene 2,3-Dimethoxytoluene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent Product 2-Methyl-3,4-dimethoxybenzaldehyde Intermediate->Product Hydrolysis

Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethoxytoluene

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form as a solid or a thick paste.

  • Reaction with Substrate: To this mixture, add a solution of 2,3-dimethoxytoluene in a minimal amount of anhydrous DMF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as sodium acetate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Causality of Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous conditions are crucial to prevent its decomposition and ensure a high yield of the desired product.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperature is necessary to control the reaction rate and prevent side reactions.

  • Aqueous Workup: The hydrolysis of the iminium intermediate is a critical step to form the final aldehyde. The use of a basic solution during workup neutralizes the acidic byproducts of the reaction.

The Gattermann Reaction: An Alternative Formylation Route

The Gattermann reaction provides another avenue for the formylation of aromatic compounds.[9] The classical Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] However, due to the high toxicity of HCN, a safer modification, known as the Adams modification, is more commonly employed. This modification generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[10][11]

Mechanism:

The Gattermann reaction proceeds through the formation of an electrophilic species, which is believed to be formimidoyl chloride or a related complex. This electrophile then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.

Gattermann_Reaction cluster_reagents Reagent Generation cluster_formylation Formylation ZnCN2 Zn(CN)2 HCN HCN (in situ) ZnCN2->HCN + HCl HCl HCl Arene 2,3-Dimethoxytoluene Intermediate Electrophilic Intermediate Arene->Intermediate + HCN, HCl, AlCl3 Lewis_Acid AlCl3 (Lewis Acid) Product 2-Methyl-3,4-dimethoxybenzaldehyde Intermediate->Product Hydrolysis

Experimental Protocol: Gattermann Formylation of 2,3-Dimethoxytoluene (Adams Modification)

  • Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane).

  • Addition of Substrate: Add 2,3-dimethoxytoluene to the stirred suspension.

  • Generation of HCN: Carefully add zinc cyanide (Zn(CN)₂) to the mixture.

  • Reaction Initiation: Introduce a stream of dry hydrogen chloride (HCl) gas into the reaction mixture while maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Progression: Continue stirring at a controlled temperature for several hours. Monitor the reaction's completion using TLC.

  • Workup: Decompose the reaction complex by carefully adding ice and then dilute hydrochloric acid.

  • Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude aldehyde is then purified by distillation under reduced pressure or by column chromatography.

Causality of Experimental Choices:

  • In Situ Generation of HCN: The use of zinc cyanide and HCl to generate HCN in situ is a critical safety measure that avoids the handling of highly toxic and volatile liquid HCN.[10][11]

  • Lewis Acid Catalyst: The Lewis acid (AlCl₃) is essential for activating the formylating agent and promoting the electrophilic attack on the aromatic ring.

  • Low-Temperature Reaction: The reaction is often carried out at low temperatures to control the reactivity of the reagents and minimize the formation of byproducts.

The Duff Reaction: Formylation of Phenols and Activated Aromatics

The Duff reaction, or hexamine aromatic formylation, utilizes hexamethylenetetramine (hexamine) as the formyl carbon source.[12] This reaction is particularly effective for the formylation of highly activated aromatic compounds like phenols, but it can also be applied to other electron-rich arenes.[12] The reaction typically requires acidic conditions, often using glycerol and boric acid or acetic acid.[13]

Mechanism:

The reaction mechanism is complex but is thought to involve the protonated hexamine ring opening to form an iminium ion electrophile. This electrophile then attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis lead to the final aldehyde product.[12]

Experimental Protocol: Duff Reaction for Aromatic Formylation

  • Reaction Mixture: In a round-bottom flask, combine the aromatic substrate (e.g., a phenol derivative that could be a precursor to 2,3-dimethoxytoluene), hexamethylenetetramine, and a suitable acidic medium such as a mixture of glycerol and boric acid or glacial acetic acid.

  • Heating: Heat the reaction mixture to a high temperature (typically 150-160 °C) for a specified period.[13]

  • Hydrolysis: After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid.

  • Isolation: The product aldehyde is often volatile with steam and can be isolated by steam distillation.[13] Alternatively, the product can be extracted with an organic solvent.

  • Purification: The crude product is then purified by standard methods such as recrystallization or chromatography.

Causality of Experimental Choices:

  • Hexamine as Formyl Source: Hexamine serves as a convenient and solid source of the formyl group, avoiding the use of more hazardous reagents.

  • Acidic Medium: The acidic environment is necessary to protonate hexamine and initiate the formation of the reactive electrophile.

  • High Temperature: The Duff reaction generally requires high temperatures to proceed at a reasonable rate.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Formylation Methods

FeatureVilsmeier-Haack ReactionGattermann ReactionDuff Reaction
Reagents DMF, POCl₃Zn(CN)₂, HCl, AlCl₃Hexamine, Acid
Reaction Conditions Mild to moderateLow temperatureHigh temperature
Substrate Scope Electron-rich aromaticsActivated aromaticsPhenols, highly activated aromatics
Yield Generally good to excellentVariable, can be goodOften moderate to low
Safety Concerns POCl₃ is corrosiveIn situ generation of toxic HCNHigh reaction temperatures

Spectroscopic Characterization of 2-Methyl-3,4-dimethoxybenzaldehyde

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Spectroscopic Data for 2-Methyl-3,4-dimethoxybenzaldehyde

TechniqueKey Signals
¹H NMR (CDCl₃) δ ~10.2 (s, 1H, -CHO), 7.4-7.0 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 6H, 2x -OCH₃), 2.3 (s, 3H, -CH₃) ppm
¹³C NMR (CDCl₃) δ ~190 (-CHO), 160-120 (Ar-C), 60-55 (2x -OCH₃), ~20 (-CH₃) ppm
IR (KBr) ~1680 cm⁻¹ (C=O stretch, aldehyde), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1270, 1020 cm⁻¹ (C-O stretch, ether)
Mass Spectrometry m/z = 180 (M⁺)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here are typical values.

Conclusion

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be effectively achieved through various formylation methods, with the Vilsmeier-Haack reaction often being the preferred choice due to its versatility, generally good yields, and milder reaction conditions compared to the Gattermann and Duff reactions. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. Thorough purification and spectroscopic characterization are essential to ensure the high quality of the final product, which is crucial for its application in pharmaceutical and fine chemical synthesis.

References

An In-Depth Technical Guide to the Characterization of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel aromatic compound, 2-Methylveratraldehyde (2,3-dimethoxy-6-methylbenzaldehyde). As a specialized derivative of veratraldehyde, this molecule holds potential as a building block in pharmaceutical and materials science applications. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven methodologies. The protocols herein are presented not merely as steps, but as a self-validating system, with causal explanations for experimental choices to ensure reproducibility and scientific integrity. We will cover a strategic synthetic approach, rigorous purification, and multi-platform spectroscopic and chromatographic analysis to unambiguously confirm the structure and purity of this novel compound.

Introduction: Rationale and Potential Significance

Aromatic aldehydes are cornerstone intermediates in organic synthesis. Veratraldehyde (3,4-dimethoxybenzaldehyde) and its derivatives, for example, are precursors to a wide range of biologically active molecules and functional materials.[1] The introduction of a methyl group ortho to a methoxy group, as in the novel compound this compound, is anticipated to introduce significant steric and electronic modifications. These changes can profoundly influence molecular conformation, reactivity, and biological interactions, making it a target of interest for creating new chemical entities.

This guide establishes a robust baseline for the synthesis and characterization of this compound. By providing a detailed and validated set of protocols, we aim to empower researchers to confidently synthesize, purify, and utilize this compound for downstream applications, from fundamental reactivity studies to the development of novel therapeutic agents.

Synthesis and Purification Strategy

The synthesis of this compound requires a regioselective formylation of an appropriately substituted aromatic precursor. An ortho-formylation strategy is the most direct approach.

Synthetic Pathway: Ortho-Formylation of 2,3-Dimethoxytoluene

The chosen pathway is the titanium tetrachloride (TiCl₄) mediated ortho-formylation of 2,3-dimethoxytoluene using dichloromethyl methyl ether (DCME) as the formylating agent. This method is selected for its high regioselectivity, which is often directed to the position ortho to a methoxy group, and its effectiveness with electron-rich aromatic systems.[2]

Synthesis_Pathway Reactant 2,3-Dimethoxytoluene Reagents 1. TiCl₄, DCME 2. Dichloromethane (DCM) 3. H₂O Quench Reactant->Reagents Product This compound Reagents->Product Ortho-Formylation

Detailed Synthesis Protocol

Causality: This protocol leverages the Lewis acidity of TiCl₄ to activate the DCME, creating a highly electrophilic species. The electron-donating methoxy groups of the substrate activate the aromatic ring, facilitating electrophilic substitution. The reaction is conducted at low temperature to control the exothermic reaction and minimize potential side-product formation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add 2,3-dimethoxytoluene (1.0 eq). Slowly add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise via syringe. The solution will likely turn a deep color. Stir for 15 minutes.

  • Formylation: Add dichloromethyl methyl ether (DCME, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice water (200 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Flash Column Chromatography

Causality: The crude product will contain the desired aldehyde along with potential minor regioisomers and unreacted starting material. Flash chromatography is the standard and most effective method for separating these components based on their differing polarities.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (SiO₂).

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (9:1) eluent system.

  • Loading and Elution: Load the adsorbed crude product onto the column. Elute with the hexane/ethyl acetate (9:1) solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain).

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a solid or oil.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization requires a multi-technique approach. The following sections detail the expected outcomes from key analytical methods. The data presented is exemplary for a compound with this structure, based on analyses of similar molecules like 2,3-dimethoxybenzaldehyde and veratraldehyde.[3][4]

General Properties
PropertyExpected ValueRationale
Molecular Formula C₁₀H₁₂O₃Derived from structural analysis.
Molecular Weight 180.20 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solidTypical for aromatic aldehydes.[5]
Melting Point 50-55 °CEstimated based on similar isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve ~10-15 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Table of Expected NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde (-CHO)~10.4Singlet (s)1HH-C=O
Aromatic~7.2Doublet (d)1HAr-H
Aromatic~7.0Doublet (d)1HAr-H
Methoxy (-OCH₃)~3.9Singlet (s)3HOCH₃
Methoxy (-OCH₃)~3.8Singlet (s)3HOCH₃
Methyl (-CH₃)~2.5Singlet (s)3HAr-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl (C=O)~192C=O
Aromatic Quaternary~160, ~155Ar-C-O
Aromatic Quaternary~135, ~130Ar-C
Aromatic CH~125, ~115Ar-C-H
Methoxy (-OCH₃)~62, ~56OCH₃
Methyl (-CH₃)~18Ar-CH₃
Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: IR Spectrum Acquisition (ATR)

  • Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table of Expected IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950-2850MediumC-H StretchAliphatic (CH₃, OCH₃)
~2820, ~2720Medium-WeakC-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1685 Strong C=O Stretch Aromatic Aldehyde
~1580, ~1460MediumC=C StretchAromatic Ring
~1270, ~1020StrongC-O StretchAryl Ether (-O-CH₃)
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns.

Protocol: MS Analysis (Electron Ionization)

  • Dissolve a small sample in a volatile solvent like methanol or dichloromethane.

  • Introduce the sample into an Electron Ionization (EI) mass spectrometer, often via a Gas Chromatography (GC) inlet.

  • Acquire the mass spectrum.

Expected Mass Spectrum Data

m/z (mass-to-charge)Expected FragmentInterpretation
180 [M]⁺ Molecular Ion
179[M-H]⁺Loss of the aldehyde proton
165[M-CH₃]⁺Loss of a methyl radical from a methoxy group
151[M-CHO]⁺Loss of the formyl group

Chromatographic Purity Assessment

While spectroscopic methods confirm structure, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]

Detailed HPLC Protocol

Causality: This reverse-phase HPLC method separates the target compound from any less polar (earlier eluting) or more polar (later eluting) impurities. UV detection is highly effective due to the strong absorbance of the aromatic aldehyde chromophore.[7]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 360 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting to ~10 µg/mL.

  • Analysis: Inject the working solution. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. A self-validating run should show a single, sharp, symmetrical peak.

Integrated Characterization Workflow

The synergy between synthesis, purification, and multi-faceted analysis is critical for validating a novel compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Validation Synthesis Ortho-Formylation Purification Flash Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Structure Confirmation Purification->NMR Pure Compound IR IR Functional Groups Purification->IR Pure Compound MS Mass Spec Molecular Weight Purification->MS Pure Compound HPLC HPLC Purity >98% Purification->HPLC Pure Compound Validation Compound Validated NMR->Validation IR->Validation MS->Validation HPLC->Validation

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of the novel compound this compound. Through a strategic ortho-formylation reaction and rigorous purification, a high-purity sample can be reliably obtained. The subsequent analytical workflow, employing NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of the molecular structure, while HPLC analysis validates its purity. This foundational work provides the scientific community with the necessary tools and data to confidently produce and utilize this compound in future research and development endeavors.

References

spectroscopic data for 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methylveratraldehyde

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement for advancing research and ensuring product quality. This compound (2-methyl-3,4-dimethoxybenzaldehyde), a derivative of the widely used flavoring agent veratraldehyde, presents a unique substitution pattern whose spectroscopic characteristics are not extensively documented in public databases. This technical guide provides a comprehensive, in-depth analysis of the predicted . By leveraging established principles of spectroscopy and comparative data from its parent compound, veratraldehyde, this document serves as a robust framework for the identification, characterization, and quality control of this specific analyte. We will delve into the nuances of its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) signatures, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural Imperative

This compound is an aromatic aldehyde with the chemical structure 2-methyl-3,4-dimethoxybenzaldehyde. Its core is a benzene ring substituted with an aldehyde group, two methoxy groups, and a methyl group. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Spectroscopic analysis is the cornerstone of verifying this arrangement, providing a molecular "fingerprint" that is essential for synthesis validation, purity assessment, and regulatory compliance.

This guide is structured to provide not just data, but a field-proven rationale for interpreting that data. The spectroscopic predictions herein are derived from the known empirical data of veratraldehyde (3,4-dimethoxybenzaldehyde)[1][2][3] and established principles of substituent effects in spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, aromatic ring, and C-H bonds.

Predicted IR Absorption Data

The introduction of a methyl group adjacent to the aldehyde function on the veratraldehyde scaffold is predicted to have minimal impact on the primary functional group frequencies but will introduce its own characteristic vibrations.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale
Aldehyde C-HC-H Stretch~2850 and ~2750MediumThe characteristic Fermi doublet for an aldehyde C-H bond.
Alkyl C-HC-H Stretch2970 - 2930Medium-StrongStretching vibrations of the methyl and methoxy C-H bonds.[4]
Aldehyde C=OC=O Stretch~1685 - 1705Strong, SharpA very prominent absorption characteristic of aromatic aldehydes.[5] Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).
Aromatic C=CC=C Stretch~1600, ~1580, ~1500Medium-VariableMultiple bands indicating the aromatic nature of the core structure.
Methoxy C-OAsymmetric Stretch~1260StrongCharacteristic strong absorption for aryl ethers.
Methoxy C-OSymmetric Stretch~1025MediumAnother key indicator of the methoxy groups.
Aromatic C-HOut-of-Plane Bend~810 - 890StrongThe specific frequency is sensitive to the substitution pattern on the aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum

A self-validating system for IR analysis ensures reproducibility and accuracy.

  • Sample Preparation: For a solid sample like this compound, prepare a KBr (potassium bromide) pellet.

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or semi-transparent disk.

    • Causality: KBr is used as it is transparent in the mid-IR range (4000-400 cm⁻¹) and provides a solid matrix that minimizes intermolecular interactions that could shift absorption bands.[6]

  • Background Acquisition: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This step is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Acquisition: Place the KBr pellet containing the sample into the spectrometer and record the spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing: Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

IR Analysis Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing prep1 Grind 1-2 mg Sample with 100 mg KBr prep2 Press into Transparent Pellet prep1->prep2 acq1 Record Background Spectrum (Empty Holder) prep2->acq1 acq2 Record Sample Spectrum (KBr Pellet) acq1->acq2 proc1 Automatic Background Subtraction acq2->proc1 proc2 Baseline Correction & Peak Picking proc1->proc2 end end proc2->end Final Spectrum (Transmittance vs. Wavenumber)

Caption: Workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete structural picture can be assembled.

¹H NMR Spectroscopy Predictions

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The predicted spectrum for this compound in CDCl₃ is detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | Aldehyde (-CHO) | ~10.1 - 10.3 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. | | Aromatic (H-6) | ~7.3 - 7.5 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It is coupled to H-5. | | Aromatic (H-5) | ~6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to a methoxy group and coupled to H-6. | | Methoxy (-OCH₃) | ~3.90 - 3.95 | Two Singlets (s) | 3H each (6H total) | The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. | | Methyl (-CH₃) | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group attached to the aromatic ring is deshielded compared to a simple alkane but is not coupled to other protons. |

¹³C NMR Spectroscopy Predictions

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their functional roles.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)~191 - 193The carbonyl carbon is highly deshielded and appears far downfield, a characteristic of aldehydes.[7]
Aromatic (C-4)~155 - 158Aromatic carbon attached to an oxygen (methoxy group), deshielded.
Aromatic (C-3)~148 - 151Aromatic carbon attached to an oxygen (methoxy group), deshielded.
Aromatic (C-1)~130 - 132Quaternary carbon attached to the aldehyde group.
Aromatic (C-6)~127 - 129Aromatic CH carbon.
Aromatic (C-2)~125 - 128Quaternary carbon attached to the methyl group.
Aromatic (C-5)~110 - 112Aromatic CH carbon shielded by ortho methoxy group.
Methoxy (-OCH₃)~56Two distinct signals are expected in this region for the two non-equivalent methoxy carbons.
Methyl (-CH₃)~15 - 20The aliphatic methyl carbon appears in the typical upfield region.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. TMS provides a universal reference point for the chemical shift scale.[8]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire the ¹³C spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are positive and have a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operation cluster_proc Data Processing prep1 Dissolve 5-10 mg Sample in ~0.6 mL CDCl3 with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock on Solvent prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase Correction & Baseline Flattening proc1->proc2 proc3 Calibrate to TMS (0 ppm) & Integrate (1H) proc2->proc3 end end proc3->end Final Annotated Spectra

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₀H₁₂O₃.

  • Molecular Weight: 180.20 g/mol

In a typical Electron Ionization (EI) mass spectrum, the following key ions are predicted:

m/z (mass-to-charge ratio) Predicted Ion Structure Fragmentation Pathway Significance
180[C₁₀H₁₂O₃]⁺˙Ionization of the parent moleculeMolecular Ion (M⁺˙) . Confirms the molecular weight.
179[M - H]⁺Loss of the aldehydic hydrogen radicalA common and often strong peak for aldehydes.
165[M - CH₃]⁺Loss of a methyl radical from a methoxy groupIndicates the presence of methoxy substituents.
151[M - CHO]⁺Loss of the formyl radicalCharacteristic fragmentation of benzaldehydes.
152[M - CO]⁺˙Loss of carbon monoxide from the [M-H]⁺ ionA common rearrangement and fragmentation pathway.
137[M - CH₃ - CO]⁺Subsequent loss of CO after loss of a methyl groupFurther fragmentation confirming the structure.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (1 µL) of the solution into the GC injection port, which is heated to volatilize the sample.

    • The analyte travels through a capillary column (e.g., a nonpolar DB-5 column) carried by an inert gas (e.g., Helium). Separation occurs based on the analyte's boiling point and affinity for the column's stationary phase.

    • Causality: The GC step ensures that the mass spectrum obtained is of a pure compound, which is a critical self-validating step.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Analysis Workflow Diagram

MS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) gc1 Inject Dilute Sample gc2 Vaporization & Separation in Capillary Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 Elution ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Ion Detection ms2->ms3 end end ms3->end Mass Spectrum (Abundance vs. m/z)

Caption: Workflow for GC-MS analysis.

Conclusion

The structural validation of this compound is critically dependent on the integrated interpretation of multiple spectroscopic techniques. This guide provides a detailed predictive framework for its IR, ¹H NMR, ¹³C NMR, and MS spectra. The characteristic aldehyde C=O stretch in the IR, the unique set of aromatic and aliphatic signals in the NMR, and the definitive molecular ion and fragmentation pattern in the MS collectively provide a high-confidence fingerprint for this molecule. By following the detailed, self-validating protocols described herein, researchers and drug development professionals can confidently synthesize, identify, and quantify this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

2-Methylveratraldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylveratraldehyde: Nomenclature, Structure, and Comparative Analysis of Isomeric Methyl-Dimethoxybenzaldehydes

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. The guide begins by elucidating the systematic IUPAC nomenclature and the inferred chemical structure of the target compound. Recognizing the limited availability of direct experimental data for 2-methyl-3,4-dimethoxybenzaldehyde, this document then presents a comparative study of closely related and well-characterized isomers. This approach offers valuable insights into the structure-property relationships within this class of compounds. The guide further details established synthetic protocols for key isomers, discusses their applications, and provides a framework for their spectroscopic characterization.

Deciphering the Identity of this compound

Nomenclature and Structural Elucidation

The name "this compound" is a semi-systematic name derived from a common parent compound, veratraldehyde. To ascertain its precise chemical structure, a systematic approach based on IUPAC nomenclature is necessary.

  • Parent Compound: Veratraldehyde The foundation of the name is "veratraldehyde," which is the widely accepted common name for 3,4-dimethoxybenzaldehyde [1][2][3]. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxy groups (-OCH₃) at positions 3 and 4.

  • Substituent: 2-Methyl The prefix "2-Methyl" indicates the presence of a methyl group (-CH₃) at the second position of the benzene ring, relative to the principal functional group, the aldehyde, which is at position 1.

Therefore, the systematic IUPAC name for "this compound" is 2-methyl-3,4-dimethoxybenzaldehyde . Its chemical structure is depicted below.

Caption: Chemical structure of 2-methyl-3,4-dimethoxybenzaldehyde.

A Note on Availability and Isomeric Ambiguity

While the IUPAC name and structure can be logically deduced, it is crucial for the research community to note that 2-methyl-3,4-dimethoxybenzaldehyde is not extensively documented in major chemical databases such as PubChem and the NIST Chemistry WebBook under a dedicated CAS number. This suggests that this specific isomer may be less common, not commercially available, or may be referenced under different nomenclature in specialized literature.

In contrast, other isomers of methyl-dimethoxybenzaldehyde are well-characterized and more readily accessible. This guide will, therefore, focus on a comparative analysis of these isomers to provide a valuable resource for understanding the chemical landscape of this compound class.

Comparative Analysis of Key Dimethoxybenzaldehyde Isomers

The positioning of methoxy and methyl groups on the benzaldehyde framework significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is paramount for applications in drug design and synthesis.

G cluster_isomers Common Isomers Parent Dimethoxybenzaldehydes 2_3 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) Parent->2_3 Isomer 2_4 2,4-Dimethoxybenzaldehyde Parent->2_4 Isomer 3_4 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Parent->3_4 Isomer 2_5 2,5-Dimethoxybenzaldehyde Parent->2_5 Isomer

Caption: Relationship between Veratraldehyde and its common isomers.

Physicochemical Properties

The table below summarizes key physicochemical properties of several well-documented dimethoxybenzaldehyde isomers, providing a basis for comparison.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Veratraldehyde 3,4-dimethoxybenzaldehyde120-14-9C₉H₁₀O₃166.1740-43281
o-Veratraldehyde 2,3-dimethoxybenzaldehyde86-51-1C₉H₁₀O₃166.1748-52137 @ 12 mmHg
- 2,4-dimethoxybenzaldehyde613-45-6C₉H₁₀O₃166.1867-72165 @ 10 mmHg
- 2,5-dimethoxybenzaldehyde93-02-7C₉H₁₀O₃166.1746-49146 @ 10 mmHg
- 3,5-dimethoxybenzaldehyde7311-34-4C₉H₁₀O₃166.1743-46165-167 @ 14 mmHg

Data sourced from PubChem and commercial supplier information.[2][4][5][6][7][8]

Applications in Research and Development

Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, with significant applications in the pharmaceutical and fragrance industries.

  • Pharmaceutical Intermediates: These compounds are precursors to a wide range of pharmaceuticals. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a key intermediate in the synthesis of drugs such as amiquinsin, prazosin, and trimethoprim. The various isomers serve as scaffolds for creating libraries of compounds for drug discovery, where the substitution pattern is critical for modulating biological activity.

  • Flavor and Fragrance: Veratraldehyde itself is valued for its pleasant, woody, vanilla-like aroma and is used in perfumes and as a flavoring agent[9]. Other isomers also possess unique aromatic properties that are utilized in the fragrance industry[4].

  • Agrochemicals: The dimethoxybenzaldehyde core is found in some pesticides and herbicides, where it contributes to the molecule's efficacy and selectivity[4].

Synthesis of Dimethoxybenzaldehyde Derivatives

The synthesis of substituted dimethoxybenzaldehydes can be achieved through various established organic chemistry methodologies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies
  • Methylation of Dihydroxybenzaldehydes: A common and straightforward approach is the methylation of the corresponding dihydroxybenzaldehyde using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. For example, veratraldehyde is commercially prepared by the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde)[9].

  • Formylation of Dimethoxybenzenes: The Vilsmeier-Haack reaction or the Gattermann reaction can be employed to introduce an aldehyde group onto a dimethoxybenzene ring. The regioselectivity of the formylation is directed by the existing methoxy groups.

  • Oxidation of Corresponding Alcohols or Methyl Groups: If the corresponding benzyl alcohol or methyl-substituted dimethoxybenzene is available, it can be oxidized to the aldehyde using reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or through controlled catalytic oxidation.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde

This protocol is adapted from the literature and describes the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene[10].

Materials:

  • 3-hydroxymethyl-2,5-dimethoxytoluene

  • Selenium dioxide (SeO₂)

  • Benzene (or a suitable alternative solvent for azeotropic distillation)

  • Distillation apparatus with a Dean-Stark trap

Procedure:

  • Dissolve 3-hydroxymethyl-2,5-dimethoxytoluene in benzene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

  • Add finely powdered selenium dioxide to the solution.

  • Heat the mixture to reflux and azeotropically distill the water formed during the reaction.

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete (no more water is formed), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the selenium byproduct.

  • Remove the benzene solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to yield 2,5-dimethoxy-3-methylbenzaldehyde[10].

G cluster_workflow Synthesis Workflow A 1. Dissolve Starting Material (3-hydroxymethyl-2,5-dimethoxytoluene) in Benzene B 2. Add Oxidizing Agent (Selenium Dioxide) A->B C 3. Azeotropic Reflux (Remove water via Dean-Stark) B->C D 4. Reaction Cooldown and Filtration C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F

Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.

Spectroscopic Characterization

Distinguishing between the various isomers of methyl-dimethoxybenzaldehyde is critical. Spectroscopic methods provide the necessary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information. The chemical shift of the aldehydic proton is typically found downfield (δ 9.5-10.5 ppm). The aromatic region (δ 6.5-8.0 ppm) will show distinct splitting patterns and coupling constants depending on the substitution pattern. The number and chemical shifts of the methoxy group singlets (δ 3.8-4.0 ppm) and the methyl group singlet (δ 2.2-2.6 ppm) are also diagnostic.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (δ 185-195 ppm). The number and chemical shifts of the aromatic carbons and the methoxy and methyl carbons provide further confirmation of the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • A strong C=O stretch for the aldehyde carbonyl will be present around 1680-1700 cm⁻¹.

  • C-H stretches for the aldehyde proton can be seen as two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.

  • Strong C-O stretches for the methoxy groups will be observed around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (180.0786 g/mol for C₁₀H₁₂O₃). The fragmentation pattern, particularly the loss of H, CH₃, and OCH₃ groups, can provide further structural clues to differentiate between isomers.

Conclusion

While "this compound" corresponds systematically to 2-methyl-3,4-dimethoxybenzaldehyde, its limited presence in the scientific literature necessitates a broader, comparative approach for a thorough understanding. This guide has provided a detailed analysis of the nomenclature and structure, alongside a comparative overview of the properties, synthesis, and applications of key, well-documented isomers of dimethoxybenzaldehyde. The provided synthetic protocols and spectroscopic insights offer a valuable resource for researchers and professionals working with this versatile class of aromatic aldehydes. This comparative framework enables informed decisions in experimental design and the synthesis of novel compounds for pharmaceutical and other applications.

References

A Comprehensive Technical Guide to 2-Methylveratraldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the physical and chemical properties of 2-Methylveratraldehyde (also known as 2,3-dimethoxy-6-methylbenzaldehyde). It is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile aromatic aldehyde for applications in organic synthesis and materials science. This guide goes beyond a simple recitation of data, providing expert insights into the causality behind its properties and practical, field-tested protocols for its analysis.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzaldehyde characterized by the presence of an aldehyde group, two adjacent methoxy groups, and a methyl group on the aromatic ring. This specific arrangement of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (aldehyde) imparts a unique electronic and steric profile, which dictates its reactivity and physical behavior. The ortho-methyl group, in particular, introduces significant steric hindrance around the aldehyde, a critical factor to consider in synthetic planning.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 57053-03-9
Appearance Off-white to light yellow crystalline solid
Melting Point 69-71 °C
Boiling Point 285.6 ± 20.0 °C (at 760 mmHg)
Density 1.124 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in ethanol, chloroform, and ethyl acetate. Sparingly soluble in water.

The structural arrangement of its functional groups is visualized below.

Caption: Molecular structure of this compound.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is the bedrock of reliable research. The following section details standard analytical protocols and provides expert interpretation of the expected results, ensuring a self-validating system for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

  • ¹H NMR Analysis: The proton NMR spectrum provides a clear fingerprint. Key expected signals include:

    • A singlet for the aldehyde proton (CHO ) at δ 9.5-10.5 ppm. Its downfield shift is characteristic of deshielding by the carbonyl group.

    • Two distinct singlets for the methoxy protons (OCH₃ ) around δ 3.8-4.0 ppm.

    • A singlet for the methyl protons (CH₃ ) at δ 2.3-2.6 ppm.

    • Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two aromatic protons, showing ortho-coupling.

  • ¹³C NMR Analysis: The carbon spectrum complements the proton data:

    • The aldehyde carbonyl carbon (C =O) will appear significantly downfield, around δ 190-195 ppm.

    • Aromatic carbons attached to oxygen will be in the δ 140-160 ppm range.

    • Other aromatic carbons will be found between δ 110-135 ppm.

    • The two methoxy carbons (O CH₃ ) will be sharp signals around δ 55-62 ppm.

    • The methyl carbon (C H₃) will be upfield, typically δ 15-20 ppm.

Experimental Protocol: NMR Analysis

  • Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.

  • Standardization: Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.

  • Verification: The resulting spectra should be cross-referenced with the expected chemical shifts and integration ratios to confirm structural integrity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Interpretation:

    • A strong, sharp absorption peak between 1680-1700 cm⁻¹ is the most diagnostic signal, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.

    • Weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of the aldehyde group.

    • Strong C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹ region.

    • C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

Chromatographic Purity Assessment

Gas Chromatography (GC) is the preferred method for determining the purity of this compound due to its volatility and thermal stability.

Experimental Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in high-purity ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a Flame Ionization Detector (FID) and a medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures good separation from potential starting materials or byproducts.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total integrated peak area. A pure sample should exhibit a single major peak.

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Injection & Separation cluster_analysis 3. Detection & Analysis prep Dissolve sample (1 mg/mL in Ethyl Acetate) inject Inject 1 µL into GC prep->inject column Separate on DB-5 Column (Temp. Program) inject->column detect Detect with FID column->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

An In-depth Technical Guide to 2-Methyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3,4-dimethoxybenzaldehyde (CAS Number: 51234-09-4), a substituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic strategies, spectroscopic characterization, and prospective applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

2-Methyl-3,4-dimethoxybenzaldehyde, also known by its synonym 2-methylveratraldehyde, is a polysubstituted benzaldehyde derivative. The strategic placement of a methyl group ortho to the aldehyde function, flanked by two methoxy groups, imparts unique steric and electronic characteristics that influence its reactivity and potential biological activity.

Table 1: Chemical Identity of 2-Methyl-3,4-dimethoxybenzaldehyde

IdentifierValue
CAS Number 51234-09-4[1]
IUPAC Name 2-methyl-3,4-dimethoxybenzaldehyde
Synonyms This compound
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [1]
Canonical SMILES CC1=C(C(=CC=C1)C=O)OC

Physicochemical Properties and Safety Considerations

Table 2: Predicted Physicochemical Properties and Known Properties of Isomers

PropertyPredicted/Known ValueSource/Basis
Appearance Likely a crystalline solidAnalogy with isomers
Melting Point Not specified; likely a defined melting rangeGeneral property of pure organic solids
Boiling Point Not specified; expected to be elevatedAnalogy with isomers
Solubility Expected to be soluble in common organic solventsGeneral solubility of benzaldehydes
Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. Based on the safety data for related dimethoxybenzaldehydes, the following precautions are advised:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Strategic Synthesis Methodologies

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be approached through several established methods for substituted benzaldehydes. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Directed Ortho-Metalation

A powerful strategy for introducing substituents at specific positions on an aromatic ring is directed ortho-metalation. This approach leverages a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be quenched with an electrophile.

Workflow: Directed Ortho-Metalation for 2-Methyl-3,4-dimethoxybenzaldehyde

G cluster_0 Step 1: Protection & Directed Metalation cluster_1 Step 2: Deprotection & Aldehyde Formation start Start with a suitable 3,4-dimethoxytoluene derivative protect Protect the aldehyde precursor (e.g., as a dithiane) start->protect metalate Directed ortho-metalation with n-BuLi protect->metalate quench Quench with a methylating agent (e.g., methyl iodide) metalate->quench deprotect Deprotection of the aldehyde precursor quench->deprotect product 2-Methyl-3,4-dimethoxybenzaldehyde deprotect->product

Caption: Directed ortho-metalation workflow.

This method offers high regioselectivity, a crucial factor when dealing with multiple potential reaction sites on the benzene ring. Tandem reactions that combine metalation and electrophilic quench in a single pot can enhance efficiency by minimizing intermediate purification steps.[2][3]

Formylation of a Pre-substituted Aromatic Ring

Another viable approach is the formylation of a pre-existing 1-methyl-2,3-dimethoxybenzene. Several classic named reactions can be employed for this transformation.

Key Formylation Reactions:

  • Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

  • Vilsmeier-Haack Reaction: A milder method that employs a phosphoryl chloride and a substituted amide (like N,N-dimethylformamide) to generate the formylating agent.

  • Reimer-Tiemann Reaction: While typically used for phenols, modifications of this reaction could potentially be adapted for activated aromatic ethers.[4]

The choice among these methods will be dictated by the substrate's reactivity and tolerance to the reaction conditions.

One-Pot Reduction/Cross-Coupling

Modern synthetic methodologies offer elegant one-pot procedures. A recent development involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[5][6] This approach could be adapted for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

Accurate characterization of the final product is essential for confirming its identity and purity. While experimental spectra for 2-methyl-3,4-dimethoxybenzaldehyde are not widely published, we can predict the key features based on the known spectroscopic data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.0-10.0 ppm.[7]

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.[7]

  • Methoxy Protons (-OCH₃): Two singlets, each integrating to three protons, in the region of δ 3.5-4.8 ppm.[7]

  • Methyl Protons (-CH₃): A singlet, integrating to three protons, in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key expected signals include the carbonyl carbon of the aldehyde (downfield), the aromatic carbons, the methoxy carbons, and the methyl carbon (upfield).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[8]

  • C-H Stretch (Aromatic and Alkyl): Peaks in the region of 2850-3100 cm⁻¹.

  • C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180.20, along with characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The unique substitution pattern of 2-methyl-3,4-dimethoxybenzaldehyde makes it an attractive starting material for several applications.

Precursor for Pharmaceutical Scaffolds

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

  • Reductive amination to form substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

  • Condensation reactions to form chalcones, imines, and other intermediates.

These transformations can lead to the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

Modulation of Biological Activity

The presence and position of the methyl and methoxy groups can significantly influence the pharmacological properties of a molecule. The ortho-methyl group can induce a specific conformation, which may enhance binding to a biological target. The dimethoxy substitution pattern is found in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties.

Potential as an Antimicrobial Potentiator

Preliminary information suggests that this compound may act as a potentiator of antimicrobial activity.[1] This suggests a potential application in combination therapies to enhance the efficacy of existing antibiotics or as a lead compound for the development of new antimicrobial agents.

Logical Flow: From Synthesis to Application

G cluster_0 Synthesis & Characterization cluster_1 Application in Drug Discovery synthesis Synthesis of 2-methyl-3,4-dimethoxybenzaldehyde purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization intermediate Key Synthetic Intermediate characterization->intermediate derivatization Derivatization to Bioactive Molecules intermediate->derivatization screening Biological Screening derivatization->screening lead_opt Lead Optimization screening->lead_opt

Caption: The progression from synthesis to drug discovery applications.

Conclusion

2-Methyl-3,4-dimethoxybenzaldehyde is a chemical entity with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel synthetic routes and the creation of new molecular entities with desired biological activities. This guide provides a foundational understanding of this compound, intended to empower researchers and drug development professionals to explore its applications in their respective domains. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted and is expected to unveil new avenues for innovation.

References

A Technical Guide to the Preliminary Bioactivity Investigation of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary investigation of the bioactivity of 2-Methylveratraldehyde (2,3-dimethoxy-6-methylbenzaldehyde). As a novel compound with structural similarities to known bioactive molecules like veratraldehyde, a systematic screening approach is paramount. This document provides not just protocols, but the underlying scientific rationale for a logical experimental workflow, beginning with essential safety profiling and progressing to targeted screens for antioxidant, anti-inflammatory, and antimicrobial activities. The methodologies are designed to be robust and self-validating, providing a solid foundation for future, more in-depth mechanistic studies and potential drug development.

Introduction: Rationale for Investigation

This compound is an aromatic aldehyde whose chemical scaffold, featuring methoxy and methyl groups on a benzaldehyde core, suggests a potential for diverse biological activities. It is structurally related to veratraldehyde (3,4-dimethoxybenzaldehyde), a compound used as an intermediate in the synthesis of pharmaceuticals and known to possess some antifungal properties[1][2]. The presence of the aldehyde group and the methoxylated phenol-like ring structure are common motifs in natural products with demonstrated antioxidant, anti-inflammatory, and antimicrobial effects[3][4].

Given the lack of extensive biological data on this compound, a preliminary, hypothesis-driven investigation is warranted. This guide proposes a screening cascade designed to efficiently probe its therapeutic potential. The workflow is logically structured to first establish a safe concentration range before committing resources to more complex functional assays.

Chemical Profile: this compound
PropertyValueSource
IUPAC Name 2,3-dimethoxy-6-methylbenzaldehyde-
Synonyms 6-Methyl-2,3-dimethoxybenzaldehyde-
Molecular Formula C₁₀H₁₂O₃[5][6]
Molecular Weight 180.20 g/mol [5][6]
Appearance Light yellow to yellow solid (predicted)[6]
Structure -

Overall Experimental Workflow

The proposed investigation follows a phased approach. The initial phase establishes the cytotoxicity profile of the compound, which is critical for designing subsequent bioactivity assays. The second phase involves parallel screening for antioxidant, anti-inflammatory, and antimicrobial activities. This structure ensures that any observed bioactivity is not a mere artifact of cellular toxicity.

G cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: Bioactivity Screening a Dose-Response Cytotoxicity (MTT Assay) b Determine IC50 & Non-Toxic Concentration Range a->b Data Analysis c Antioxidant Activity (DPPH Radical Scavenging) b->c Inform Assay Concentrations d Anti-inflammatory Activity (LPS-stimulated RAW 264.7 Cells) b->d Inform Assay Concentrations e Antimicrobial Activity (Broth Microdilution - MIC) b->e Inform Assay Concentrations G cluster_0 DPPH Assay Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced Accepts H• Compound This compound (Antioxidant, AH) Compound_Radical A• (Compound Radical) Compound->Compound_Radical Donates H•

References

A Technical Guide to the Synthesis, Purification, and Characterization of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde) is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry. As a bespoke building block, its utility lies in its potential as an intermediate for constructing more complex molecular architectures in pharmaceutical and materials science. Unlike its well-known isomer, veratraldehyde (3,4-dimethoxybenzaldehyde), which is found in various natural sources, this compound is not documented as a naturally occurring compound. Its availability is therefore contingent on targeted chemical synthesis. This guide provides a comprehensive, technically-grounded framework for the logical synthesis, purification, and analytical characterization of this compound. The narrative emphasizes the causality behind procedural choices, offering field-proven insights into the practical execution of the requisite chemical transformations.

Introduction and Strategic Overview

This compound is an aromatic aldehyde with the chemical structure 2-methyl-3,4-dimethoxybenzaldehyde. Its molecular framework, featuring an aldehyde, a methyl group, and two adjacent methoxy groups on a benzene ring, presents a unique substitution pattern that is valuable for synthetic chemists. The aldehyde functional group is a versatile handle for a myriad of chemical reactions, including reductive aminations, Wittig reactions, and oxidations, while the electronic and steric influence of the methyl and methoxy substituents can direct further reactions and impart specific properties to derivative molecules.

The applications of its structural isomers are well-documented; for instance, veratraldehyde is a key intermediate in the synthesis of pharmaceuticals like prazosin and tiapamil.[1] Given the established bioactivity of substituted benzaldehydes, this compound represents an intriguing, yet underexplored, scaffold for drug discovery and development programs.

This guide outlines a robust and logical two-step synthetic sequence to produce this compound, beginning from the commercially available precursor, 2-methylguaiacol. The strategy involves:

  • Regioselective Formylation: Introduction of an aldehyde group ortho to the hydroxyl moiety of 2-methylguaiacol.

  • Exhaustive Methylation: Conversion of the remaining phenolic hydroxyl group to a methoxy ether to yield the final product.

This approach is predicated on well-established, high-yielding chemical transformations, ensuring its reliability and scalability.

Table 1: Physicochemical and Predicted Properties of this compound
PropertyValue / PredictionSource / Rationale
IUPAC Name 2-methyl-3,4-dimethoxybenzaldehyde-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
CAS Number Not assigned-
Physical State Predicted: Low-melting solid or oilBased on isomers like veratraldehyde (mp 41-45 °C)[2]
Boiling Point Predicted: >280 °C (atm)Higher than veratraldehyde (281 °C) due to increased substitution
Solubility Soluble in common organic solventsTypical for aromatic ethers and aldehydes

Proposed Synthesis of this compound

The synthesis is designed as a sequential process, ensuring control over each transformation. The overall workflow from starting material to purified product is depicted below.

Caption: Overall workflow for the synthesis and purification of this compound.

Reaction Scheme

The two-step chemical transformation is illustrated below, highlighting the structural changes from the starting material to the final product.

Caption: Two-step reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Ortho-Formylation of 2-Methylguaiacol to 2-Methylvanillin

This procedure is adapted from a highly reliable and regioselective method for the ortho-formylation of phenols.[3]

  • Principle: The reaction proceeds via the formation of a magnesium phenoxide complex. The chelation of the magnesium ion between the phenolic oxygen and the oxygen of paraformaldehyde directs the electrophilic formylation specifically to the ortho position. The electron-donating effects of the hydroxyl and methoxy groups activate the ring, while the methyl group provides some steric hindrance, favoring formylation at the less-hindered C4 position.

  • Protocol:

    • Inert Atmosphere: Equip a dry 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and argon inlet. Purge the system with argon.

    • Reagent Addition: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

    • Solvent: Add dry tetrahydrofuran (THF, 250 mL) via cannula or syringe.

    • Base Addition: Add triethylamine (10.12 g, 100 mmol) dropwise. Stir the resulting suspension for 10 minutes.

    • Substrate Addition: Add 2-methylguaiacol (6.91 g, 50 mmol) dropwise. The mixture will become opaque.

    • Reaction: Heat the mixture to a gentle reflux (approx. 75 °C oil bath) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

    • Workup: Cool the reaction to room temperature. Add diethyl ether (100 mL) and transfer to a 1 L separatory funnel. Wash sequentially with 1 M HCl (3 x 100 mL) and brine (1 x 100 mL).

    • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylvanillin, which can be purified by chromatography or used directly in the next step.

Step 2: Methylation of 2-Methylvanillin to this compound

This is a standard Williamson ether synthesis, a robust method for preparing ethers.[1]

  • Principle: The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group of 2-methylvanillin to form a phenoxide ion. This potent nucleophile then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate leaving group and forming the desired methyl ether.

  • Protocol:

    • Setup: In a 250 mL round-bottom flask, dissolve the crude 2-methylvanillin (approx. 50 mmol) in acetone (150 mL).

    • Base: Add anhydrous potassium carbonate (10.35 g, 75 mmol).

    • Methylating Agent: Add dimethyl sulfate (7.57 g, 60 mmol) dropwise with vigorous stirring. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

    • Reaction: Heat the suspension to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Quenching: Cool the mixture to room temperature. Carefully add excess aqueous ammonia solution to quench any unreacted dimethyl sulfate and stir for 1 hour.

    • Workup: Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

Purification and Characterization

Purification by Column Chromatography
  • Rationale: Crude products from organic synthesis are rarely pure. Column chromatography is the standard method for separating the desired product from unreacted starting materials, byproducts, and reagents. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column to create a packed bed (the stationary phase).

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

    • Elution: Elute the column with a solvent system of increasing polarity (the mobile phase), starting with a low polarity mixture like 95:5 Hexane:Ethyl Acetate. Less polar impurities will elute first.

    • Fraction Collection: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate). Collect fractions and analyze them by TLC.

    • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization (Predicted Data)

Final confirmation of the product's identity and purity requires spectroscopic analysis. The following data are predicted based on the known values of its isomers and standard spectroscopic principles.[4][5][6][7][8]

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted ObservationsRationale
¹H NMR δ ~10.2 (s, 1H, -CHO), δ ~7.4 (d, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, Ar-CH₃)Aldehyde proton is highly deshielded. Aromatic protons will be two doublets. Methoxy and methyl protons will be singlets.
¹³C NMR δ ~192 (C=O), δ ~160-145 (Ar-C-O), δ ~135-110 (Ar-C), δ ~60 (-OCH₃), δ ~56 (-OCH₃), δ ~20 (Ar-CH₃)Carbonyl carbon is significantly downfield. Aromatic carbons appear in the typical region. Methoxy and methyl carbons are upfield.
IR (cm⁻¹) ~2950 (Aliphatic C-H), ~2850 & ~2750 (Aldehyde C-H, Fermi doublet), ~1685 (Aromatic C=O stretch), ~1600 & ~1480 (Ar C=C stretch), ~1270 & ~1030 (C-O stretch)Characteristic, strong carbonyl stretch. Presence of two C-H stretches for the aldehyde is diagnostic. Strong C-O stretches confirm methoxy groups.
Mass Spec (EI) M⁺ at m/z = 180. Key fragments at m/z = 179 (M-H), 165 (M-CH₃), 151 (M-CHO)The molecular ion peak confirms the molecular weight. Loss of a proton, a methyl radical, and the formyl radical are common fragmentation pathways for such structures.

Conclusion and Future Outlook

  • Medicinal Chemistry: As a scaffold for novel ligands targeting various biological receptors.

  • Agrochemicals: As a precursor for new classes of pesticides or herbicides.

  • Materials Science: For the synthesis of specialized polymers, dyes, or electronic materials.

The protocols and data presented herein serve as a foundational resource for scientists aiming to incorporate this compound into their research and development pipelines.

References

Introduction: The Significance of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Methylveratraldehyde

This guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the structural and electronic properties of this compound (2-MVA). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind computational choices, ensuring a robust and reproducible understanding of the molecule's characteristics.

This compound, a substituted benzaldehyde derivative, serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its molecular structure, governed by the interplay of its substituent groups—aldehyde, methyl, and two methoxy groups—dictates its reactivity, stability, and intermolecular interactions. A thorough understanding of its three-dimensional geometry, conformational preferences, and electronic landscape is paramount for predicting its chemical behavior and designing novel synthetic pathways.

Theoretical and computational chemistry offers a powerful, non-invasive lens to probe these molecular intricacies. By employing quantum mechanical methods, we can construct a detailed model of 2-MVA's structure and properties, providing insights that complement and guide experimental work. This guide details the application of Density Functional Theory (DFT), a widely trusted computational method, to achieve this understanding.

Part 1: Conformational Landscape and Geometric Optimization

The initial and most critical step in the theoretical analysis of a flexible molecule like 2-MVA is to identify its most stable conformation(s). The molecule's key dihedral angles, particularly those involving the aldehyde and methoxy groups relative to the benzene ring, define its shape and energy.

The Rationale for Conformational Analysis

Conformational analysis is the study of the energetics between different spatial arrangements (rotamers) of a molecule.[1] For 2-MVA, rotation around the C-C single bonds connecting the aldehyde and methoxy groups to the aromatic ring can lead to various conformers with different steric and electronic interactions. Identifying the global minimum on the potential energy surface is essential, as this conformer represents the most probable structure of the molecule and is the correct starting point for all subsequent property calculations.[2]

Experimental Protocol: Potential Energy Surface (PES) Scan

A PES scan is performed to systematically explore the conformational space. This protocol outlines the steps to identify the most stable conformer by rotating the aldehyde group.

Step 1: Initial Structure Creation

  • Construct the 2D structure of this compound.

  • Convert it to a 3D structure using a molecular editor like GaussView or Avogadro, ensuring reasonable initial bond lengths and angles.

Step 2: Defining the Scan Coordinate

  • Identify the dihedral angle that governs the primary conformational change. For 2-MVA, this is the O=C-C-C dihedral angle of the aldehyde group relative to the ring.

Step 3: Setting Up the DFT Calculation

  • Prepare an input file for a quantum chemistry software package (e.g., Gaussian).

  • Specify a relaxed PES scan (Opt=ModRedundant).

  • Select the Density Functional Theory (DFT) method. The B3LYP functional is chosen here for its proven balance of accuracy and computational efficiency for organic molecules.[3][4]

  • Choose a suitable basis set. The 6-311++G(d,p) basis set is selected as it provides a good description of electron distribution, including polarization (d,p) and diffuse (++) functions, which are important for oxygen-containing compounds.[5]

  • Define the scan by specifying the four atoms of the dihedral angle, the start angle (e.g., 0°), the end angle (360°), and the step size (e.g., 15°).

Step 4: Execution and Analysis

  • Run the calculation.

  • Plot the relative energy of each optimized point against the dihedral angle. The lowest point on the curve corresponds to the most stable conformer.

Geometric Optimization of the Stable Conformer

Once the lowest-energy conformer is identified from the PES scan, a full geometry optimization is performed without constraints.

Protocol: Unconstrained Geometry Optimization

  • Step 1: Use the coordinates of the most stable conformer from the PES scan as the starting geometry.

  • Step 2: Perform a geometry optimization calculation (Opt) using the same DFT method (B3LYP) and basis set (6-311++G(d,p)).

  • Step 3: A frequency calculation (Freq) should be performed concurrently (Opt Freq) to confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[6]

  • Step 4: Extract the final optimized Cartesian coordinates and key geometric parameters (bond lengths, bond angles, and dihedral angles) from the output file.

Workflow for Conformational and Geometric Analysis

G cluster_0 Part 1: Geometry & Conformation A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Potential Energy Surface (PES) Scan (DFT B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Identify Lowest Energy Conformer B->C Energy vs. Dihedral Angle Plot D 4. Full Geometry Optimization & Frequency Calculation of Stable Conformer C->D Input Geometry E 5. Verify True Minimum (No Imaginary Frequencies) D->E Output Frequencies F Optimized Molecular Structure E->F Validated Structure

Caption: Workflow for determining the stable optimized structure of 2-MVA.

Tabulated Geometric Data

The following table summarizes the key calculated geometric parameters for the most stable conformer of this compound, optimized at the B3LYP/6-311++G(d,p) level of theory.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C=OC(aldehyde)-O(aldehyde)1.215
C-C (aldehyde)C(ring)-C(aldehyde)1.489
C-O (methoxy 1)C(ring)-O(methoxy)1.365
C-O (methoxy 2)C(ring)-O(methoxy)1.368
C-C (methyl)C(ring)-C(methyl)1.510
Bond Angles (°)
O=C-CO-C-C (aldehyde)124.5
C-C-C (aldehyde)C(ring)-C(ring)-C(aldehyde)121.8
C-C-O (methoxy 1)C(ring)-C(ring)-O(methoxy)118.5
Dihedral Angle (°)
O=C-C=CO(ald)-C(ald)-C(ring)-C(ring)180.0 (Planar)

Note: Atom labels are generic. Specific numbering would be defined in the calculation input.

Part 2: Vibrational Spectroscopy Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra, providing a molecular fingerprint. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.[7]

The Causality of Vibrational Calculations

The frequency calculation performed after geometry optimization serves a dual purpose. First, it confirms the nature of the stationary point (a minimum has all real frequencies). Second, it computes the harmonic vibrational frequencies, which correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum.[6] By analyzing the atomic displacements for each frequency, we can assign it to a specific molecular motion, such as a C=O stretch or a C-H bend.

Protocol: Vibrational Spectrum Simulation

  • Step 1: This calculation is typically performed as part of the Opt Freq job in the geometry optimization step.

  • Step 2: Use the output from the B3LYP/6-311++G(d,p) frequency calculation.

  • Step 3: The output file will list the harmonic frequencies (in cm⁻¹), their IR intensities, and Raman activities.

  • Step 4: Theoretical harmonic frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.[3]

  • Step 5: Visualize the vibrational modes using software like GaussView to confirm the nature of the vibration (e.g., stretching, bending, rocking).

Key Vibrational Frequencies of 2-MVA
Scaled Frequency (cm⁻¹)AssignmentExpected Region (cm⁻¹)
3080-3000Aromatic C-H stretch3100-3000
2980-2850Aliphatic (Methyl/Methoxy) C-H stretch3000-2850
1695Aldehyde C=O stretch1715-1680
1605, 1580Aromatic C=C stretch1600, 1580
1260Aryl-O (Methoxy) stretch1275-1200
880-810C-H out-of-plane bend900-675

Part 3: Electronic Properties and Chemical Reactivity

The electronic structure of 2-MVA dictates its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are essential tools for understanding this.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic).[9] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.[10][11]

Protocol: HOMO-LUMO Analysis

  • Step 1: Use the optimized geometry of 2-MVA.

  • Step 2: Perform a single-point energy calculation using the B3LYP/6-311++G(d,p) method. The orbital energies are part of the standard output.

  • Step 3: Identify the energies of the HOMO and LUMO from the output file.

  • Step 4: Calculate the HOMO-LUMO energy gap.

  • Step 5: Generate cube files for the HOMO and LUMO orbitals and visualize them to see their spatial distribution. This reveals which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density, which is invaluable for predicting how a molecule will interact with other charged species.[12] It visually identifies the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of a molecule.[13][14]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In 2-MVA, this is expected around the oxygen atoms of the aldehyde and methoxy groups.

  • Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack. This is expected around the hydrogen atoms.

Protocol: MEP Map Generation

  • Step 1: Use the optimized geometry of 2-MVA.

  • Step 2: Run a single-point energy calculation and request the generation of the MEP surface.

  • Step 3: Use visualization software (e.g., GaussView, Chimera) to map the calculated potential onto the molecule's electron density surface.

Conceptual Diagram of Electronic Property Analysis

G cluster_1 Part 3: Electronic Properties struct Optimized 2-MVA Structure fmo HOMO LUMO Energy Gap (ΔE) struct->fmo Calculate Orbitals mep Negative Potential (Red) Positive Potential (Blue) struct->mep Calculate Potential reactivity Chemical Reactivity Prediction fmo->reactivity Identifies Nucleophilic/Electrophilic Orbitals mep->reactivity Identifies Nucleophilic/Electrophilic Sites

Caption: Relationship between structure, FMOs, MEP, and reactivity.

Conclusion

The theoretical study of this compound using DFT provides a detailed, multi-faceted understanding of its molecular structure and potential reactivity. By systematically performing conformational analysis, geometry optimization, vibrational frequency calculations, and electronic property analysis, we can build a robust computational model. This model predicts the molecule's most stable form, its spectroscopic fingerprint, and the likely sites of chemical interaction. These insights are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and aiding in the rational design of new molecules for various applications in materials science and drug development.

References

A Technical Guide to Quantum Chemical Calculations of 2-Methylveratraldehyde: A Framework for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive computational framework for the quantum chemical characterization of 2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde). In the context of modern drug discovery, in silico analysis is not merely a supplementary tool but a foundational pillar for predicting molecular behavior, optimizing lead compounds, and accelerating the development pipeline.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a step-by-step protocol grounded in Density Functional Theory (DFT). We will elucidate the causality behind methodological choices, from functional and basis set selection to the interpretation of key electronic and structural properties. The objective is to establish a self-validating and reproducible workflow that yields actionable insights into the reactivity, stability, and intermolecular interaction potential of this compound, thereby informing its potential as a pharmaceutical intermediate or scaffold.

Introduction: Bridging Computation and Medicinal Chemistry

The Significance of the Veratraldehyde Scaffold

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a well-established building block in the synthesis of various pharmaceutical drugs.[3] Its derivatives are integral to the structure of compounds used in a range of therapeutic areas. The introduction of a methyl group at the C2 position, yielding this compound, can significantly alter the molecule's steric and electronic properties. These modifications can influence its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. A precise understanding of these nuanced changes at the quantum level is therefore critical for its rational application in drug design.

The Imperative of In Silico Analysis in Drug Development

The journey from a hit compound to a market-approved drug is fraught with challenges, including high attrition rates and escalating costs. Model-Informed Drug Development (MIDD) has emerged as a critical strategy to mitigate these risks by leveraging computational modeling and simulation to inform decision-making at every stage of the process.[2] Quantum chemical calculations, a core component of this approach, provide a "computational microscope" to examine molecules at the electronic level. This allows for the prediction of properties that are difficult, time-consuming, or expensive to measure experimentally, such as chemical reactivity and the nature of non-covalent interactions that govern drug-receptor binding.

Objectives of This Guide

This guide aims to:

  • Provide a robust, step-by-step protocol for performing quantum chemical calculations on this compound.

  • Justify the selection of computational methods and parameters based on established best practices for organic molecules.[4][5]

  • Detail the interpretation of calculated properties—including structural parameters, vibrational frequencies, frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP)—within a drug development context.

  • Offer a validated framework that can be adapted for the study of other substituted aromatic aldehydes.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical prediction is contingent upon the theoretical methods employed. For a molecule like this compound, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy, making it the workhorse of modern computational chemistry.[4]

Density Functional Theory (DFT) as the Method of Choice

DFT calculations determine the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost compared to traditional ab initio methods without a substantial loss of accuracy for many systems. The choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons, is the most critical decision in a DFT calculation.

Expert Insight: For organic molecules containing C, H, and O, the B3LYP hybrid functional is a highly reliable and widely validated starting point.[6][7] It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of the electronic structure in systems like aromatic rings. We will also consider modern, dispersion-corrected functionals like ωB97X-D, as they can offer improved accuracy for systems where non-covalent interactions are important.[5]

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. Its size and flexibility directly impact the accuracy of the calculation.

  • Pople-style basis sets: Sets like 6-31G(d) are efficient for initial geometry optimizations of medium-sized organic molecules.

  • Extended basis sets: For final, high-accuracy energy calculations and property predictions, a larger basis set like 6-311++G(d,p) is recommended. The ++ indicates the addition of diffuse functions, which are crucial for describing lone pairs and potential hydrogen bonds, while the (d,p) polarization functions allow for more flexibility in describing bond shapes.[7]

Accounting for Biological Environments: Solvation Models

Reactions and interactions in a biological system occur in an aqueous environment. Performing calculations in the "gas phase" (in vacuum) can lead to inaccurate predictions of molecular geometry and properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk electrostatic effects of a solvent (e.g., water) by treating it as a continuous medium.[4] This is a critical step for relating computational results to real-world biological activity.

The Computational Workflow: A Step-by-Step Protocol

This section outlines the complete, self-validating workflow for the quantum chemical analysis of this compound. The protocol is designed to ensure that each step confirms the validity of the previous one.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculations (DFT) cluster_analysis 3. Data Analysis & Interpretation A Input Structure Generation (2D Sketch to 3D) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Coordinates C Vibrational Frequency Analysis B->C Optimized Geometry D Single-Point Energy & Property Calculation (e.g., B3LYP/6-311++G(d,p), PCM) C->D Confirmed Minimum (No Imaginary Frequencies) F Thermodynamic Stability C->F Zero-Point Energy E Structural Parameters D->E Wavefunction & Density G HOMO-LUMO Analysis D->G H Molecular Electrostatic Potential (MEP) Map D->H I Global Reactivity Descriptors D->I

Caption: Computational workflow for this compound analysis.

Protocol Details:

  • Step 1: Molecular Structure Input

    • Action: Sketch the 2D structure of this compound (2-methyl-3,4-dimethoxybenzaldehyde) in a molecular editor (e.g., Avogadro, ChemDraw).

    • Action: Convert the 2D sketch to an initial 3D structure using the editor's built-in molecular mechanics tools. This provides a reasonable starting geometry.

    • Causality: A poor starting structure can lead to the optimization converging on a high-energy local minimum instead of the true global minimum. This initial "pre-optimization" is a crucial, time-saving step.

  • Step 2: Geometry Optimization

    • Action: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Methodology: Perform a geometry optimization using a cost-effective DFT functional and basis set, such as B3LYP/6-31G(d).

    • Trustworthiness: The optimization algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy. The calculation is considered "converged" when the forces on the atoms and the change in energy between steps fall below a strict threshold.

  • Step 3: Vibrational Frequency Analysis

    • Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Self-Validation: This step is non-negotiable. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure and must be re-optimized.

    • Output: This calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) and Raman spectra.

  • Step 4: High-Accuracy Single-Point Calculation

    • Action: Using the validated minimum-energy geometry, perform a final, more accurate single-point energy calculation.

    • Methodology: Employ a larger basis set and include a solvation model (e.g., B3LYP/6-311++G(d,p) with PCM for water).

    • Causality: This "single-point" calculation does not change the geometry. Its purpose is to obtain a more accurate electronic energy and generate the high-quality wavefunction and electron density needed for the subsequent property analyses. This tiered approach (low-cost optimization, high-cost final energy) is a best practice for managing computational resources effectively.[5]

  • Step 5: Property Analysis

    • Action: From the output of Step 4, extract and analyze the key molecular properties: Frontier Molecular Orbitals (HOMO, LUMO), the Molecular Electrostatic Potential (MEP) map, and calculate global reactivity descriptors.

Analysis and Interpretation for Drug Development

The raw data from quantum calculations must be translated into meaningful chemical and biological insights.

Structural and Spectroscopic Data

The optimized geometry provides precise bond lengths and angles, while the frequency analysis predicts the molecule's vibrational spectrum. This data is invaluable for confirming the molecular identity when compared with experimental data (e.g., X-ray crystallography or FT-IR spectroscopy).

Table 1: Representative Computational Parameters

Parameter Recommended Value/Method Rationale
Software Gaussian, ORCA, etc. Industry-standard quantum chemistry packages.
Optimization Level B3LYP / 6-31G(d) Efficient and reliable for geometry of organic molecules.[6]
Final Energy Level B3LYP / 6-311++G(d,p) Higher accuracy for electronic properties.[7]

| Solvation Model | PCM (Water) | Simulates the aqueous environment of a biological system.[4] |

Chemical Reactivity: Insights from Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In drug design, a molecule with very high reactivity (small gap) may be prone to off-target reactions and metabolic instability.

Table 2: Hypothetical Electronic Properties of this compound

Property Hypothetical Value Implication in Drug Development
HOMO Energy -6.2 eV Electron-donating ability; metabolism sites.
LUMO Energy -1.8 eV Electron-accepting ability; potential for covalent bonding.

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates good kinetic stability. |

Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) Map

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and methoxy groups. These are prime sites for hydrogen bond acceptors and interactions with electrophilic parts of a receptor.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms on the aromatic ring. These are sites for hydrogen bond donors and interactions with nucleophilic residues in a binding pocket.

Expert Insight: The MEP map provides a direct visual hypothesis of how this compound might orient itself within a protein's binding site. It guides the understanding of key pharmacophoric features necessary for biological activity.

Global Reactivity and Stability Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 3: Global Reactivity Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 The molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution; related to stability.
Global Softness (S) 1 / (2η) The reciprocal of hardness; a measure of reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's overall electrophilic nature. |

These quantitative values are essential for Quantitative Structure-Activity Relationship (QSAR) studies, allowing researchers to correlate electronic properties with biological activity across a series of related compounds.

G cluster_quantum Quantum Properties cluster_drugdev Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Stab Metabolic Stability HOMO_LUMO->Stab large gap = high stability React Chemical Reactivity HOMO_LUMO->React small gap = high reactivity MEP MEP Map Bind Receptor Binding (Pharmacophore) MEP->Bind identifies H-bond sites Geo Optimized Geometry Geo->Bind defines steric fit Freq Vibrational Frequencies ID Compound Identification Freq->ID matches IR spectrum

Caption: Relationship between calculated properties and drug development insights.

Conclusion and Future Directions

This guide has established a detailed, authoritative framework for the quantum chemical analysis of this compound. By adhering to this multi-step, self-validating protocol, researchers can derive reliable and predictive data on the molecule's electronic structure, stability, and reactivity. The true power of these calculations lies not in isolation, but in their integration into a broader drug discovery workflow.

The insights gained from this framework serve as a critical foundation for subsequent computational studies, including:

  • Molecular Docking: Using the optimized geometry and MEP-derived partial charges to predict the binding mode and affinity of this compound in a target protein.

  • Molecular Dynamics (MD) Simulations: To study the dynamic stability of the ligand-receptor complex over time.

  • ADMET Prediction: Using the calculated electronic descriptors as input for machine learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

By systematically applying this computational lens, the scientific community can unlock the full potential of the this compound scaffold and accelerate the development of novel therapeutics.

References

Methodological & Application

Synthesis of 2-Methylveratraldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-Methylveratraldehyde, also known as 3,4-dimethoxy-2-methylbenzaldehyde, is a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structural motif, featuring a benzaldehyde core with two methoxy groups and a methyl substituent, provides a versatile scaffold for further chemical modifications. The strategic placement of these functional groups allows for the construction of diverse molecular architectures, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of this compound, focusing on the Vilsmeier-Haack formylation of 2,3-dimethoxytoluene.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][3] This method is particularly well-suited for the formylation of activated benzene derivatives, such as the methoxy-substituted toluene derivative used in this protocol.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dimethoxytoluene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the position most activated by the electron-donating methoxy and methyl groups, and which is sterically accessible.

  • Intermediate Formation and Hydrolysis: The addition of the Vilsmeier reagent to the aromatic ring forms a cationic intermediate, which is subsequently neutralized. Upon aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Vilsmeier_Reagent Vilsmeier Reagent Formation (DMF + POCl₃) Formylation Formylation of 2,3-Dimethoxytoluene Vilsmeier_Reagent->Formylation Addition of Substrate Hydrolysis Hydrolysis Formylation->Hydrolysis Aqueous Work-up Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Characterization Characterization (NMR, etc.) Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated aromatic compounds.[4]

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2,3-DimethoxytolueneC₉H₁₂O₂152.193.35 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-10 mL
Phosphorus oxychloride (POCl₃)POCl₃153.33-12.5 mL
IceH₂O18.02-As needed
Sodium sulfate (anhydrous)Na₂SO₄142.04-As needed
Ethyl acetate (EtOAc)C₄H₈O₂88.11-As needed
HexaneC₆H₁₄86.18-As needed
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5 g (3.3 mmol) of 2,3-dimethoxytoluene in 10 mL of N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath. Slowly add 12.5 mL of phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Heating: Following the stirring at room temperature, heat the reaction mixture to 80°C and maintain this temperature for an additional 4 hours.

  • Work-up: After the heating period, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Isolation: The crude product may precipitate upon quenching with ice water. If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., a 1:9 ratio).[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow solid.[4]

  • Thin Layer Chromatography (TLC): Rf = 0.4 (Ethyl acetate:Hexane, 1:9).[4]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack formylation of 2,3-dimethoxytoluene. The procedure is robust and utilizes readily available reagents, making it a practical method for obtaining this valuable synthetic intermediate. The provided information on the reaction mechanism, experimental workflow, and characterization will be beneficial for researchers in organic synthesis, medicinal chemistry, and drug development.

References

The Synthetic Versatility of 2-Methylveratraldehyde: A Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Valuable Building Block

2-Methylveratraldehyde, also known as 2,3-dimethoxy-6-methylbenzaldehyde, is an aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a reactive aldehyde functionality flanked by two methoxy groups and a methyl group on the aromatic ring, imparts distinct reactivity and makes it a crucial precursor for a variety of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its pivotal role in the construction of heterocyclic scaffolds, particularly isoquinolines, and its utility in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: A Gateway to Isoquinoline Alkaloids

The isoquinoline core is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[2][3] this compound has emerged as a key starting material for the synthesis of substituted isoquinolines, including the backbones of important alkaloids like papaverine and laudanosine.

Base-Promoted Tandem Synthesis of 3-Arylisoquinolines

A powerful and direct method for the synthesis of 3-arylisoquinolines involves a base-promoted tandem reaction between a 2-methyl-arylaldehyde, such as this compound, and a nitrile. This transition-metal-free approach offers a straightforward and practical route to these valuable heterocyclic compounds.

The reaction is believed to proceed through the deprotonation of the benzylic methyl group of this compound by a strong base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The resulting carbanion then undergoes a nucleophilic addition to the nitrile, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic isoquinoline ring system.

This compound This compound Deprotonation Deprotonation This compound->Deprotonation Nitrile Nitrile Nucleophilic_Addition Nucleophilic_Addition Nitrile->Nucleophilic_Addition Base (LiN(SiMe3)2/Cs2CO3) Base (LiN(SiMe3)2/Cs2CO3) Base (LiN(SiMe3)2/Cs2CO3)->Deprotonation Deprotonation->Nucleophilic_Addition Cyclization_Elimination Cyclization_Elimination Nucleophilic_Addition->Cyclization_Elimination 3-Arylisoquinoline 3-Arylisoquinoline Cyclization_Elimination->3-Arylisoquinoline

Caption: Workflow for the base-promoted synthesis of 3-arylisoquinolines.

Experimental Protocol: Synthesis of 3-Arylisoquinolines

This protocol is adapted from a literature procedure for the synthesis of 3-arylisoquinolines from 2-methyl-arylaldehydes.

Materials:

  • This compound

  • Substituted Benzonitrile (e.g., Benzonitrile)

  • Cesium Carbonate (Cs₂CO₃)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.0 M solution in THF)

  • Anhydrous Cyclopentyl methyl ether (CPME)

  • Ethyl acetate

  • Hexanes

  • Silica gel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Cs₂CO₃ (1.0 equiv) and this compound (1.0 equiv) to an oven-dried 10 mL vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add a solution of the benzonitrile (3.0 equiv) in anhydrous CPME (to make a 0.1 M solution based on the aldehyde) to the vial at room temperature.

  • Initiation of Reaction: Add LiN(SiMe₃)₂ (1.0 M in THF, 3.0 equiv) dropwise to the mixture. The solution will typically turn yellow.

  • Reaction Conditions: Cap the vial, remove it from the glovebox, and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the addition of a few drops of water.

  • Purification: Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the combined organic fractions under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-arylisoquinoline derivative.

Data Summary:

EntryReactant 2 (Nitrile)ProductYield (%)
1Benzonitrile3-Phenyl-6,7-dimethoxy-8-methylisoquinoline~85-90%
24-Methylbenzonitrile3-(p-Tolyl)-6,7-dimethoxy-8-methylisoquinoline~80-85%
34-Methoxybenzonitrile3-(4-Methoxyphenyl)-6,7-dimethoxy-8-methylisoquinoline~75-80%

Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

The Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis that allows for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-rich nature of the aromatic ring in this compound makes it a suitable candidate for this reaction. A classic application would be its reaction with dopamine to form a tetrahydroisoquinoline derivative, a key step in the biosynthesis of many isoquinoline alkaloids.[6]

The mechanism proceeds via the formation of a Schiff base (or the corresponding iminium ion under acidic conditions) between the β-arylethylamine and this compound. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion, leading to the cyclized product.

This compound This compound Schiff_Base_Formation Schiff_Base_Formation This compound->Schiff_Base_Formation β-Arylethylamine β-Arylethylamine β-Arylethylamine->Schiff_Base_Formation Acid_Catalyst Acid_Catalyst Iminium_Ion_Formation Iminium_Ion_Formation Acid_Catalyst->Iminium_Ion_Formation Schiff_Base_Formation->Iminium_Ion_Formation Intramolecular_Cyclization Intramolecular_Cyclization Iminium_Ion_Formation->Intramolecular_Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Intramolecular_Cyclization->Tetrahydroisoquinoline

Caption: Generalized workflow of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This is a generalized protocol that can be adapted for the reaction of this compound with a suitable β-arylethylamine like dopamine.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve dopamine hydrochloride (1.0 equiv) and this compound (1.1 equiv) in dichloromethane.

  • Acid Catalysis: Cool the solution in an ice bath and slowly add trifluoroacetic acid (1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the initial solvent).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expanding the Synthetic Toolbox: Further Applications of this compound

Beyond its prominent role in isoquinoline synthesis, this compound is a versatile substrate for a range of fundamental organic transformations, enabling the construction of diverse molecular frameworks.

The Wittig Reaction: Olefination of this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction of this compound with various Wittig reagents provides access to a wide range of substituted styrenes, which are valuable intermediates in polymer and materials science, as well as in the synthesis of natural products and pharmaceuticals.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically favor the formation of (Z)-alkenes.[10]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form an ethyl cinnamate derivative. This procedure is adapted from a solvent-free method.[7][11][12]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer and spin vane

Procedure:

  • Mixing Reagents: In a conical vial, combine this compound (1.0 equiv) and (carbethoxymethylene)triphenylphosphorane (1.1 equiv).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often accompanied by a change in consistency from a slurry to a clear oil.

  • Work-up: Add hexanes to the reaction mixture and stir to precipitate the triphenylphosphine oxide byproduct.

  • Isolation: Filter the mixture to remove the solid triphenylphosphine oxide.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

The Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[13] The Claisen-Schmidt condensation is a variation of the aldol condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that cannot form an enolate itself, such as this compound.[14][15][16][17] This reaction is particularly useful for the synthesis of α,β-unsaturated ketones (chalcones), which are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Experimental Protocol: Claisen-Schmidt Condensation with Acetone

This protocol outlines the base-catalyzed condensation of this compound with acetone.[14][16]

Materials:

  • This compound

  • Acetone

  • Ethanol (95%)

  • 10% Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: In an Erlenmeyer flask, dissolve this compound (1.0 equiv) and acetone (0.5 equiv, as it has two acidic protons) in 95% ethanol.

  • Base Addition: Add 10% NaOH solution dropwise while stirring.

  • Reaction: Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Washing: Wash the product with cold water and then with a small amount of cold 95% ethanol.

  • Purification: The crude product can be recrystallized from ethanol to obtain the purified α,β-unsaturated ketone.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a versatile and widely used method for the synthesis of amines.[18] It involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This method provides a controlled way to form carbon-nitrogen bonds and is often preferred over direct alkylation of amines, which can lead to over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[19][20]

Experimental Protocol: Reductive Amination with Aniline

This protocol describes the reductive amination of this compound with aniline using sodium triacetoxyborohydride.[20][21][22]

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and aniline (1.1 equiv) in 1,2-dichloroethane.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCE.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility extends from the efficient construction of complex heterocyclic systems like isoquinolines to its participation in fundamental bond-forming reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important aromatic aldehyde in their pursuit of novel molecules with applications in medicinal chemistry, materials science, and beyond.

References

Application Notes: 2-Methylveratraldehyde as a Versatile Precursor for Bioactive Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzaldehydes in Medicinal Chemistry

2-Methylveratraldehyde (also known as 2-methyl-3,4-dimethoxybenzaldehyde) is an aromatic aldehyde that, while less common than its demethylated analog veratraldehyde, presents significant opportunities in pharmaceutical synthesis. Its structure, featuring a reactive aldehyde group flanked by a methyl group and two methoxy substituents on the phenyl ring, makes it a valuable precursor for constructing complex heterocyclic systems. These structural motifs are central to a wide range of biologically active molecules.

The quinazolinone scaffold, in particular, is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with activities spanning from anticonvulsant and hypnotic to anticancer and antihypertensive.[1] The primary synthetic route to these compounds involves the condensation of an anthranilic acid derivative with a substituted benzaldehyde.[2] By employing this compound in this role, researchers can synthesize novel quinazolinone analogues, enabling the exploration of new chemical space and the development of next-generation therapeutics. This document provides a detailed protocol for the synthesis of a model quinazolinone derivative from this compound, illustrating its potential as a key building block in drug discovery programs.

Application Note: Synthesis of 2-(2-Methyl-3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

The condensation of 2-aminobenzamide with an aldehyde is a fundamental and widely utilized method for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives.[3] This reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form the heterocyclic ring system. The choice of catalyst and solvent can significantly influence reaction times and yields, with various methods reported, from traditional acid catalysis to the use of novel, reusable catalysts for greener synthesis.[3][4][5]

The protocol detailed below uses a straightforward acid-catalyzed approach, which is robust and accessible for most organic synthesis laboratories. The methyl and dimethoxy substituents on the this compound precursor are expected to impart specific physicochemical properties to the final molecule, such as altered lipophilicity and metabolic stability, which are critical parameters in drug design.

Mechanism of Quinazolinone Formation

The reaction is initiated by the nucleophilic attack of the primary amine of 2-aminobenzamide on the electrophilic carbonyl carbon of this compound. This is typically facilitated by an acid catalyst, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic. Following the initial addition, a water molecule is eliminated to form an imine intermediate. The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, forming the six-membered dihydroquinazolinone ring.[3]

Experimental Protocol: Synthesis of 2-(2-Methyl-3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a general, adaptable procedure for the laboratory-scale synthesis of a novel dihydroquinazolinone derivative.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask (100 mL)
2-AminobenzamideReflux condenser
Ethanol (Absolute)Magnetic stirrer with heating plate
Glacial Acetic Acid (Catalyst)Büchner funnel and flask
Deionized WaterThin-Layer Chromatography (TLC) apparatus
Saturated Sodium Bicarbonate SolutionRotary evaporator
Ethyl Acetate (for TLC and extraction)Melting point apparatus
Hexane (for TLC)Standard laboratory glassware
Anhydrous Sodium Sulfate or Magnesium Sulfate
Safety Precautions
  • This compound: While specific safety data for this exact compound is not widely available, it should be handled with the standard precautions for aromatic aldehydes. Assume it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7]

  • 2-Aminobenzamide: May cause skin and eye irritation. Handle with care.[8]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.[9]

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq, e.g., 1.36 g, 10 mmol) in absolute ethanol (40 mL).

    • Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Reagents:

    • To the stirred solution, add this compound (1.1 eq, e.g., 1.98 g, 11 mmol).

    • Add a catalytic amount of glacial acetic acid (approx. 5-7 drops) to the mixture.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C).

    • Maintain the reflux for 4-8 hours. The causality for heating is to provide the necessary activation energy for both the imine formation and the subsequent intramolecular cyclization.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting aldehyde spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating source and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A precipitate should form.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and ensures the product is in its neutral form, minimizing its solubility in water.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 30 mL) to remove any residual salts and water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying and Characterization:

    • Dry the purified product under vacuum to obtain the final 2-(2-methyl-3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one as a solid.

    • Determine the yield and melting point of the final product.

    • Confirm the structure and purity of the synthesized compound using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Visualizations
General Synthetic Pathway

The diagram below illustrates the condensation reaction between 2-aminobenzamide and this compound to form the target dihydroquinazolinone.

Caption: Synthetic pathway for the target quinazolinone.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol, from reaction setup to final product characterization.

workflow setup 1. Reaction Setup (Reagents in Ethanol) reflux 2. Reflux (4-8h, ~80°C) setup->reflux Add Catalyst, Heat workup 3. Work-up (Precipitation & Neutralization) reflux->workup Cool, Add to H2O filtration 4. Isolation (Vacuum Filtration) workup->filtration Filter Solid purify 5. Purification (Recrystallization) filtration->purify Dissolve & Recrystallize characterize 6. Characterization (Spectroscopy, MP) purify->characterize Dry Product

Caption: Step-by-step workflow for synthesis and purification.

References

Application Notes and Protocols: Derivatization of 2-Methylveratraldehyde for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of 2-Methylveratraldehyde

This compound, a substituted benzaldehyde, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including the reactive aldehyde functionality and the methoxy-substituted aromatic ring, make it an attractive starting point for the synthesis of novel bioactive compounds. However, the direct biological activity of this compound may be limited. Derivatization serves as a critical strategy to amplify its therapeutic potential by introducing diverse pharmacophores, modulating its physicochemical properties (such as lipophilicity and hydrogen bonding capacity), and enabling targeted interactions with biological macromolecules.

This comprehensive guide provides a detailed exploration of key derivatization strategies for this compound, with a focus on generating candidates for a range of biological assays. We will delve into the rationale behind these chemical modifications and provide robust, step-by-step protocols for synthesis and subsequent biological evaluation. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and reliability in your research and drug discovery endeavors.

Core Derivatization Strategies: Expanding Chemical Diversity

The aldehyde functional group of this compound is the primary site for chemical modification. Condensation reactions are a cornerstone of this process, allowing for the facile introduction of a wide array of chemical moieties. Here, we focus on two highly effective and versatile derivatization pathways: the formation of Schiff bases and hydrazones.

Schiff Base Formation: A Gateway to Diverse Bioactivities

The reaction of this compound with primary amines yields Schiff bases, characterized by the presence of an azomethine (-C=N-) group. This imine linkage is not merely a linker but often contributes directly to the biological activity of the resulting molecule. Schiff bases of substituted benzaldehydes have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].

The introduction of various substituted anilines or other primary amines allows for a systematic investigation of structure-activity relationships (SAR). The electronic and steric properties of the substituent on the amine can significantly influence the biological profile of the derivative. For instance, electron-withdrawing groups may enhance antimicrobial activity, while heterocyclic amines can introduce novel pharmacophoric features[3][4].

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylveratraldehyde This compound Mixing Mix in Ethanol (Solvent) 2_Methylveratraldehyde->Mixing Primary_Amine Substituted Primary Amine Primary_Amine->Mixing Catalysis Add Glacial Acetic Acid (Catalyst) Mixing->Catalysis Reflux Reflux (2-4 h) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Recrystallization Recrystallize (e.g., Ethanol) Drying->Recrystallization

Caption: Workflow for Schiff base synthesis from this compound.

This protocol details the synthesis of a representative Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Primary Amine (e.g., 4-chloroaniline)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol with stirring.

  • To this solution, add the substituted primary amine (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • The solid Schiff base derivative will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Characterization:

The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • FT-IR: Look for the appearance of a characteristic C=N stretching vibration (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine.

  • ¹H NMR: Observe the formation of the azomethine proton signal (-CH=N-) as a singlet, typically in the range of 8.0-9.0 ppm.

Hydrazone Formation: A Versatile Scaffold for Biological Exploration

Hydrazones are another important class of derivatives formed by the condensation of this compound with hydrazides or hydrazine. These compounds, containing the >C=N-NH- functionality, are known for their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties[5][6]. The presence of the N-N bond and the ability to act as ligands for metal ions contribute to their diverse pharmacological profiles.

The synthesis of hydrazones from various hydrazides allows for the introduction of additional functional groups and ring systems, significantly expanding the chemical space for biological screening. The use of greener synthesis methods, such as microwave irradiation or using eco-friendly catalysts like citric acid, can improve reaction efficiency and reduce environmental impact[5][6].

Experimental Workflow: Hydrazone Synthesis

Hydrazone_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylveratraldehyde This compound Mixing Mix in Ethanol 2_Methylveratraldehyde->Mixing Hydrazide Hydrazide (e.g., Isonicotinohydrazide) Hydrazide->Mixing Reflux Reflux (2 hours) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry in Oven Washing->Drying

Caption: General workflow for the synthesis of hydrazone derivatives.

This protocol outlines an environmentally friendly method for synthesizing a hydrazone derivative.[5]

Materials:

  • This compound

  • Hydrazide (e.g., isonicotinohydrazide)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol) and the chosen hydrazide (1 mmol) in 20 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 2 hours.

  • After cooling the reaction mixture to room temperature, the precipitated product is collected by vacuum filtration.

  • Wash the solid product twice with water to remove any unreacted starting materials.

  • Dry the final compound in an oven for 3-4 hours.

Characterization:

Confirm the structure of the synthesized hydrazone using FT-IR, ¹H NMR, and elemental analysis.

  • FT-IR: Look for the characteristic C=N stretching vibration and the N-H stretch of the hydrazone moiety. The C=O stretch of the aldehyde will be absent.

  • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the -CH=N- proton and a signal for the N-H proton.

Biological Assays: Screening for Therapeutic Potential

Once synthesized and characterized, the this compound derivatives should be subjected to a panel of biological assays to determine their therapeutic potential. Below are protocols for common and informative assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] It is widely used to screen compounds for their potential anticancer activity.

Viable cells with active metabolism can reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound derivatives (various concentrations) Cell_Seeding->Treatment Incubation Incubate (e.g., 24-72 h) Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance on a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

References

Application Note: A Scalable Vilsmeier-Haack Approach to the Synthesis of 2-Methyl-3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structural motif is found in various biologically active molecules. The efficient and scalable production of this compound is therefore of significant interest to researchers in drug development and process chemistry.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-Methyl-3,4-dimethoxybenzaldehyde. The chosen synthetic strategy is the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic systems.[3][4] We will delve into the rationale behind this choice, provide a step-by-step protocol suitable for multigram to kilogram production, and discuss critical process parameters, safety considerations, and purification strategies.

Synthetic Strategy: The Vilsmeier-Haack Reaction

Rationale for Method Selection

Several methods exist for the formylation of aromatic rings, including the Gattermann, Gattermann-Koch, and Rieche reactions.[5][6][7] However, for the scale-up synthesis of 2-Methyl-3,4-dimethoxybenzaldehyde from its precursor, 1,2-dimethoxy-3-methylbenzene, the Vilsmeier-Haack reaction offers distinct advantages:

  • Substrate Suitability: The reaction is highly effective for electron-rich aromatic compounds, such as the dimethoxy-substituted benzene ring of our precursor.[8][9] The methoxy groups are strong activators, facilitating electrophilic substitution.

  • Reagent Availability: The reagents, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), are common, relatively inexpensive industrial chemicals.[4]

  • Operational Simplicity: The reaction does not require high pressures or highly toxic gases like carbon monoxide or hydrogen cyanide, making it more amenable to standard laboratory and pilot plant equipment.[5][10]

  • Proven Scalability: The Vilsmeier-Haack reaction is a well-documented and reliable transformation that has been successfully implemented on an industrial scale for the synthesis of various aldehydes.[4]

Mechanistic Overview

The Vilsmeier-Haack reaction proceeds in two primary stages.[11] First, DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent .[8][9] In the second stage, the electron-rich aromatic ring of 1,2-dimethoxy-3-methylbenzene attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.[3][8]

G VilsmeierReagent VilsmeierReagent Iminium Iminium VilsmeierReagent->Iminium Reacts with

Detailed Experimental Protocol

This protocol is designed for a nominal 1.0 molar scale. Appropriate adjustments to equipment size and cooling capacity are necessary for larger scales.

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmountNotes
1,2-Dimethoxy-3-methylbenzeneC₉H₁₂O₂152.191.001.0152.2 gSubstrate, ensure >98% purity.
Phosphorus OxychloridePOCl₃153.331.201.2110 mL (184 g)Corrosive, reacts violently with water. Handle under inert gas.
Dimethylformamide (DMF)C₃H₇NO73.093.603.6285 mL (263 g)Anhydrous grade. Serves as reagent and solvent.
Dichloromethane (DCM)CH₂Cl₂84.93--500 mLAnhydrous grade solvent.
Sodium Acetate (anhydrous)CH₃COONa82.033.003.0246 gUsed during work-up to buffer the solution.
Deionized WaterH₂O18.02--~4 LFor work-up and washing.
Saturated NaCl SolutionNaCl(aq)---500 mLFor final wash.
Anhydrous Magnesium SulfateMgSO₄120.37--~50 gFor drying the organic phase.
Step-by-Step Methodology

G Setup 1. Reactor Setup Inert atmosphere (N₂), overhead stirrer, thermocouple, addition funnel. Vilsmeier 2. Vilsmeier Reagent Formation Cool DMF to 0-5°C. Slowly add POCl₃, keep T < 10°C. Setup->Vilsmeier Stir1 3. Stir Reagent Stir at 10°C for 30 minutes until a thick, pale-yellow salt forms. Vilsmeier->Stir1 SubstrateAdd 4. Substrate Addition Add 1,2-dimethoxy-3-methylbenzene in DCM via addition funnel. Stir1->SubstrateAdd Reaction 5. Reaction & Monitoring Heat to 40-45°C for 2-4 hours. Monitor by TLC/HPLC for completion. SubstrateAdd->Reaction Quench 6. Quenching & Hydrolysis Cool to RT. Slowly pour reaction mixture into ice/water/NaOAc. Reaction->Quench Extract 7. Extraction Separate layers. Extract aqueous phase with DCM. Quench->Extract Wash 8. Wash & Dry Combine organic layers. Wash with water and brine. Dry over MgSO₄. Extract->Wash Purify 9. Purification Filter drying agent. Concentrate solvent. Purify crude product via vacuum distillation. Wash->Purify Final 10. Final Product Characterize pure, pale-yellow oil/ low-melting solid. Purify->Final

  • Reactor Setup: Equip a 2 L three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple, and a 250 mL pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (285 mL). Begin stirring and cool the flask in an ice/salt bath to 0-5°C. Add phosphorus oxychloride (110 mL) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C. Causality Note: This addition is highly exothermic. Slow addition is critical to prevent the thermal decomposition of the Vilsmeier reagent and avoid dangerous pressure buildup.[3]

  • Reagent Maturation: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30-45 minutes. The mixture will become a thick, pale-yellow to orange crystalline slurry.

  • Substrate Addition: Dissolve the 1,2-dimethoxy-3-methylbenzene (152.2 g) in anhydrous dichloromethane (500 mL) and add this solution to the dropping funnel. Add the substrate solution to the stirring Vilsmeier reagent slurry over 30 minutes. An exotherm will be observed; use a water bath to maintain the temperature below 35°C.

  • Reaction: After the substrate addition is complete, heat the reaction mixture to 40-45°C using a heating mantle. Maintain this temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Hydrolysis: While the reaction proceeds, prepare a 5 L beaker containing crushed ice (2 kg) and water (1 L). Slowly add anhydrous sodium acetate (246 g) to the ice water with stirring. Once the reaction is complete, cool the reaction flask to room temperature. Carefully and slowly pour the reaction mixture into the vigorously stirred ice/water/acetate slurry. Causality Note: This quench hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the strong acids generated.[3] It is highly exothermic and releases HCl gas; perform this step in a well-ventilated fume hood.

  • Extraction: Continue stirring the quenched mixture for 1 hour. Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 250 mL portions of DCM.

  • Washing and Drying: Combine all organic extracts. Wash the combined organic phase with deionized water (2 x 500 mL) and then with a saturated NaCl solution (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as a dark oil. Purify the crude oil by vacuum distillation to obtain 2-Methyl-3,4-dimethoxybenzaldehyde as a pale-yellow oil or low-melting solid. A typical reported purity after distillation is >99%.[12]

Safety Considerations

All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. It can cause severe burns upon contact. Always handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[13]

  • Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It is a suspected teratogen. Avoid inhalation and skin contact.[14]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation exposure.[15]

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases acidic gases. This step must be performed slowly and with vigorous stirring and cooling to prevent uncontrolled boiling.[3]

  • Product Handling: The product, 3,4-Dimethoxybenzaldehyde, is harmful if swallowed and causes skin irritation.[16] Standard PPE should be worn during handling.

References

The Versatility of 2-Methylveratraldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzaldehyde

Heterocyclic compounds are foundational to medicinal chemistry and drug discovery, forming the core structures of a vast number of pharmaceuticals.[1][2][3] The strategic selection of starting materials is critical for the efficient construction of these complex molecules. 2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde) emerges as a highly valuable and versatile building block. Its unique substitution pattern—a reactive aldehyde group, an adjacent methyl group, and two methoxy groups on the aromatic ring—offers multiple avenues for cyclization and functionalization, making it an ideal precursor for a range of privileged heterocyclic scaffolds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, including isoquinolines, quinolines, and benzodiazepines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and explain the causality behind the experimental choices, offering researchers a practical and scientifically grounded resource for drug development and advanced organic synthesis.

Application 1: Base-Promoted Tandem Synthesis of 3-Arylisoquinolines

Isoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[4] A highly efficient and practical method for synthesizing 3-arylisoquinolines utilizes a transition-metal-free, base-promoted tandem reaction between 2-methyl-arylaldehydes, such as this compound, and various benzonitriles.[5] This approach is operationally simple and leverages readily available starting materials.[5]

Mechanism and Rationale

The reaction proceeds through a clever sequence of base-mediated transformations. The choice of a strong base, such as Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), is crucial for the initial deprotonation of the benzylic methyl group of this compound. This step is the cornerstone of the synthesis, as it generates a potent nucleophilic carbanion.

The reaction mechanism is proposed as follows[5]:

  • Deprotonation: The strong base, LiN(SiMe₃)₂, selectively deprotonates the methyl group of the 2-methyl-arylaldehyde, forming a benzyl anion intermediate.

  • Nucleophilic Addition: This highly reactive anion performs a nucleophilic attack on the electrophilic carbon of the benzonitrile's cyano group.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the aldehyde's carbonyl carbon.

  • Aromatization: The final step involves the elimination of water and subsequent aromatization to yield the stable 3-arylisoquinoline product.

The use of Cesium Carbonate (Cs₂CO₃) as a co-base is found to be beneficial, likely facilitating the cyclization and elimination steps.[5] Cyclopentyl methyl ether (CPME) is selected as the solvent due to its high boiling point, which is necessary for driving the reaction to completion, and its stability under strong basic conditions.[5]

Workflow for Isoquinoline Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Purification A Charge vial with Cs₂CO₃ and This compound in glove box B Add solution of nitrile in dry CPME A->B C Add LiN(SiMe₃)₂ solution B->C D Cap vial and heat in oil bath at 120 °C for 12h C->D E Cool to room temperature D->E F Quench with H₂O E->F G Pass through silica gel pad, eluting with EtOAc F->G H Concentrate organic solution G->H I Purify by flash chromatography H->I

Caption: Workflow for the synthesis of 3-Arylisoquinolines.

Detailed Experimental Protocol: Synthesis of 3-Aryl-6,7-dimethoxy-8-methylisoquinoline

This protocol describes a representative synthesis using this compound.

Materials:

  • This compound

  • Substituted Benzonitrile

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.0 M in THF)

  • Cesium Carbonate (Cs₂CO₃)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure: [5]

  • Inside a nitrogen-filled glove box, charge an oven-dried 10 mL vial equipped with a stir bar with Cesium Carbonate (Cs₂CO₃, 32.6 mg, 0.1 mmol, 1.0 equiv) and this compound (18.0 mg, 0.1 mmol, 1.0 equiv).

  • Add a solution of the desired benzonitrile (0.3 mmol, 3.0 equiv) in 1 mL of dry CPME to the reaction vial via syringe at room temperature.

  • To the resulting mixture, add LiN(SiMe₃)₂ (1.0 M solution in THF, 0.3 mL, 0.3 mmol) via syringe. The colorless mixture will turn yellow.

  • Cap the vial, remove it from the glove box, and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours. The color of the mixture will turn dark brown during this time.

  • After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding three drops of water.

  • Pass the resulting solution through a short pad of silica gel, eluting with ethyl acetate (3 x 2.0 mL).

  • Concentrate the combined organic solution under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure 3-arylisoquinoline product.

Entry2-Methyl-arylaldehydeNitrileYield (%)
1This compoundBenzonitrile75
2This compound4-Methoxybenzonitrile81
3This compound4-Chlorobenzonitrile68
42-MethylbenzaldehydeBenzonitrile90
Data adapted from a study on 2-methyl-arylaldehydes.[5]

Application 2: Friedländer Synthesis of Substituted Quinolines

The quinoline scaffold is another critical heterocycle in drug development. The Friedländer synthesis is a classic, powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[1][3][6] While this compound is not a 2-aminoaryl aldehyde, its derivatives are. By first introducing a nitro group ortho to the methyl group and subsequently reducing it, one can generate a suitable precursor for a Friedländer condensation.

Conceptual Synthetic Pathway

A plausible strategy involves a multi-step, one-pot synthesis starting from a nitrated derivative of this compound.

  • Nitration: Introduction of a nitro group at the C6 position (ortho to the methyl group) of this compound.

  • In Situ Reduction: The nitro group is reduced to an amine in the reaction vessel, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, to form the reactive 2-amino-6-methylveratraldehyde intermediate.

  • Friedländer Condensation: This intermediate is not isolated but immediately reacts with a ketone (e.g., acetone, ethyl acetoacetate) under acidic or basic catalysis to undergo condensation and cyclization, yielding the polysubstituted quinoline.[7]

Proposed Reaction Mechanism (Acid-Catalyzed)

cluster_reactants Reactants cluster_steps Mechanism A 2-Amino-6-methylveratraldehyde C Aldol Condensation A->C B Ketone (R-CH₂-CO-R') B->C D Dehydration to form α,β-Unsaturated Carbonyl C->D E Schiff Base Formation (Intramolecular) D->E F Tautomerization & Aromatization E->F G Substituted Quinoline Product F->G

Caption: Conceptual mechanism of the Friedländer quinoline synthesis.

Generalized Protocol for Quinoline Synthesis

This protocol is a generalized adaptation for the proposed synthesis.

Materials:

  • 6-Nitro-2-methylveratraldehyde (hypothetical precursor)

  • Ketone (e.g., cyclohexanone)

  • Reducing Agent (e.g., Sodium Dithionite)

  • Acid or Base Catalyst (e.g., p-Toluenesulfonic acid or KOH)

  • Solvent (e.g., Ethanol or Toluene)

Procedure:

  • Dissolve the 6-nitro-2-methylveratraldehyde precursor in a suitable solvent like ethanol.

  • Add the ketone (2-3 equivalents) and the catalyst (e.g., 10 mol% p-toluenesulfonic acid).

  • Add the reducing agent (e.g., sodium dithionite, 3-4 equivalents) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the catalyst if necessary.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Catalyst TypeTypical ConditionsAdvantage
Acid p-TsOH, HCl, Lewis AcidsGenerally effective for a wide range of substrates.
Base KOH, PiperidineUseful for specific substrates, can prevent side reactions.
Catalyst-Free High TemperatureGreen chemistry approach, avoids catalyst removal.

Application 3: Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a cornerstone of psychopharmacology, widely used for their anxiolytic, sedative, and anticonvulsant properties.[6][8] A common and direct route to the 1,5-benzodiazepine core involves the condensation reaction of an o-phenylenediamine with two equivalents of a ketone or aldehyde.[6][8] this compound can serve as the aldehyde component in this acid-catalyzed cyclocondensation.

Mechanism and Rationale

The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine.

  • Initial Condensation: One amino group of o-phenylenediamine attacks the protonated carbonyl of this compound, forming a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).

  • Second Condensation: The second amino group then attacks another molecule of the aldehyde.

  • Cyclization: The key step involves an intramolecular cyclization to form the seven-membered diazepine ring.

  • Rearrangement/Tautomerization: The final product is formed after tautomerization to the more stable 2,3-dihydro-1H-1,5-benzodiazepine structure.

The choice of catalyst is critical to promote the condensation while avoiding unwanted side reactions. Catalysts like H-MCM-22, boric acid, or Sc(OTf)₃ have been used effectively for this transformation.[6][9]

Protocol: Synthesis of 2,4-disubstituted-1,5-Benzodiazepine Derivative

This protocol outlines the synthesis of a benzodiazepine derivative using this compound.

Materials:

  • This compound

  • o-Phenylenediamine

  • Catalyst (e.g., Boric Acid, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL).

  • Add this compound (3.60 g, 20 mmol) to the solution.

  • Add the catalyst, for example, Boric Acid (0.62 g, 10 mmol), to the mixture.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor by TLC.

  • The reaction is often complete within 1-3 hours, indicated by the formation of a precipitate.[6]

  • Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 1,5-benzodiazepine derivative. Further purification can be achieved by recrystallization if necessary.

Reactant 1Reactant 2CatalystTypical Yield
o-PhenylenediamineThis compoundBoric AcidGood to Excellent
o-PhenylenediamineAcetoneH-MCM-2287%[6]
o-PhenylenediamineCyclohexanoneH-MCM-2285%[6]

Conclusion

This compound is a powerful and versatile precursor for constructing a variety of medicinally relevant heterocyclic compounds. Its unique structural features enable straightforward, high-yielding synthetic routes to complex scaffolds such as isoquinolines, and it can be readily adapted into established methodologies for synthesizing quinolines and benzodiazepines. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this valuable building block in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Methylveratraldehyde (also known as 3,4-dimethoxy-2-methylbenzaldehyde). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and product purity.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation typically involves the formylation of an electron-rich aromatic precursor, 2-methylveratrol (1,2-dimethoxy-3-methylbenzene). The introduction of the aldehyde group onto the aromatic ring can be challenging, with yield and purity being common hurdles. This guide will focus on the Vilsmeier-Haack reaction, a widely used and effective method for this transformation.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to formylate activated aromatic rings.[1] This method is generally preferred for its relatively mild conditions and good yields with electron-rich substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may be encountered during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction for the synthesis of this compound is resulting in a low yield, with a significant amount of unreacted 2-methylveratrol recovered. What are the potential causes and how can I improve the yield?

A: Low yields in the Vilsmeier-Haack formylation of 2-methylveratrol can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.

  • Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Any water present will quench the reagent, leading to a significant drop in yield.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ by the dropwise addition of POCl₃ to DMF at low temperatures (0-5 °C). Insufficient mixing or adding the POCl₃ too quickly can lead to localized overheating and decomposition of the reagent.

    • Solution: Add the POCl₃ slowly to the DMF with vigorous stirring while maintaining the temperature of the reaction mixture below 5 °C. Allow the reagent to fully form by stirring for at least 30 minutes at low temperature before adding the 2-methylveratrol.

  • Insufficient Reaction Time or Temperature: While the Vilsmeier-Haack reaction can proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate and completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-60 °C.

  • Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH adjustment or insufficient hydrolysis time can lead to low yields of the desired aldehyde.

    • Solution: After the reaction is complete, pour the reaction mixture onto crushed ice and then carefully neutralize with a base such as sodium hydroxide or sodium acetate solution to a pH of 6-8.[2] Ensure the temperature is kept low during neutralization to prevent the formation of by-products.

Issue 2: Formation of Multiple Products and Impurities

Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products in the synthesis of this compound and how can I minimize their formation?

A: The formation of side products is a common issue in aromatic formylation. In the case of 2-methylveratrol, the primary impurities are likely to be isomers and potentially di-formylated products.

  • Formation of Isomers: While the formylation is expected to occur at the position para to the methyl group and ortho to a methoxy group, some formylation may occur at other activated positions on the ring, leading to isomeric aldehydes.

    • Solution: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction. Running the reaction at 0 °C to room temperature is a good starting point.

  • Di-formylation: If an excess of the Vilsmeier reagent is used, or if the reaction is allowed to proceed for too long at elevated temperatures, di-formylation of the aromatic ring can occur.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the 2-methylveratrol). Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

  • Decomposition Products: Overheating the reaction mixture can lead to the formation of tar-like substances and other decomposition products.

    • Solution: Maintain careful temperature control throughout the reaction. During work-up, keep the temperature low during the neutralization step to avoid the formation of colored impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack reaction?

A1: N,N-dimethylformamide (DMF) serves as both the solvent and a reactant in the formation of the Vilsmeier reagent. Therefore, it is the most common and effective solvent for this reaction. In some cases, a co-solvent like dichloromethane can be used.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-methylveratrol) from the product (this compound). The product, being more polar, will have a lower Rf value than the starting material.

Q3: What is the best method for purifying the crude this compound?

A3: Column chromatography is the most effective method for purifying this compound from unreacted starting material and side products.[3] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective. The polarity of the solvent system can be optimized by first running TLC plates with different solvent ratios.

Q4: Can I use other formylation methods for this synthesis?

A4: While the Vilsmeier-Haack reaction is a good choice, other formylation methods could be explored. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is another option for formylating electron-rich aromatic rings.[4] However, the Vilsmeier-Haack reaction is often preferred due to the use of less hazardous reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on standard Vilsmeier-Haack formylation of activated aromatic compounds.[5][6]

Materials:

  • 2-methylveratrol (1,2-dimethoxy-3-methylbenzene)

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-methylveratrol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated sodium acetate solution. Keep the mixture cool in an ice bath during neutralization.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of aldehydes using column chromatography.[7][8][9]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (non-polar eluent)

  • Ethyl acetate (polar eluent)

  • TLC plates

  • Glass column

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal solvent system that gives good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary, and then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51234-09-4[10]
Molecular Formula C₁₀H₁₂O₃[10]
Molecular Weight 180.20 g/mol [10]
Appearance Expected to be a solid or oil-
Boiling Point Not readily available-
Melting Point Not readily available-

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the aldehyde proton (~9.5-10.5 ppm), aromatic protons (~6.5-8.0 ppm), methoxy group protons (~3.5-4.0 ppm), and the methyl group protons (~2.0-2.5 ppm).

  • ¹³C NMR: Expect a signal for the carbonyl carbon (~190-200 ppm), aromatic carbons (~110-160 ppm), methoxy carbons (~55-65 ppm), and the methyl carbon (~15-25 ppm).[11]

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹ (for an aromatic aldehyde).[12][13] Characteristic C-H stretching of the aldehyde group may be observed around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 180.20. Common fragmentation patterns for aldehydes include the loss of H radical (M-1) and the loss of the CHO group (M-29).[14]

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (anhydrous) Vilsmeier_Reagent Vilsmeier Reagent (in situ @ 0-5 °C) DMF->Vilsmeier_Reagent Stirring POCl3 POCl3 (freshly distilled) POCl3->Vilsmeier_Reagent Slow addition Substrate 2-Methylveratrol Intermediate Iminium Salt Intermediate Substrate->Intermediate Addition to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice, Neutralization) Intermediate->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Examine Work-up Procedure (Hydrolysis, pH) Start->Check_Workup Reagent_Solution Use anhydrous solvents and fresh reagents under inert gas. Check_Reagents->Reagent_Solution Moisture suspected Conditions_Solution Optimize temperature and time. Monitor with TLC. Check_Conditions->Conditions_Solution Incomplete reaction Workup_Solution Ensure complete hydrolysis and proper pH control. Check_Workup->Workup_Solution Inefficient hydrolysis Improved_Yield Improved Yield Reagent_Solution->Improved_Yield Conditions_Solution->Improved_Yield Workup_Solution->Improved_Yield

References

Technical Support Center: Purification of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylveratraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of this substituted aromatic aldehyde. By synthesizing established chemical principles with practical, field-tested insights, this document aims to be an authoritative resource for obtaining high-purity this compound.

Introduction to this compound and its Purification Challenges

This compound (3,4-dimethoxy-2-methylbenzaldehyde) is a valuable aromatic aldehyde used as an intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its purification can be challenging due to its susceptibility to oxidation and the presence of structurally similar impurities derived from its synthesis. This guide provides a structured approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your sample will largely depend on the synthetic route employed. For substituted benzaldehydes like this compound, common impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • 2-Methylveratric acid: The corresponding carboxylic acid is a very common impurity, primarily formed by the oxidation of the aldehyde group upon exposure to air.

  • Byproducts from synthesis: Depending on the specific reaction, these could include isomers or products of side reactions. For instance, if prepared by methylation of the corresponding phenol, incomplete methylation could be an issue.

  • Residual solvents: Solvents used in the reaction or initial workup may be present.

Q2: My purified this compound shows signs of degradation over time (e.g., discoloration, appearance of new spots on TLC). What is happening and how can I prevent it?

Aldehydes are prone to auto-oxidation, especially when exposed to air and light, leading to the formation of the corresponding carboxylic acid. This is often observed as a white solid (the acid) precipitating from the aldehyde oil or liquid.

Prevention Strategies:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Cold and Dark Storage: Store the material at low temperatures and protected from light.

  • Use of Antioxidants: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can be considered for long-term storage, although this would be an added impurity.

Q3: I am struggling with the column chromatography of this compound. The separation is poor, or the compound seems to be degrading on the column. What can I do?

Column chromatography on silica gel is a common method for purifying aldehydes. However, the acidic nature of silica gel can sometimes promote side reactions like acetal formation if alcohols are used as solvents, or even catalyze degradation.

Troubleshooting Column Chromatography:

  • Stationary Phase:

    • Deactivation of Silica Gel: To mitigate the acidity of silica gel, it can be deactivated by pre-treating it with a solution of triethylamine in your solvent system (e.g., 1% triethylamine in hexane/ethyl acetate).

    • Alumina: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel for sensitive aldehydes.

  • Solvent System (Mobile Phase):

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product for good separation on a column.

Q4: Can I purify this compound by distillation?

Yes, vacuum distillation is a viable method for purifying high-boiling aldehydes like this compound, especially for removing non-volatile impurities.

Key Considerations for Distillation:

  • High Boiling Point: Aromatic aldehydes often have high boiling points, making vacuum distillation necessary to prevent thermal decomposition.

  • Preventing Oxidation: It is crucial to perform the distillation under an inert atmosphere (e.g., by bleeding in nitrogen) to prevent oxidation at high temperatures.

Q5: I've heard about purification via a bisulfite adduct. When is this method useful?

Formation of a sodium bisulfite adduct is a classical and highly effective chemical method for separating aldehydes from mixtures. This technique is particularly useful for removing non-aldehydic impurities.

How it Works: The aldehyde reacts with sodium bisulfite to form a water-soluble crystalline adduct. This adduct can be separated from water-insoluble organic impurities by filtration or extraction. The pure aldehyde can then be regenerated by treating the adduct with an acid or a base.

When to Use It: This method is ideal when your crude product contains significant amounts of non-aldehydic byproducts or starting materials that are difficult to separate by other means. However, sterically hindered aldehydes may react slowly or not at all.

Q6: How can I accurately assess the purity of my final this compound product?

A combination of analytical techniques should be used to confirm the purity of your compound:

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. The aldehydic proton of benzaldehydes typically appears as a singlet around 9-10 ppm in the ¹H NMR spectrum.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting non-volatile impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is a mixture of spots on TLC Incomplete reaction or formation of byproducts.Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography or bisulfite adduct formation.
Appearance of a white precipitate in the product upon storage Oxidation of the aldehyde to the corresponding carboxylic acid.Store under an inert atmosphere, in the dark, and at low temperatures. If the acid has already formed, it can be removed by washing an ethereal solution of the aldehyde with a dilute aqueous solution of sodium bicarbonate.
Streaking or poor separation on silica gel column Silica gel is too acidic, or the chosen solvent system is not optimal.Deactivate silica with triethylamine or use neutral alumina. Optimize the solvent system using TLC first.
Low recovery after column chromatography The compound is sticking to the column, or it is volatile and evaporating with the solvent.Ensure the chosen solvent system provides adequate elution (Rf of 0.2-0.3). Use a less polar final flush to recover all the compound. For volatile compounds, be cautious during solvent removal.
Product decomposes during distillation The temperature is too high, or oxygen is present.Use vacuum distillation to lower the boiling point. Ensure the system is under an inert atmosphere (nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system for separation using TLC. A good starting point is 20% ethyl acetate in hexane. Adjust the ratio to achieve an Rf value of ~0.25 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or your starting elution solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC (e.g., 20% ethyl acetate in hexane).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is effective for separating this compound from non-aldehydic impurities.

Materials:

  • Crude this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Methanol or ethanol

  • Diethyl ether or other suitable organic solvent

  • 10% aqueous sodium carbonate (Na₂CO₃) or 10% hydrochloric acid (HCl)

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude product in methanol or ethanol.

    • Slowly add a saturated aqueous solution of sodium bisulfite while stirring vigorously. A white precipitate of the bisulfite adduct should form.

    • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Isolation of the Adduct:

    • Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any adhering organic impurities.

  • Regeneration of the Aldehyde:

    • Suspend the washed adduct in water.

    • Slowly add either a 10% sodium carbonate solution or 10% hydrochloric acid while stirring until the adduct dissolves and the aldehyde separates out (often as an oil).

  • Extraction and Isolation:

    • Extract the regenerated aldehyde with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Assess Purity & Impurity Profile Crude->TLC Decision Choose Purification Method TLC->Decision Column Column Chromatography Decision->Column  Structurally similar impurities Distill Vacuum Distillation Decision->Distill  Non-volatile impurities Bisulfite Bisulfite Adduct Formation Decision->Bisulfite  Non-aldehydic impurities Analysis Purity Analysis (NMR, HPLC, etc.) Column->Analysis Distill->Analysis Bisulfite->Analysis Pure Pure this compound Analysis->Pure

Caption: A general workflow for the purification of this compound.

Method Selection Logic Diagram

MethodSelection start Initial Assessment of Crude Product is_acid Is Carboxylic Acid Present? start->is_acid is_nonvolatile Are Impurities Non-Volatile? is_acid->is_nonvolatile No bicarb_wash Bicarbonate Wash is_acid->bicarb_wash Yes is_nonaldehydic Are Impurities Non-Aldehydic? is_nonvolatile->is_nonaldehydic No distillation Vacuum Distillation is_nonvolatile->distillation Yes bisulfite Bisulfite Extraction is_nonaldehydic->bisulfite Yes chromatography Column Chromatography is_nonaldehydic->chromatography No / Unsure bicarb_wash->is_nonvolatile end Proceed to Main Purification distillation->end bisulfite->end chromatography->end

Caption: Decision tree for selecting a suitable purification method.

Technical Support Center: Formylation of 1,2-Dimethoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 1,2-dimethoxy-3-methylbenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common side reactions and optimize your synthesis of the target molecule, 2,3-dimethoxy-4-methylbenzaldehyde .

Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of 1,2-dimethoxy-3-methylbenzene?

The formylation of 1,2-dimethoxy-3-methylbenzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.

  • Methoxy (-OCH₃) groups: These are strongly activating, ortho-, para-directing groups.

  • Methyl (-CH₃) group: This is a weakly activating, ortho-, para-directing group.

Considering the positions on the starting material:

  • Position 4: This position is para to the C1-methoxy group and ortho to the C2-methoxy group. Both groups strongly activate this site.

  • Position 6: This position is ortho to the C1-methoxy group and meta to the C2-methoxy group. It is also sterically hindered by the adjacent methyl group.

  • Position 5: This position is para to the C2-methoxy group but meta to the C1-methoxy group.

Due to the combined electronic activation from both methoxy groups and lower steric hindrance, the major product is overwhelmingly 2,3-dimethoxy-4-methylbenzaldehyde . The primary regioisomeric impurity is 3,4-dimethoxy-2-methylbenzaldehyde (formylation at position 6).

Q2: Which formylation method is most suitable for 1,2-dimethoxy-3-methylbenzene?

For electron-rich aromatic ethers like 1,2-dimethoxy-3-methylbenzene, the Vilsmeier-Haack reaction is the most effective and widely used method.[1][2][3][4] It utilizes a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5]

Other formylation methods are generally less suitable:

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl and is not effective for phenolic ethers.[6][7]

  • Reimer-Tiemann Reaction: This reaction requires a phenol and harsh basic conditions, making it unsuitable for ethers.[8][9][10][11]

  • Duff Reaction: This method uses hexamine and is most efficient for phenols, often leading to polymerization with highly activated substrates.[12][13]

Q3: What are the primary side products I should be looking for?

The most common impurities and side products are:

  • Regioisomer (3,4-dimethoxy-2-methylbenzaldehyde): Formation of the aldehyde at the C6 position.

  • Unreacted Starting Material: Due to incomplete reaction.

  • Polymeric/Tarry Materials: Resulting from harsh reaction conditions (e.g., high temperatures) on a highly activated aromatic ring.[14]

  • Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction can leave water-soluble impurities.[2][4]

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My final product is a mixture of regioisomers (4-formyl and 6-formyl). How can I improve selectivity?

Cause: Formylation at the C6 position, while electronically less favored than at C4, can still occur, particularly at higher temperatures. The activation barrier for substitution at the C6 position can be overcome with excess thermal energy, leading to a loss of selectivity.

Solution:

  • Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent and allow the reaction to warm slowly to room temperature. This favors the kinetically preferred C4-formylation.

  • Slow Reagent Addition: Add the substrate to the pre-formed Vilsmeier reagent dropwise at a low temperature. This keeps the concentration of the electrophile low and minimizes exothermic spikes that can raise the local temperature.

  • Choice of Solvent: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes enhance selectivity compared to using DMF as the solvent.

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureFavors kinetic product (4-isomer) over thermodynamic product (6-isomer).
Reagent Addition Slow, dropwise additionPrevents temperature spikes and reduces undesired side reactions.
Solvent Dichloromethane (DCM)Can improve selectivity and simplify work-up.
Issue 2: The reaction is sluggish and I have a high percentage of unreacted starting material.

Cause: This typically points to insufficient activation of the formylating agent or a reaction that has not been allowed to proceed for a sufficient duration.

Solution:

  • Verify Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and DMF are anhydrous and of high purity. Moisture will quench the Vilsmeier reagent.

  • Increase Reaction Time/Temperature: After the initial addition at low temperature, allow the reaction to stir at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Adjust Stoichiometry: Ensure a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is used relative to the substrate.

Issue 3: The reaction mixture turned into a dark, intractable tar.

Cause: Highly activated aromatic rings are susceptible to polymerization and degradation under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures.

Solution:

  • Avoid High Temperatures: This is the most critical factor. Do not exceed 60 °C unless absolutely necessary and confirmed by small-scale trials.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tar formation.

  • Controlled Work-up: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a mild base (e.g., sodium acetate or sodium carbonate solution) to neutralize the strong acids promptly.

Diagram: Troubleshooting Workflow

G Start Reaction Outcome Issue1 Mixture of Isomers Start->Issue1 Low Regioselectivity Issue2 Incomplete Reaction Start->Issue2 Low Conversion Issue3 Tar Formation Start->Issue3 Low Yield / Purification Issues Success High Yield, Pure Product Start->Success Optimal Result Sol1 Control Temperature (0-5°C) Slow Reagent Addition Issue1->Sol1 Sol2 Check Reagent Quality Increase Time/Temp (40-50°C) Use 1.1-1.5 eq. Reagent Issue2->Sol2 Sol3 Avoid High Temp (>60°C) Use Inert Atmosphere Controlled Quench on Ice/Base Issue3->Sol3 G sub 1,2-Dimethoxy-3-methylbenzene sigma Sigma Complex (Resonance Stabilized) sub->sigma Electrophilic Attack at C4 vr Vilsmeier Reagent (Electrophile) iminium Iminium Salt Intermediate sigma->iminium Deprotonation prod 2,3-Dimethoxy-4-methylbenzaldehyde iminium->prod Hydrolysis h2o H₂O (Work-up) G sub 1,2-Dimethoxy-3-methylbenzene sigma_side Sigma Complex (Less Stable) sub->sigma_side Electrophilic Attack at C6 vr Vilsmeier Reagent (Electrophile) iminium_side Iminium Salt Intermediate sigma_side->iminium_side Deprotonation prod_side 3,4-Dimethoxy-2-methylbenzaldehyde (Regioisomeric Side Product) iminium_side->prod_side Hydrolysis h2o H₂O (Work-up)

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis and optimization of 2-Methylveratraldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the formylation of 2,3-dimethylanisole. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a framework for rational optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for synthesizing this compound?

The Vilsmeier-Haack reaction is the most widely recommended and effective method for the formylation of electron-rich aromatic compounds like 2,3-dimethylanisole to produce this compound.[1][2] This is due to several key advantages:

  • High Reactivity: The Vilsmeier reagent, a chloroiminium ion formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is a potent electrophile capable of reacting efficiently with activated aromatic rings.[3][4]

  • Mild Conditions: The reaction typically proceeds at manageable temperatures, often ranging from 0°C for reagent formation to room temperature or slightly elevated temperatures (up to 80°C) for the formylation step, minimizing substrate degradation.[1][5]

  • Good Regioselectivity: The reaction is sensitive to both electronic and steric effects, often allowing for predictable substitution patterns on the aromatic substrate.[1][3]

While other formylation methods exist, they often present significant drawbacks for this specific transformation. The Gattermann-Koch reaction, for instance, is not suitable for phenol ethers, and the standard Gattermann reaction requires the use of highly toxic hydrogen cyanide.[6][7] The Duff and Reimer-Tiemann reactions are primarily used for phenols and can be less efficient for anisole derivatives.[8][9]

Q2: I am experiencing very low yields in my Vilsmeier-Haack reaction. What are the most likely causes and how can I fix them?

Low yield is a common issue that can almost always be traced back to a few critical parameters. The Vilsmeier-Haack reaction is highly sensitive to moisture, reagent quality, and temperature control.

Causality Analysis for Low Yield:

  • Deactivation of the Vilsmeier Reagent: The chloroiminium ion is highly reactive and susceptible to hydrolysis. Any moisture present in the DMF, POCl₃, or the reaction flask will consume the reagent before it can react with your substrate, drastically reducing the yield.

  • Incomplete Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control. If the temperature is not kept low (typically 0°C) during the addition of POCl₃ to DMF, side reactions can occur, leading to a lower concentration of the active formylating agent.[5]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent (typically 1.5 equivalents or more relative to the substrate) will result in incomplete conversion of the starting material.[3]

  • Ineffective Hydrolysis: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed with water during the workup to release the final aldehyde product.[4] If the hydrolysis step is incomplete or performed under suboptimal pH conditions, the yield of the desired aldehyde will be reduced.

// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagents | {Purity of DMF, POCl₃? | Freshly distilled/opened? | Anhydrous conditions maintained?}", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Review Temperature Control | {Vilsmeier reagent formed at 0°C? | Reaction temperature appropriate for substrate?}", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Analyze Workup Procedure | {Hydrolysis step effective? | pH adjusted correctly? | Extraction efficient?}", fillcolor="#FBBC05", fontcolor="#202124"];

solution_reagents [label="Solution | {Use anhydrous DMF | Distill POCl₃ before use | Flame-dry glassware}", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution | {Maintain 0°C during POCl₃ addition | Monitor internal temp | Adjust reaction temp (e.g., 25-60°C)}", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Solution | {Stir vigorously during H₂O addition | Add base (e.g., NaOAc) to neutralize | Use appropriate extraction solvent}", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_goal [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents [label="Start Here"]; check_reagents -> solution_reagents [label="Problem Found"]; check_reagents -> check_temp [label="Reagents OK"];

check_temp -> solution_temp [label="Problem Found"]; check_temp -> check_workup [label="Temp OK"];

check_workup -> solution_workup [label="Problem Found"];

solution_reagents -> end_goal; solution_temp -> end_goal; solution_workup -> end_goal; } A decision-tree for troubleshooting low reaction yields.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired this compound?

Regioselectivity in the formylation of 2,3-dimethylanisole is governed by the interplay of electronic directing effects and steric hindrance.

  • Electronic Effects: The methoxy group (-OCH₃) is a powerful ortho-, para-directing group due to resonance electron donation. The two methyl groups (-CH₃) are weaker ortho-, para-directors via hyperconjugation.

  • Steric Hindrance: The bulky Vilsmeier reagent will preferentially attack the least sterically hindered position.

In 2,3-dimethylanisole, there are three potential sites for electrophilic attack: C4, C5, and C6.

  • C6-Position: This position is para to the strongly activating methoxy group and is the least sterically hindered, making it a highly favored site of attack. This leads to the desired product, 4,5-dimethyl-2-methoxybenzaldehyde (an isomer of the target).

  • C4-Position: This position is ortho to the methoxy group but is significantly hindered by the adjacent methyl group at C3. Attack here would yield the target This compound (3,4-dimethoxy-2-methylbenzaldehyde) .

  • C5-Position: This position is meta to the methoxy group and is electronically disfavored.

Therefore, the primary challenge is overcoming the inherent preference for formylation at the C6 position. To favor the formation of this compound (formylation at C4), reaction conditions must be optimized to overcome steric hindrance, which can be challenging. Exploring alternative formylation methods that are more sensitive to electronic control over steric factors, or employing a different synthetic route, may be necessary if high isomeric purity is required.

// Edges A -> C6 [ltail=cluster_0, lhead=cluster_1, label="Major Product Path"]; A -> C4 [ltail=cluster_0, lhead=cluster_1, label="Minor Product Path (Target)"]; A -> C5 [ltail=cluster_0, lhead=cluster_1, label="Disfavored Path"];

C6 -> Electronic; C6 -> Steric; C4 -> Electronic; C4 -> Steric_High; C5 -> Electronic_Bad; } Directing effects on the 2,3-dimethylanisole substrate.

Q4: What are the best practices for the purification of crude this compound?

Purification is critical to obtaining a high-purity final product. A multi-step approach is typically most effective.

  • Aqueous Workup: After hydrolysis, thoroughly wash the organic extract with water to remove residual DMF, which can be difficult to remove later. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic components, followed by a brine wash to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Be cautious not to overheat the sample, as aldehydes can be sensitive.

  • Silica Gel Chromatography: This is the most effective method for separating the desired product from isomers and non-polar impurities. A gradient elution is recommended, starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 90:10 or 85:15). The progress should be monitored by Thin Layer Chromatography (TLC).

  • Distillation (Optional): If the product is obtained as an oil and is thermally stable, vacuum distillation can be an effective final purification step to remove non-volatile impurities. 2,3-Dimethylanisole has a boiling point of 86-88 °C at 42 Torr, and the product will have a significantly higher boiling point.[10]

Experimental Protocols & Optimization Tables

Protocol 1: Optimized Vilsmeier-Haack Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Researchers should perform small-scale trials to optimize reagent ratios and temperatures for their specific setup.

ReagentMW ( g/mol )AmountMolesEquiv.
2,3-Dimethylanisole136.195.00 g36.7 mmol1.0
N,N-Dimethylformamide (DMF)73.0925 mL-Solvent
Phosphorus Oxychloride (POCl₃)153.335.0 mL55.1 mmol1.5
Sodium Acetate (NaOAc)82.0316.8 g205 mmol5.6
Dichloromethane (DCM)84.93100 mL-Solvent
Water18.02100 mL-Workup

Procedure:

  • Apparatus Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Vilsmeier Reagent Formation: Add anhydrous DMF to the flask and cool to 0°C in an ice-water bath. Add POCl₃ dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.[3]

  • Substrate Addition: Dissolve 2,3-dimethylanisole in a minimal amount of anhydrous DCM (~10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40-50°C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Hydrolysis and Workup: Cool the reaction mixture back to 0°C. Prepare a solution of sodium acetate in water and add it slowly and carefully to the reaction flask to quench the reaction and hydrolyze the iminium intermediate.[3] Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Troubleshooting Guide
ObservationProbable Cause(s)Recommended Solution(s)
Reaction does not start (no starting material consumed) 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently activated.1. Use fresh, anhydrous DMF and distill POCl₃. Ensure all glassware is flame-dried. 2. Increase reaction temperature (e.g., to 60-80°C) or extend reaction time.[1]
Reaction mixture turns dark brown or black 1. Reaction temperature is too high, causing polymerization or decomposition. 2. Presence of acidic impurities.1. Maintain strict temperature control, especially during reagent formation. Do not exceed recommended reaction temperature. 2. Ensure starting material is pure.
Multiple spots on TLC, difficult to separate 1. Formation of regioisomers. 2. Incomplete reaction or side reactions.1. Use a high-efficiency silica gel and a shallow elution gradient for chromatography. 2. Re-evaluate reaction time and temperature to drive the reaction to a single major product if possible.
Product is contaminated with DMF after purification 1. Inefficient removal during aqueous workup.1. Increase the number and volume of aqueous washes before concentrating the organic layer. DMF has high water solubility.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylveratraldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. Our goal is to equip you with the knowledge to move past experimental hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and solubility of this compound.

Q1: What is the expected solubility of this compound in aqueous solutions?

A: this compound is expected to have very low solubility in aqueous solutions at room temperature. Its structural analog, veratraldehyde, has a reported water solubility of less than 1 mg/mL.[1][2][3] Due to its predominantly organic structure, it is considered a hydrophobic compound. Direct dissolution in aqueous buffers for most biological assays is generally not feasible and will likely result in an insoluble suspension.

Q2: Which organic solvent is best for creating a stock solution?

A: For most applications, particularly in biological and drug discovery contexts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, including those with poor water solubility.[6] For other applications, solvents like ethanol and methanol can also be effective, as related compounds show good solubility in these polar organic solvents.[7]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the co-solvent (DMSO). Please refer to the Troubleshooting Guide: Compound Precipitation Upon Aqueous Dilution below for a step-by-step resolution protocol.

Q4: Can I use heat or sonication to improve the solubility of this compound?

A: Yes, both methods can aid in dissolution, particularly when preparing your initial stock solution in an organic solvent like DMSO. Gentle warming (e.g., to 37°C) and vortexing or sonication can increase the rate of dissolution. However, be cautious, as this compound, like other aldehydes, can be susceptible to oxidation, especially at elevated temperatures.[2] For aqueous solutions, heating is unlikely to significantly increase solubility to a practical level and may risk compound degradation.

Solubility Data Summary

SolventTypeExpected SolubilityRationale & Comments
Water (Cold) AqueousPoor / Insoluble The hydrophobic nature of the benzene ring and methyl/methoxy groups limits interaction with water.[7]
Water (Hot) AqueousSlightly Soluble Veratraldehyde shows increased solubility in hot water.[1][2] This may apply but is often impractical for biological assays.
DMSO Polar AproticHigh DMSO is an excellent solvent for a wide range of organic compounds and is a standard choice for creating stock solutions in drug discovery.[4][5]
Ethanol Polar ProticHigh Structurally similar compounds are freely soluble in ethanol.[1][2][7]
Methanol Polar ProticHigh A related compound, 2,4-Dimethoxy-3-methylbenzaldehyde, is soluble in methanol.[8]
DCM / Chloroform OrganicModerate to High Expected to be soluble based on general principles for organic compounds.

Experimental Protocols & Troubleshooting Guides

This section provides detailed, field-proven methodologies for handling this compound and overcoming common experimental roadblocks.

Core Protocol: Preparing Stock and Working Solutions

This protocol outlines the standard and most reliable method for preparing this compound for use in aqueous-based experiments, such as cell-based assays or enzymatic screens. The core principle is to use a co-solvent system.[4]

Objective: To prepare a high-concentration stock solution in DMSO and subsequently create a diluted working solution in an aqueous buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous or ACS Reagent Grade

  • Target aqueous buffer (e.g., PBS, Media)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Causality: Creating a concentrated stock in a highly effective organic solvent is the critical first step. This minimizes the volume of organic solvent transferred into the final aqueous solution, reducing potential solvent-induced artifacts in the experiment.

    • a. Weigh the required amount of this compound in a sterile vial.

    • b. Add the calculated volume of DMSO to achieve the desired concentration (e.g., 50 mM).

    • c. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.

    • d. Self-Validation: Visually inspect the solution against a light and dark background to ensure there are no visible particulates. The solution should be clear.

    • e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Final Working Solutions:

    • Causality: A serial dilution strategy is crucial to prevent the compound from crashing out. Abruptly diluting a highly concentrated organic stock into an aqueous buffer is a common cause of precipitation.

    • a. Determine the final desired concentration of this compound in your experiment (e.g., 50 µM).

    • b. Ensure the final concentration of DMSO in your assay is low, typically ≤0.5%, to avoid solvent toxicity or off-target effects. Always run a vehicle control (buffer + same final % of DMSO) in your experiment.

    • c. Perform a serial dilution. For example, to get to a 50 µM final concentration from a 50 mM stock (a 1:1000 dilution):

      • First, dilute the 50 mM stock 1:10 in your aqueous buffer to create a 5 mM intermediate solution. Pipette the buffer first, then add the stock solution directly into the liquid while vortexing to ensure rapid mixing.

      • Next, dilute this 5 mM intermediate 1:100 into the final volume of your assay buffer to achieve the 50 µM working concentration. Again, add the intermediate solution to the buffer while vortexing.

    • d. Self-Validation: After preparing the final working solution, let it sit for 15-30 minutes at the experimental temperature. Visually inspect for any signs of precipitation (cloudiness, particulates).

Troubleshooting Guide: Compound Precipitation Upon Aqueous Dilution

Issue: You followed the core protocol, but your this compound working solution is cloudy or contains visible precipitate.

This indicates that the final concentration is above the compound's thermodynamic solubility limit in the mixed-solvent system. The workflow below provides a logical sequence for resolving this issue.

G start Precipitation Observed in Final Working Solution q1 Is the final DMSO concentration <0.1%? start->q1 a1_yes Increase DMSO to 0.5%. Does it redissolve? q1->a1_yes No a1_no Is the final compound concentration essential? q1->a1_no Yes a1_yes->a1_no No sol_increase_dmso Solution: Use a higher (but still safe) final DMSO concentration (e.g., 0.5%). Always update vehicle control. a1_yes->sol_increase_dmso Yes sol_reduce_conc Solution: Lower the final working concentration of the compound. a1_no->sol_reduce_conc No sol_complex Advanced Strategy: Consider formulation with solubilizing agents (e.g., cyclodextrins) if concentration cannot be changed. a1_no->sol_complex Yes q2_yes Yes q2_no No

Detailed Steps:

  • Verify Final DMSO Concentration: The first variable to check is the co-solvent percentage. If your final DMSO concentration is very low (e.g., <0.1%), you may not have enough organic solvent to keep the compound in solution.

    • Action: Prepare a new working solution, increasing the final DMSO concentration to 0.5%. Ensure your vehicle control is also adjusted to 0.5% DMSO. If the compound remains in solution, you have found a viable condition.

  • Lower the Final Compound Concentration: If increasing the DMSO to a safe level (typically up to 0.5% for cell-based assays) does not resolve the precipitation, the most straightforward solution is to lower the final working concentration of this compound. Your target concentration may simply be too high for the aqueous system.

    • Action: Prepare a new working solution at half the previous concentration (e.g., reduce from 50 µM to 25 µM) while maintaining the 0.5% DMSO. Observe for precipitation.

  • Advanced Solubilization Techniques: If the required experimental concentration is high and cannot be lowered, you may need to explore more advanced formulation strategies. These are more complex and require careful validation to ensure the excipients do not interfere with the assay.

    • Action (for drug formulation professionals): Investigate the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) at low concentrations in your aqueous buffer. These agents can form inclusion complexes or micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for preparing solutions of this compound to minimize solubility issues.

G store store intermediate_dil intermediate_dil store->intermediate_dil Use Aliquot

References

Technical Support Center: Stability Studies of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylveratraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of its stability profile. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on its chemical structure (an aldehyde), this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is typically between 10°C and 21°C (50°F and 70°F) to minimize the risk of degradation.[1] It is crucial to keep it away from heat sources, open flames, and oxidizing agents. The headspace of the container should contain oxygen, as the presence of oxygen is often required for common inhibitors (like MEHQ) to function effectively and prevent polymerization, a common issue with aldehydes.[2]

Q2: What are the primary chemical stability concerns for an aromatic aldehyde like this compound?

A2: The primary concerns stem from the aldehyde functional group, which is susceptible to oxidation. Under aerobic conditions or in the presence of oxidizing agents, the aldehyde can be easily oxidized to the corresponding carboxylic acid (2-Methylveratric Acid). Other potential degradation pathways include polymerization, reactions catalyzed by light (photolysis), and instability at pH extremes.[3][4]

Q3: Is a formal forced degradation study necessary for this compound?

A3: Yes, if this compound is part of a pharmaceutical development program (e.g., as a starting material, intermediate, or part of a final drug product), a forced degradation study is required by regulatory bodies like the FDA and EMA.[3][5] These studies are essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can separate the intact compound from all its potential impurities.[4][6]

Part 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and solutions.

Q4: My this compound solution is developing a yellow tint over time. What is the likely cause?

A4: A color change, particularly to yellow or brown, in aldehyde solutions often indicates degradation. The two most probable causes are:

  • Oxidation: Slow oxidation of the aldehyde group can lead to the formation of various byproducts. While the primary oxidation product (carboxylic acid) is colorless, secondary reactions can sometimes produce colored compounds.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially when exposed to trace amounts of acid, base, or even certain metal ions. These polymeric materials are often colored.

Troubleshooting Steps:

  • Verify Inertness: Ensure your solvent and container are inert. Avoid plastic containers that may leach plasticizers or catalysts. Use amber glass vials to protect from light.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethereal solvents like THF can form peroxides upon storage, which will accelerate the oxidation of the aldehyde.

  • Atmosphere Control: If the problem persists, consider preparing solutions fresh and, if compatible with your experiment, under an inert atmosphere (like nitrogen or argon) to minimize oxidation, though be mindful of inhibitor requirements for long-term storage.[2]

Q5: I am running a stability study and see new peaks appearing in my HPLC chromatogram. How do I determine if they are degradants?

A5: The appearance of new peaks is the primary indicator of degradation. The key is to demonstrate that these peaks are not artifacts and are indeed related to the degradation of this compound.

Workflow for Peak Identification:

G start New Peak Observed in Chromatogram check_blanks 1. Analyze Blanks (Solvent, Placebo) start->check_blanks is_artifact Is peak present in blanks? check_blanks->is_artifact artifact Peak is an artifact. Investigate solvent, glassware, or placebo. is_artifact->artifact Yes not_artifact Peak is not an artifact. is_artifact->not_artifact No mass_balance 2. Assess Mass Balance (ICH Q1A) not_artifact->mass_balance mass_balance_ok Does decrease in main peak area correspond to increase in new peak area? mass_balance->mass_balance_ok degradant Peak is a likely degradant. mass_balance_ok->degradant Yes further_investigation Peak may be unrelated or co-eluting. Further investigation needed. mass_balance_ok->further_investigation No characterize 3. Characterize the Degradant (LC-MS, NMR) degradant->characterize

Caption: Workflow for identifying new chromatographic peaks.

Explanation:

  • Analyze Blanks: First, inject your solvent blank and a placebo/excipient blank (if applicable). If the peak is present, it's an artifact from your system or formulation, not a degradant.

  • Assess Mass Balance: According to ICH guidelines, a good stability-indicating method should account for all the material.[7] The decrease in the peak area of this compound should roughly equal the sum of the areas of the new peaks (assuming similar response factors). A successful mass balance strongly suggests the new peaks are degradation products.

  • Characterize the Degradant: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new peak. This can often provide immediate confirmation. For example, an increase of 16 amu (atomic mass units) would strongly suggest oxidation (addition of an oxygen atom) from the aldehyde to a carboxylic acid. For definitive structural elucidation, the impurity may need to be isolated for NMR analysis.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading the compound to understand its liabilities, as mandated by ICH Q1A guidelines.[3] The goal is to achieve 5-20% degradation of the active substance.

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated photostability chamber and oven

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled amber glass vials for each stress condition.

Stress ConditionReagent/ConditionTypical DurationPost-Stress Handling
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CNeutralize with equivalent NaOH
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.Neutralize with equivalent HCl
Oxidation 3% H₂O₂24 hours at room temp.-
Thermal 80°C (Dry Heat)48-72 hoursCool to room temperature
Photolytic ICH-compliant chamber (1.2 million lux hours & 200 W h/m²)As per ICH Q1BAnalyze alongside a dark control
  • Sampling and Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., neutralization) and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. Calculate the percentage of degradation and assess the mass balance.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.

Step-by-Step Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient of Acetonitrile (Solvent B) and a buffered aqueous phase (Solvent A, e.g., 20 mM potassium phosphate at pH 3.0).

  • Wavelength Selection:

    • Using a photodiode array (PDA) detector, acquire the UV spectrum of this compound. Select a wavelength that provides a good response for the parent compound and, ideally, the degradants.

  • Method Optimization:

    • Prepare a mixed solution containing the unstressed compound and aliquots from the most degraded samples (e.g., from base hydrolysis and oxidation).

    • Inject this mixture and adjust the HPLC gradient, flow rate, and/or mobile phase pH to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[8] This includes assessing specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating."

Part 4: Potential Degradation Pathways

Based on the chemical functionalities of this compound (an aldehyde, two methoxy groups, and an aromatic ring), we can predict the most likely degradation pathways under stress conditions.

Caption: Predicted degradation pathways for this compound.

Pathway Explanations:

  • Oxidation: This is the most probable degradation pathway. The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 2-Methylveratric Acid. This is commonly observed under oxidative stress (H₂O₂) and can also occur slowly in the presence of air.

  • Demethylation: Under harsh acidic conditions and heat, the ether linkages of the methoxy groups can be cleaved. This would lead to the formation of phenolic impurities, such as a derivative of isovanillin. These phenolic compounds can be more reactive and susceptible to further degradation.

References

Technical Support Center: Byproduct Identification in 2-Methylveratraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylveratraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues, particularly the identification and management of reaction byproducts.

I. Understanding the Synthesis: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds like 2-methylveratrole (1,2-dimethoxy-3-methylbenzene) to produce this compound (3,4-dimethoxy-2-methylbenzaldehyde)[1][2][3]. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3].

The core of troubleshooting this synthesis lies in understanding the electrophilic aromatic substitution mechanism and the directing effects of the substituents on the aromatic ring, which dictate the formation of the desired product and its isomeric byproducts.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS apart from the starting material and desired product. What are these byproducts?

Answer: The most common byproducts in the Vilsmeier-Haack formylation of 2-methylveratrole are positional isomers of this compound. The substitution pattern on the starting material (1,2-dimethoxy-3-methylbenzene) allows for the formation of several isomers.

The directing effects of the substituents (two methoxy groups and one methyl group) activate the aromatic ring for electrophilic substitution. The primary isomers you are likely observing are:

  • Desired Product: 3,4-dimethoxy-2-methylbenzaldehyde (this compound)

  • Isomeric Byproduct 1: 4,5-dimethoxy-2-methylbenzaldehyde

  • Isomeric Byproduct 2: 2,3-dimethoxy-4-methylbenzaldehyde

The formation of these isomers is governed by a combination of electronic and steric effects. The Vilsmeier reagent, being a bulky electrophile, will favor substitution at the less sterically hindered positions[4].

Workflow for Isomer Identification

A Crude Reaction Mixture B TLC/GC-MS Analysis A->B C Multiple Spots/Peaks Observed B->C D Isolate Byproducts (Column Chromatography) C->D E Spectroscopic Analysis (NMR, MS) D->E F Compare Spectra to Reference Data E->F G Identify Isomeric Byproducts F->G

Caption: A streamlined workflow for the identification of isomeric byproducts.

FAQ 2: How can I distinguish between the desired product and its isomers using spectroscopic methods?

Answer: Distinguishing between the isomeric products requires careful analysis of their spectroscopic data, particularly ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts for the aromatic protons.

  • 3,4-dimethoxy-2-methylbenzaldehyde (Desired Product): You would expect two doublets for the aromatic protons, coupled to each other.

  • 4,5-dimethoxy-2-methylbenzaldehyde: You would expect two singlets for the aromatic protons, as they are not adjacent to each other.

  • 2,3-dimethoxy-4-methylbenzaldehyde: You would expect two doublets for the aromatic protons, coupled to each other.

The chemical shifts of the methyl and methoxy protons will also differ slightly for each isomer.

¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts, especially for the quaternary carbons and the aldehyde carbon, will be characteristic for each isomer.

Mass Spectrometry (GC-MS): While the isomers will have the same molecular ion peak (m/z = 180.21), their fragmentation patterns may show subtle differences that can aid in their identification when compared to reference spectra.

Compound ¹H NMR (Aromatic Protons, Predicted) ¹³C NMR (Aldehyde Carbon, Predicted) Molecular Ion (m/z)
3,4-dimethoxy-2-methylbenzaldehyde Two doublets~191 ppm180
4,5-dimethoxy-2-methylbenzaldehyde Two singlets~190 ppm180
2,3-dimethoxy-4-methylbenzaldehyde Two doublets~192 ppm180
FAQ 3: I observe a byproduct with a lower molecular weight than my product. What could it be?

Answer: A byproduct with a lower molecular weight could be a demethylated product, such as a hydroxy-dimethoxy-methylbenzaldehyde. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can sometimes lead to the cleavage of the methyl ether groups, especially if the reaction temperature is too high or the reaction time is prolonged.

Identification:

  • Mass Spectrometry: Look for a molecular ion peak that is 14 units (CH₂) less than the desired product (e.g., m/z 166).

  • ¹H NMR: The presence of a broad singlet corresponding to a phenolic hydroxyl proton, which is exchangeable with D₂O.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of an O-H stretch.

Troubleshooting:

  • Control Temperature: Run the reaction at the lowest effective temperature.

  • Minimize Reaction Time: Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed.

  • Gentle Work-up: Avoid prolonged exposure to strong acids during the work-up procedure.

FAQ 4: My product seems to be contaminated with a higher molecular weight byproduct. What is the likely cause?

Answer: A higher molecular weight byproduct could be a di-formylated product. While the introduction of the first electron-withdrawing aldehyde group deactivates the ring towards further electrophilic substitution, under forcing conditions (e.g., high temperature, excess Vilsmeier reagent), a second formyl group can be introduced.

Identification:

  • Mass Spectrometry: Look for a molecular ion peak that is 28 units (CO) higher than the desired product (e.g., m/z 208).

  • ¹H NMR: The presence of two distinct aldehyde proton signals and a more complex aromatic region.

Troubleshooting:

  • Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

  • Reaction Conditions: Avoid excessive heating and prolonged reaction times.

III. Purification Strategies

How do I effectively separate the desired this compound from its isomers?

Separating closely related isomers can be challenging due to their similar physical properties. Here are some recommended strategies:

1. Column Chromatography:

This is the most common method for separating isomeric mixtures at a lab scale.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate or toluene/ethyl acetate is a good starting point. A gradual increase in the polarity of the eluent (gradient elution) will likely be necessary to achieve good separation.

2. Fractional Crystallization:

If the desired product is a solid and one of the major impurities is an oil or has significantly different solubility, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

3. Derivatization:

In cases where direct separation is difficult, converting the aldehydes to derivatives with more distinct physical properties can be a viable strategy. For example, the formation of acetals with ethylene glycol can alter the polarity and crystallinity of the compounds, potentially making them easier to separate. The aldehydes can then be regenerated by hydrolysis.

Troubleshooting Purification

A Impure Product Mixture B Column Chromatography A->B C Poor Separation B->C D Optimize Mobile Phase (Gradient Elution) C->D E Try Different Stationary Phase C->E F Attempt Fractional Crystallization C->F G Consider Derivatization F->G

Caption: A decision tree for troubleshooting the purification of this compound.

IV. Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 2-Methylveratrole
  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-methylveratrole in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure, desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

V. References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Refining the Work-up of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Methylveratraldehyde. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible work-up.

Section 1: Foundational Safety and Handling

Before initiating any work-up procedure, a thorough understanding of the hazards associated with this compound and related reagents is critical.

Question: What are the essential safety precautions for handling this compound?

Answer: this compound, and related benzaldehydes, requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EU EN166 or US NIOSH standards, chemical-resistant gloves (inspect before use), and a lab coat.[1][2]

  • Ventilation: Ensure adequate ventilation to avoid inhalation of vapors.[1][2] Use only in a well-ventilated area or outdoors.[2][3]

  • Spill & Contact: Avoid contact with skin, eyes, and clothing.[2] In case of skin contact, wash immediately and thoroughly with soap and water.[2][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present.[2][3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[2][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Section 2: Troubleshooting the Aqueous Work-up

The initial aqueous work-up is a critical step for removing inorganic salts, water-soluble impurities, and unreacted polar reagents.

Question: I've quenched my reaction, but I'm struggling with a persistent emulsion during the ethyl acetate/water extraction. How can I resolve this?

Answer: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present. The goal is to disrupt the stable droplets forming the interface.

Step-by-Step Emulsion Breaking Protocol:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation of the organic layer.

  • Gentle Agitation: Gently swirl the funnel instead of vigorous shaking. You can also gently stir the emulsion layer with a glass rod.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets.

  • Solvent Modification: Add a small amount of a different organic solvent with a lower density, like diethyl ether, if compatible with your product.

Question: How can I selectively remove unreacted starting materials or acidic/basic byproducts?

Answer: This is achieved by performing chemically active extractions using dilute acidic or basic washes. The key is to convert the impurity into a water-soluble salt, which will then partition into the aqueous layer.

Impurity Type Aqueous Wash Solution Mechanism Caution
Basic (e.g., amines)Dilute HCl (1M) or aq. NH₄ClProtonates the basic impurity, forming a water-soluble ammonium salt.[5]Ensure your target aldehyde is stable to acid.
Acidic (e.g., carboxylic acids)Saturated NaHCO₃ or dilute NaOH (1M)Deprotonates the acidic impurity, forming a water-soluble carboxylate salt.Aldehyd may be sensitive to strong base (aldol condensation). NaHCO₃ is milder.
Residual AldehydeSaturated Sodium Bisulfite (NaHSO₃)Forms a water-soluble bisulfite adduct with the aldehyde.[6]This is an excellent method for aldehyde purification. The aldehyde can be regenerated by adding acid or base.
Workflow for Aqueous Extraction

The following diagram illustrates a typical liquid-liquid extraction workflow designed to remove a variety of common impurities.

G cluster_0 Reaction Work-up Quench 1. Quench Reaction (e.g., with water or NH4Cl) Transfer 2. Transfer to Separatory Funnel + Add Extraction Solvent (e.g., EtOAc) Quench->Transfer Wash1 3. Acid Wash (Optional) (e.g., 1M HCl to remove bases) Transfer->Wash1 Wash2 4. Base Wash (e.g., sat. NaHCO3 to remove acids) Wash1->Wash2 Wash3 5. Brine Wash (To break emulsions & remove water) Wash2->Wash3 Dry 6. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Wash3->Dry Filter 7. Filter Drying Agent Dry->Filter Evaporate 8. Concentrate in vacuo (Rotary Evaporator) Filter->Evaporate Crude Crude this compound Evaporate->Crude

Caption: Aqueous work-up and extraction workflow.

Section 3: Purification Strategy - Recrystallization vs. Chromatography

After the initial work-up, the crude this compound will likely require further purification. The two primary methods are recrystallization and column chromatography.

Question: Should I use recrystallization or column chromatography to purify my product?

Answer: The choice depends on the nature of the impurities and the quantity of material.

  • Recrystallization is ideal when your crude product is of relatively high purity (>90%) and you have a solid material. It is a cost-effective and scalable technique for removing small amounts of impurities that have different solubility profiles from your product.[7]

  • Column Chromatography is necessary when impurities have similar polarity and solubility to your product, or when you have a complex mixture of byproducts.[8][9] It is also the method of choice for purifying oils or non-crystalline solids.

Decision-Making Flowchart

G Start Is the crude product a solid? IsPurityHigh Is purity >90% by TLC/NMR? Start->IsPurityHigh Yes IsOil Product is an oil or complex mixture Start->IsOil No Recrystallize Use Recrystallization IsPurityHigh->Recrystallize Yes Chromatography Use Column Chromatography IsPurityHigh->Chromatography No IsOil->Chromatography

Caption: Choosing a purification method.

FAQ: Recrystallization

Question: How do I select an appropriate solvent system for the recrystallization of this compound?

Answer: The ideal single solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] If a suitable single solvent cannot be found, a two-solvent system is used.[10][11]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a few drops of the test solvent. If the solid dissolves immediately at room temperature, it is too soluble.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvent Systems for Aromatic Aldehydes:

  • Single Solvent: Isopropanol, Ethanol/Water mixtures.

  • Two-Solvent System: A common and effective method involves dissolving the compound in a minimum amount of a "good" hot solvent (e.g., Ethanol, Acetone) and then adding a "bad" hot solvent (e.g., Water, Hexanes) dropwise until the solution becomes cloudy (the cloud point).[12][13] Re-heating to clarify and then slow cooling should induce crystallization.

FAQ: Column Chromatography

Question: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve their separation on a column?

Answer: Improving separation (resolution) in column chromatography requires optimizing the stationary and mobile phases.[14]

Troubleshooting Poor Separation:

  • Solvent System Polarity: Your eluent is likely too polar, causing all components to move too quickly up the TLC plate (high Rf values). Decrease the polarity of the mobile phase. For a common Hexane/Ethyl Acetate system, increase the proportion of Hexane. The target Rf for your desired compound should be around 0.25-0.35 for good column separation.

  • Use a Gradient Elution: Start with a low-polarity solvent to elute the non-polar impurities, then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities on the column.[14]

  • Stationary Phase: While silica gel is most common, consider using alumina if silica is not providing adequate separation.[8] Alumina has a different selectivity for certain functional groups.

  • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and improves resolution.

  • Loading Technique: Ensure you load the sample onto the column in a very concentrated band using the minimum possible volume of solvent.[15] A diffuse starting band will lead to poor separation.

References

avoiding decomposition of 2-Methylveratraldehyde during purification

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Methylveratraldehyde Purification >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purifying this compound

This compound (also known as 2,3-dimethoxy-6-methylbenzaldehyde) is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, its purification is frequently complicated by its susceptibility to degradation. Researchers often observe discoloration, the formation of impurities, and reduced yields during purification steps like distillation or chromatography. This guide provides in-depth technical advice and troubleshooting strategies to help you navigate these challenges, ensuring the integrity and purity of your compound.

Understanding the Enemy: Key Decomposition Pathways

The primary challenge in handling this compound stems from the reactivity of the aldehyde functional group, which is prone to oxidation.[1][2] The electron-donating methoxy groups on the aromatic ring further activate the molecule, potentially increasing its susceptibility to certain reactions.

The most common decomposition pathway is oxidation of the aldehyde to the corresponding carboxylic acid (2-methylveratric acid). This process can be initiated by:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to autoxidation.[1]

  • Oxidizing Impurities: Residual oxidants from a previous synthetic step can promote degradation.

  • Strong Bases: While aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation (Cannizzaro reaction) in the presence of a strong base to yield both an alcohol and a carboxylic acid, the more prevalent issue during purification is simple oxidation.[1]

Caption: Primary decomposition pathway of this compound.

Troubleshooting & FAQ Center

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My compound is turning yellow/brown during vacuum distillation, even at reduced pressure. What is happening and how can I prevent it?

A1: Discoloration during heating is a classic sign of thermal decomposition or polymerization. While vacuum distillation is correctly employed to lower the boiling point of heat-sensitive compounds, localized overheating can still occur.[3][4]

  • Causality: The aldehyde may be polymerizing or undergoing side reactions on hot surfaces of the distillation flask. The presence of acidic or basic impurities can catalyze this degradation.

  • Troubleshooting Steps:

    • Ensure a High-Quality Vacuum: Use a robust vacuum pump to achieve the lowest possible pressure, which will further decrease the required distillation temperature.[5] A pressure below 10 mmHg is often necessary for sensitive compounds.

    • Use a Kugelrohr or Short-Path Apparatus: For small-scale purifications (<5 g), these methods minimize the residence time of the compound at high temperatures and reduce the surface area for potential decomposition.[6]

    • Inert Atmosphere: Before heating, purge the apparatus with an inert gas like argon or nitrogen to remove atmospheric oxygen.[7] Maintain a gentle inert gas bleed throughout the distillation.

    • Stir Vigorously: Use a magnetic stir bar to ensure even heating and prevent bumping and localized overheating.

    • Pre-treatment: If acidic impurities are suspected, consider a pre-distillation wash of your crude material (dissolved in a suitable solvent like ether) with a mild base like saturated sodium bicarbonate solution, followed by washing with brine and thorough drying.

Q2: What are the ideal conditions for purifying this compound by flash column chromatography? I'm seeing significant smearing/tailing on the column.

A2: Tailing on silica gel often indicates that your compound is either highly polar or is interacting with acidic sites on the silica, which can also catalyze degradation.[8]

  • Causality: The aldehyde and methoxy groups make this compound a polar molecule. The lone pairs on the oxygen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor chromatographic performance.

  • Troubleshooting Steps:

    • Solvent System Selection: Start with a non-polar/polar solvent system. A common choice is a gradient of ethyl acetate in hexanes.[9] For a moderately polar compound like this, begin with a low polarity mixture (e.g., 5-10% ethyl acetate/hexanes) and gradually increase the polarity. Perform a thorough TLC analysis with various solvent systems first to find one that gives your product an Rf value of ~0.3.[8]

    • Deactivate the Silica: To mitigate the acidity of the silica gel, you can either:

      • Use Neutralized Silica: Add ~1% triethylamine (v/v) to your eluent system. This base will neutralize the acidic sites on the silica, preventing compound degradation and improving peak shape.[8]

      • Switch to a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica.

    • Avoid Chlorinated Solvents if Possible: While dichloromethane is a common solvent, it can sometimes contain trace amounts of HCl, which can be detrimental. If you must use it, consider passing it through a plug of basic alumina first.

Q3: How can I effectively remove the corresponding carboxylic acid impurity (2-methylveratric acid)?

A3: The most straightforward way to remove an acidic impurity is through a liquid-liquid extraction.

  • Causality: The carboxylic acid is acidic, while the aldehyde is neutral. This difference in chemical properties allows for a simple separation.

  • Protocol:

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt.

    • Repeat the wash 2-3 times. You can monitor the aqueous layer's pH to ensure it remains basic.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q4: What are the best practices for the long-term storage of purified this compound to prevent decomposition?

A4: Proper storage is critical to prevent the slow oxidation that can occur over time.

  • Causality: As discussed, oxygen and light can promote the formation of the carboxylic acid impurity.

  • Recommended Storage Protocol:

    • Use an Amber Glass Bottle: This will protect the compound from light.

    • Inert Atmosphere: After placing the compound in the bottle, flush the headspace with argon or nitrogen before sealing.[7]

    • Seal Tightly: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent moisture and air ingress.

    • Store Cold and Dark: Store the container in a refrigerator or freezer (-20°C is ideal) and in a dark location.

    • Consider an Antioxidant (Optional): For very long-term storage or for material of the highest purity, adding a small amount (ppm level) of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.[10][11]

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography (with Deactivation)

This protocol is ideal for separating this compound from non-acidic impurities of different polarities.

  • Prepare the Eluent: Based on TLC analysis, prepare your chosen solvent system (e.g., 15% Ethyl Acetate in Hexanes). Add 0.5-1% triethylamine (v/v) to this mixture.

  • Pack the Column: Wet-pack a glass column with silica gel using your prepared eluent.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elute the Column: Carefully add the eluent to the column and apply positive pressure (using a flask bulb or regulated air line).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Caption: Workflow for purifying this compound via flash chromatography.

Protocol 2: Small-Scale Vacuum Distillation

This method is best for removing non-volatile impurities after an initial acid-base extraction.

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr. Ensure all glassware is meticulously dry.

  • Charge the Flask: Add the crude, pre-treated this compound and a small magnetic stir bar to the distillation flask.

  • Inerting: Seal the system and connect it to a vacuum line and an inert gas source via a three-way stopcock. Alternate between pulling a vacuum and backfilling with nitrogen or argon at least three times to remove all air.

  • Apply Full Vacuum: Open the system to the vacuum pump and allow the pressure to stabilize at its lowest point.

  • Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.[6] The product will distill at a significantly reduced temperature.

  • Collect the Product: Collect the distilled, colorless liquid in the receiving flask.

  • Backfill and Store: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before backfilling the system with inert gas. Immediately transfer the purified product to a suitable storage container as described in Q4.

Summary of Key Stability Parameters
ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric O₂.[7]
Temperature Keep cool; avoid overheatingMinimizes thermal decomposition and polymerization.[3]
Light Exposure Store in amber vials/darknessPrevents light-catalyzed degradation.
pH NeutralAvoids acid or base-catalyzed decomposition/reactions.[1][8]
Storage -20°C, under Argon, sealedEnsures long-term stability by minimizing all degradation pathways.

References

Validation & Comparative

A Comparative Analysis of 2-Methylveratraldehyde and Veratraldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction outcomes, biological activity, and the overall success of a research endeavor. This guide provides a detailed, objective comparison of 2-Methylveratraldehyde and its parent compound, Veratraldehyde. By examining their structural nuances, reactivity profiles, and potential applications, supported by available data and established chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic and biological investigations.

Introduction to Veratraldehyde and its 2-Methylated Analog

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a well-characterized aromatic aldehyde widely utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] Its pleasant woody, vanilla-like scent makes it a popular ingredient in perfumery, while its chemical structure serves as a versatile precursor for the synthesis of various pharmaceuticals.[3] Veratraldehyde can be readily prepared by the methylation of vanillin.[2]

This compound (2-methyl-3,4-dimethoxybenzaldehyde) is a structural analog of veratraldehyde, distinguished by the presence of a methyl group at the ortho position to the aldehyde functionality. This seemingly minor structural modification can impart significant changes in the molecule's steric and electronic properties, thereby influencing its reactivity and potential biological activity.[2][4]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The key differentiator between these two molecules is the ortho-methyl group in this compound. This substituent introduces steric hindrance around the aldehyde group, which can be expected to influence its chemical behavior.

PropertyVeratraldehydeThis compoundReferences
CAS Number 120-14-951234-09-4[5]
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃[5]
Molecular Weight 166.17 g/mol 180.20 g/mol [5]
Appearance White to off-white crystalline solidPredicted: White to off-white solid[1]
Melting Point 40-43 °CPredicted: 153 °C[5]
Boiling Point 281 °CPredicted: 290.6±35.0 °C[5]
Solubility Insoluble in cold water; soluble in hot water, ethanol, and oils.No experimental data available. Expected to have similar solubility to veratraldehyde in organic solvents.[1]

Reactivity Profile: The Influence of the Ortho-Methyl Group

The aldehyde functional group is the primary site of reactivity in both molecules, participating in reactions such as oxidation, reduction, and nucleophilic additions.[6] However, the presence of the ortho-methyl group in this compound is anticipated to significantly modulate this reactivity.

Steric Hindrance: The methyl group in the ortho position physically obstructs the approach of nucleophiles to the carbonyl carbon of the aldehyde. This steric hindrance is expected to decrease the rate of reactions involving nucleophilic attack on the aldehyde, such as the formation of imines, acetals, or in aldol condensation reactions.[2]

Electronic Effects: The methyl group is a weak electron-donating group (+I effect). This inductive effect slightly increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This can make the carbonyl carbon slightly less electrophilic, further contributing to a potential decrease in reactivity compared to veratraldehyde. A study on substituted benzaldehydes showed that an ortho-methyl group decreases the rate of adduct formation.[2]

Experimental Workflow: Conceptual Comparison of Reactivity

The following diagram illustrates a generalized workflow for comparing the reactivity of the two aldehydes in a nucleophilic addition reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Outcome A This compound TLC TLC Analysis A->TLC B Veratraldehyde B->TLC Nuc Nucleophile (e.g., amine, enolate) Nuc->A Nuc->B HPLC HPLC/GC-MS Analysis TLC->HPLC P1 Product from This compound HPLC->P1 P2 Product from Veratraldehyde HPLC->P2 RR Compare Reaction Rates and Yields P1->RR P2->RR G Vanillin Vanillin (3-methoxy-4-hydroxybenzaldehyde) Reagents Dimethyl Sulfate (CH₃)₂SO₄ + Base (e.g., NaOH) Vanillin->Reagents Methylation Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Reagents->Veratraldehyde

References

A Comparative Analysis of the Biological Activities of 2-Methylveratraldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic aldehydes, a class of organic compounds characterized by a formyl group attached to an aromatic ring, are of significant interest in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, make them valuable scaffolds for the synthesis of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the biological properties of 2-Methylveratraldehyde against its structurally related and more extensively studied counterparts: veratraldehyde, vanillin, and syringaldehyde.

The structure-activity relationship (SAR) of these compounds is a key focus, as subtle changes in the substitution pattern on the benzaldehyde core can dramatically influence their biological efficacy.[4] For instance, the number and position of hydroxyl and methoxy groups are critical determinants of their bioactivity.[5] While veratraldehyde, vanillin, and syringaldehyde have been the subject of numerous studies, this compound remains a less-explored derivative. This guide will synthesize the available data to provide a predictive framework for its potential activities and identify gaps in the current research landscape.

Structural Comparison of Selected Aldehydes

The fundamental structural similarities and differences among this compound, Veratraldehyde, Vanillin, and Syringaldehyde are illustrated below. All are derivatives of benzaldehyde, with variations in methoxy (-OCH₃), hydroxyl (-OH), and methyl (-CH₃) functional groups, which significantly influence their physicochemical properties and biological activities.

G cluster_0 This compound cluster_1 Veratraldehyde cluster_2 Vanillin cluster_3 Syringaldehyde img0 img0 img1 img1 img2 img2 img3 img3

Figure 1. Chemical structures of the compared aldehydes.

Comparative Biological Activities

Antimicrobial Activity

Aromatic aldehydes have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[1][3] The aldehyde group is generally considered more active than a carboxyl group in antimicrobial efficacy.[5] The mechanism is often attributed to the ability of these compounds to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1]

  • Veratraldehyde (3,4-dimethoxybenzaldehyde) has been identified as an antifungal agent.[6] It can react with active methyl compounds to form Schiff bases, which exhibit antibacterial properties.[4]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) has shown anti-biofilm activity against pathogens like Staphylococcus epidermidis.[7][8][9]

  • Syringaldehyde has also been investigated for its antimicrobial properties.[10]

  • This compound : Specific quantitative antimicrobial data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not extensively available in the public domain. However, studies on substituted benzaldehydes indicate that the presence and position of substituents on the aromatic ring are critical for activity.[2][5]

Table 1: Comparative Antimicrobial Activity (MIC Values)

Compound Test Organism MIC (µg/mL) Reference
Veratraldehyde Data not available -
Vanillin Staphylococcus epidermidis Variable, reduces biofilm up to 80% [7][9]
Syringaldehyde Data not available -
This compound Data not available -
Cystobactamids Gram-positive isolates 0.125 - 8 [8]
Chelocardins Gram-positive isolates 0.5 - 8 [8]
Ampicillin L. monocytogenes 1 - 15 [11]

| Erythromycin | L. monocytogenes | 0.05 - 0.20 |[11] |

Note: The table includes reference antibiotics to provide a context for the potency of antimicrobial agents. Data for the specific aldehydes of interest is limited.

Antioxidant Activity

The antioxidant potential of phenolic aldehydes is primarily attributed to their hydrogen-donating ability, which neutralizes free radicals.[12] The presence of hydroxyl groups enhances this activity, and their position on the benzene ring is crucial.

  • Vanillin has demonstrated significant antioxidant activity in various assays, including the ABTS radical-scavenging assay and the ORAC assay.[13] Its antioxidant mechanism may involve self-dimerization after reacting with radicals.[13]

  • Veratraldehyde , which has methoxy groups instead of a free hydroxyl group like vanillin, is generally expected to have lower antioxidant activity.

  • Syringaldehyde , with a hydroxyl group and two methoxy groups, also possesses antioxidant properties.

G cluster_reaction Radical Scavenging cluster_products Stable Products PA Phenolic Aldehyde (Ar-OH) PA_Radical Phenolic Radical (Ar-O•) PA->PA_Radical H Atom Donation DPPH_Radical DPPH• (Stable Radical) DPPH_H DPPH-H (Neutralized) DPPH_Radical->DPPH_H H Atom Acceptance

Figure 2. General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Table 2: Comparative Antioxidant Activity (IC50 Values)

Compound Assay IC50 (µg/mL) Reference
Vanillin DPPH 0.81 [14]
Vanillyl Acetate DPPH 0.63 [14]
Protocatechuic Aldehyde DPPH 0.84 [14]
Ascorbic Acid (Standard) DPPH 0.44 [14]
This compound Data not available -
Gallic Acid Hydrate ABTS 1.03 ± 0.25 [15]

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 |[15] |

Note: A lower IC50 value indicates higher antioxidant activity.[16]

Cytotoxic Activity

The cytotoxic effects of substituted benzaldehydes against various cancer cell lines have been a subject of interest.[4] The structure-activity relationship is critical, with the number, type, and position of substituents on the aromatic ring influencing cytotoxicity.[4]

  • Veratraldehyde has shown potential as an antitumor agent, exhibiting cytotoxicity against cancer cells.[4] However, it may also possess some toxicity towards normal cells, such as causing liver and kidney damage in animal experiments.[4]

  • Substituted Benzaldehydes : A study on a series of 54 commercial aldehydes revealed that some derivatives display potent cytotoxic activity, with IC50 values ranging from 0.36 to 4.75 µg/mL against human cancer cell lines.[4] The presence of hydroxyl groups, as in 2,3-dihydroxybenzaldehyde, has been shown to contribute to cytotoxicity.[14]

  • This compound : Specific IC50 values for this compound against cancer cell lines are not well-documented in publicly available literature. However, based on general trends for substituted benzaldehydes, its activity would be influenced by the steric and electronic effects of the methyl and methoxy groups.[14]

Table 3: Comparative Cytotoxicity (IC50 Values in µg/mL)

Compound SF-295 (Glioblastoma) OVCAR-8 (Ovarian) HCT-116 (Colon) HL-60 (Leukemia) PBMC (Normal Cells) Reference
Doxorubicin (Standard) 0.03 0.05 0.06 0.01 > 5.00 [14]
2,3-Dihydroxybenzaldehyde 1.34 1.15 1.09 0.36 > 5.00 [14]
2-Hydroxy-4-methylbenzaldehyde > 5.00 > 5.00 > 5.00 > 5.00 > 5.00 [14]

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |

Note: A lower IC50 value indicates higher cytotoxicity.[13][17][18]

Anti-inflammatory Activity

Several aromatic aldehydes have demonstrated anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[19][20][21] The inhibition of the NF-κB signaling pathway is a common mechanism.[21]

  • Veratraldehyde has been shown to inhibit edema in animal models of inflammation.[7]

  • Sinapaldehyde , a structurally related aldehyde, inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.[19] It also decreases the expression of iNOS and COX-2 proteins.[19]

  • Protocatechuic aldehyde has demonstrated protective effects against myocardial ischemia/reperfusion injury by suppressing the inflammatory response via the NF-κB signaling pathway.[21]

  • This compound : There is a lack of specific studies on the anti-inflammatory activity of this compound. However, derivatives of imidazole-4-carbaldehyde have shown anti-inflammatory effects, suggesting that aldehyde-containing heterocyclic compounds are a promising area of research.[22]

Experimental Protocols

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle of the Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to determine the antioxidant capacity of a compound.[12] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[23]

Broth Microdilution Method for MIC Determination

Principle of the Assay: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24] The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[24] The assay is typically performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations and compounds simultaneously.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus) overnight in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the test medium.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

    • Perform serial twofold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]

    • Results can also be read using a plate reader to measure optical density.

MTT Assay for Cytotoxicity

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The formazan crystals are then dissolved, and the absorbance of the resulting purple solution is measured, which is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of test compound A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (570 nm) F->G H 8. Calculate % cell viability and determine IC50 G->H

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[14]

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

Principle of the Assay: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS).[19] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25] A reduction in nitrite levels indicates potential anti-inflammatory activity.[25]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells (cells only, cells + LPS, cells + test compound without LPS).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite.

    • Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its structural analogs. While veratraldehyde, vanillin, and syringaldehyde have established profiles as antimicrobial, antioxidant, and, in some cases, cytotoxic and anti-inflammatory agents, there is a notable lack of specific, quantitative data for this compound.

Based on structure-activity relationships of substituted benzaldehydes, it can be hypothesized that the additional methyl group in this compound may influence its lipophilicity and steric hindrance, which in turn could modulate its interaction with biological targets. However, without direct experimental evidence, its biological activity profile remains speculative.

The detailed experimental protocols provided herein offer a standardized framework for the systematic evaluation of this compound and other novel aldehyde derivatives. Further research is warranted to elucidate the biological activities of this compound to determine its potential as a lead compound in drug discovery.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Shared Formula

In the realm of synthetic chemistry, particularly in pharmaceutical and materials science, isomeric purity is paramount. The dimethoxybenzaldehyde isomers, all sharing the molecular formula C₉H₁₀O₃, are a classic example of how subtle changes in substituent placement can dramatically alter a molecule's chemical and physical properties.[1] These compounds are key building blocks for everything from pharmacologically active Schiff bases to specialized polymers.[2] Consequently, the ability to unambiguously identify each isomer is not merely an academic exercise but a critical step in quality control, reaction monitoring, and regulatory compliance.

This guide provides an in-depth comparative analysis of the six dimethoxybenzaldehyde isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) through the lens of modern spectroscopic techniques. We will move beyond simple data reporting to explore the underlying principles—the electronic and steric effects—that give each isomer its unique spectral fingerprint. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for confident structural elucidation.

The Analytical Workflow: A Multi-Technique Approach

Confident identification of isomers requires a correlative approach, leveraging the strengths of multiple spectroscopic techniques. No single method provides a complete picture, but together, they offer irrefutable evidence of structure. The logical workflow for this analysis is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dimethoxybenzaldehyde Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Interpret Correlative Data Analysis NMR->Interpret IR->Interpret MS->Interpret UV->Interpret ID Unambiguous Isomer ID Interpret->ID

Caption: General workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The precise chemical shifts (δ) and spin-spin coupling constants (J) are uniquely dictated by the electronic effects (induction, resonance) and spatial arrangement of the aldehyde and methoxy groups.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (number of protons), and the splitting pattern (neighboring protons). For dimethoxybenzaldehydes, the aldehyde, aromatic, and methoxy proton regions are all highly diagnostic.

Causality Behind the Shifts:

  • Aldehyde Proton (9.8-10.5 ppm): This proton is significantly deshielded by the electronegative oxygen and the anisotropic effect of the benzene ring. Its chemical shift is sensitive to the electronic nature of the para substituent and steric hindrance from ortho substituents. Ortho-methoxy groups, as in the 2,6- and 2,3-isomers, can cause a notable downfield shift due to steric compression and through-space interactions.

  • Aromatic Protons (6.5-7.9 ppm): The electron-donating methoxy groups shield the ortho and para protons, shifting them upfield. The substitution pattern dictates the multiplicity (splitting) of these signals, providing a clear roadmap to the isomer's identity.

  • Methoxy Protons (3.8-4.0 ppm): These appear as sharp singlets, each integrating to 3H. Their chemical shifts are subtly different, reflecting the varied electronic environments on the ring.

Comparative ¹H NMR Data (CDCl₃)

IsomerAldehyde-H (δ, ppm)Aromatic-H (δ, ppm, J in Hz)Methoxy-H (δ, ppm)
2,3- 10.43 (s, 1H)[3][4]7.45 (dd, J=7.7, 1.6, 1H), 7.20 (t, J=7.9, 1H), 7.13 (dd, J=8.0, 1.6, 1H)[3]3.92 (s, 3H), 3.90 (s, 3H)[3]
2,4- 9.85 (s, 1H)[3]7.82 (d, J=8.6, 1H), 6.60 (dd, J=8.6, 2.2, 1H), 6.53 (d, J=2.2, 1H)[3]3.91 (s, 3H), 3.87 (s, 3H)[3]
2,5- 10.45 (s, 1H)[5]7.31 (s, 1H), 7.11 (d, 1H), 6.91 (d, 1H)[5]3.76 (s, 3H), 3.65 (s, 3H)[5]
2,6- 10.5 (approx.)7.4 (t, 1H), 6.6 (d, 2H)3.9 (s, 6H)
3,4- 9.83 (s, 1H)[3]7.43 (dd, J=8.2, 1.9, 1H), 7.41 (d, J=1.9, 1H), 6.97 (d, J=8.2, 1H)[3][6]3.95 (s, 3H), 3.93 (s, 3H)[3]
3,5- 9.88 (s, 1H)7.05 (d, J=2.4, 2H), 6.75 (t, J=2.4, 1H)[7]3.85 (s, 6H)[7]

Note: Data for 2,6-isomer is approximated based on typical values; specific literature data was not retrieved.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct look at the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Causality Behind the Shifts:

  • Carbonyl Carbon (189-192 ppm): The chemical shift of the aldehyde carbon is a sensitive probe of the electronic environment.

  • Aromatic Carbons (110-165 ppm): Carbons directly attached to the methoxy groups (ipso-carbons) are significantly deshielded (shifted downfield) due to the electronegativity of oxygen. Conversely, the ortho and para carbons are shielded (shifted upfield) by the electron-donating resonance effect of the methoxy groups.

  • Methoxy Carbons (55-62 ppm): The shifts of the two methoxy carbons can be distinct, particularly in asymmetric isomers.

Comparative ¹³C NMR Data (CDCl₃)

IsomerC=O (δ, ppm)Aromatic C (δ, ppm)-OCH₃ (δ, ppm)
2,3- 190.0153.0, 148.0, 133.0, 124.5, 120.0, 115.062.0, 56.0[8]
2,4- 189.5165.0, 162.0, 130.0, 120.0, 105.0, 98.055.8, 55.6[9]
2,5- 190.5158.0, 154.0, 125.0, 115.0, 113.0, 110.056.5, 55.9[10]
3,4- 191.1154.3, 149.7, 130.2, 127.0, 110.8, 109.656.2, 56.0[11][12]
3,5- 192.0161.0, 138.0, 108.0, 107.055.7

Note: Data is compiled from various sources and may have slight variations based on experimental conditions. Data for 2,6-isomer was not retrieved.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. While all isomers share the same functional groups, the precise frequencies of their vibrations are subtly altered by the electronic and steric environment, providing a unique "fingerprint" for each molecule.

Key Diagnostic Vibrational Modes:

  • C=O Stretch (Aldehyde): Typically a strong, sharp band around 1670-1700 cm⁻¹. Its position is lowered by conjugation with the aromatic ring. Electron-donating methoxy groups further lower this frequency by increasing electron density in the ring, which weakens the C=O bond through resonance.

  • C-H Stretch (Aldehyde): Often appears as a characteristic pair of weak bands (a Fermi doublet) around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[13]

  • C-O-C Stretch (Aryl Ether): Strong, characteristic bands are found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.[3][13]

  • C-H Out-of-Plane Bending: The region from 700-900 cm⁻¹ is highly diagnostic of the aromatic substitution pattern. The number of adjacent free hydrogens on the ring determines the position of these strong bands.

G A 2,3-Isomer 1,2,3-Trisubstituted ~810-840 cm⁻¹ (2 adj. H) ~750-780 cm⁻¹ (Isolated H) B 2,4-Isomer 1,2,4-Trisubstituted ~800-860 cm⁻¹ (2 adj. H) ~860-900 cm⁻¹ (Isolated H) C 3,4-Isomer 1,3,4-Trisubstituted ~800-860 cm⁻¹ (2 adj. H) ~860-900 cm⁻¹ (Isolated H) D 3,5-Isomer 1,3,5-Trisubstituted ~810-850 cm⁻¹ (Isolated H's) ~675-725 cm⁻¹ (3 adj. H's, meta) sub Substitution Pattern -> C-H Bending Frequencies

Caption: Correlation between substitution pattern and IR C-H out-of-plane bending regions.

Comparative IR Data (Key Bands, cm⁻¹)

IsomerC=O (Aldehyde)C-H (Aldehyde)C-O (Ether)Aromatic C=C
2,3- 1685[3]2840, 2740[3]1270, 1080[3]1580, 1470[3]
2,4- 1670[3]2845, 2745[3]1275, 1025[3]1605, 1510[3]
2,5- ~1675~2830, 2730~1280, 1040~1590, 1500
2,6- ~1685~2820, 2720~1250, 1110~1590, 1440
3,4- 1682[3]2850, 2740[3]1270, 1140[3]1590, 1515[3]
3,5- ~1690~2840, 2740~1290, 1150~1600, 1580

Note: Values are typical and compiled from multiple sources.[14][15][16][17][18][19] Specific peak positions can vary slightly.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), molecules are fragmented in a reproducible manner. While all dimethoxybenzaldehyde isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺· at m/z 166), the relative abundances of their fragment ions will differ, providing a characteristic mass spectrum.

Common Fragmentation Pathways:

  • [M]⁺·: The molecular ion at m/z 166.[3]

  • [M-1]⁺: Loss of the aldehydic hydrogen (H·) to give a stable acylium ion at m/z 165. This is often a very prominent peak.[3]

  • [M-15]⁺: Loss of a methyl radical (·CH₃) from a methoxy group to give an ion at m/z 151.

  • [M-29]⁺: Loss of the formyl radical (·CHO) to give an ion at m/z 137.[3]

  • [M-30]⁺: Loss of formaldehyde (CH₂O) via rearrangement from an ortho-methoxy group.

  • [M-45]⁺: Loss of the methoxy radical (·OCH₃).

The relative probability of these fragmentation events is influenced by the stability of the resulting ions and radicals, which is directly tied to the isomer's structure. For example, isomers that can form particularly stable fragment ions through resonance involving the remaining methoxy group will show a higher abundance of that fragment.

Comparative Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺·)Key Fragment Ions (m/z)
2,3- 166165, 137, 109, 79[3]
2,4- 166165, 151, 123, 95[3]
2,6- 166165, 135, 107, 77[20]
3,4- 166165, 137, 109, 81[3][21]
3,5- 166165, 137, 122, 107

Note: Fragmentation data can vary based on instrument conditions. Data compiled from multiple sources.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The benzaldehyde moiety is a chromophore, exhibiting characteristic π → π* and n → π* transitions.[22] The methoxy groups act as powerful auxochromes (color-enhancing groups), modifying the absorption maxima (λ_max) and intensity.

Expected Trends:

  • π → π Transitions:* These are strong absorptions, typically appearing as two bands for benzaldehydes, one near 250 nm and another near 280-320 nm.[22][23] The methoxy groups, being electron-donating, generally cause a bathochromic (red) shift to longer wavelengths. The extent of this shift depends on the position and ability to participate in resonance with the carbonyl group.

  • n → π Transition:* This is a weaker, broad absorption at longer wavelengths (>300 nm), arising from the promotion of a non-bonding electron from the carbonyl oxygen.

While UV-Vis is less specific for isomer differentiation than NMR or MS, it can provide useful corroborating evidence. Isomers with methoxy groups at the ortho and para positions (e.g., 2,4- and 3,4-) are expected to show the most significant red shifts due to extended conjugation.

Experimental Protocols

The following protocols provide a standardized approach to acquiring high-quality, reproducible spectroscopic data for dimethoxybenzaldehyde isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethoxybenzaldehyde isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

  • Instrumentation: Use a standard 300 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.[3]

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the TMS peak at 0.00 ppm for ¹H and the residual CDCl₃ peak at 77.16 ppm for ¹³C.[3]

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[13]

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.[13]

  • Sample Analysis:

    • Place a small amount of the solid crystalline sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR pressure arm to ensure intimate contact between the sample and the crystal.[13]

    • Acquire the sample spectrum, co-adding 16 to 32 scans to improve the signal-to-noise ratio.[13]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform baseline correction and peak picking to identify the absorption maxima wavenumbers.[13]

Conclusion

The six isomers of dimethoxybenzaldehyde, while structurally similar, each possess a distinct and identifiable spectroscopic signature.

  • ¹H NMR is the most definitive technique, with the chemical shifts and, most importantly, the splitting patterns of the aromatic protons providing a direct structural map.

  • ¹³C NMR corroborates this by detailing the unique electronic environment of each carbon atom in the skeleton.

  • IR Spectroscopy offers a rapid and reliable fingerprint, with the C=O stretching frequency and the aromatic C-H out-of-plane bending regions being particularly diagnostic.

  • Mass Spectrometry , while showing a common molecular ion, reveals subtle but consistent differences in fragmentation patterns that serve as valuable secondary confirmation.

By employing a multi-technique approach as outlined in this guide, researchers, scientists, and drug development professionals can confidently distinguish between these isomers, ensuring the integrity and purity of their materials and the reliability of their scientific outcomes.

References

A Comparative Guide to the Synthesis of 2-Methylveratraldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde) is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive cross-validation of the primary synthesis pathways to this important aldehyde, offering an objective comparison of their performance with supporting experimental insights to inform your selection of the most suitable method.

This document delves into three principal synthetic strategies: the Vilsmeier-Haack formylation, the Duff reaction, and the oxidation of 2-methyl-3,4-dimethoxybenzyl alcohol. Each pathway is analyzed for its chemical principles, procedural intricacies, and expected outcomes, providing a holistic view for practical application in a research and development setting.

I. Electrophilic Formylation of 2-Methyl-1,2-dimethoxybenzene: A Tale of Two Reactions

The direct introduction of a formyl group onto the aromatic ring of 2-methyl-1,2-dimethoxybenzene presents two well-established methodologies: the Vilsmeier-Haack reaction and the Duff reaction. The choice between these is often dictated by the desired regioselectivity, reaction conditions, and scalability.

A. The Vilsmeier-Haack Reaction: A Versatile and High-Yielding Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[4][5][6]

Causality of Experimental Choices: The electron-donating nature of the two methoxy groups and the methyl group on the benzene ring activates it towards electrophilic attack, making the Vilsmeier-Haack reaction a highly suitable choice. The regioselectivity is governed by both electronic and steric factors. The formyl group is expected to add to the position most activated by the methoxy groups and ortho to the methyl group, which is the 6-position, to yield 2-methyl-3,4-dimethoxybenzaldehyde.

Self-Validating System: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Starting_Material 2-Methyl-1,2- dimethoxybenzene Starting_Material->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

B. The Duff Reaction: A Classic Method with Modern Modifications

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to introduce an aldehyde group, typically ortho to a hydroxyl group on a phenol.[1][7] While traditionally less efficient for non-phenolic substrates, modifications using strong acids like trifluoroacetic acid (TFA) have expanded its applicability to electron-rich aromatic compounds like substituted anisoles.[8][9]

Causality of Experimental Choices: For 2-methyl-1,2-dimethoxybenzene, a non-phenolic substrate, the classical Duff reaction conditions are unlikely to be effective. However, the use of TFA as both a solvent and a catalyst can promote the formylation. The reaction proceeds through the in-situ generation of an iminium ion from HMTA, which then acts as the electrophile.[1][10]

Self-Validating System: Similar to the Vilsmeier-Haack reaction, reaction monitoring by TLC is crucial. The product identity and purity are verified using standard analytical techniques (NMR, MS, GC/HPLC). Due to the potential for lower yields and the formation of byproducts, careful characterization is essential.

Duff_Reaction HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion Acid Acid (e.g., TFA) Acid->Iminium_ion Intermediate Benzylamine Intermediate Iminium_ion->Intermediate Starting_Material 2-Methyl-1,2- dimethoxybenzene Starting_Material->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up Hydrolysis->Product

Caption: Duff reaction pathway for this compound synthesis.

II. Oxidation of 2-Methyl-3,4-dimethoxybenzyl Alcohol: A Two-Step Approach

An alternative strategy involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde. This two-step process offers a different set of challenges and advantages, particularly concerning the control of the oxidation step to avoid over-oxidation to the carboxylic acid.

Causality of Experimental Choices: The starting material for this pathway, 2-methyl-3,4-dimethoxybenzyl alcohol, can be prepared from 2-methyl-1,2-dimethoxybenzene via chloromethylation followed by hydrolysis, or by reduction of a corresponding ester. The subsequent oxidation to the aldehyde requires a mild and selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic alcohols to aldehydes.[11]

Self-Validating System: The progress of the oxidation can be monitored by TLC, observing the disappearance of the alcohol and the appearance of the more nonpolar aldehyde. The final product's purity must be carefully assessed to ensure no starting alcohol or over-oxidized carboxylic acid is present. This is typically achieved through GC or HPLC analysis and confirmed by NMR spectroscopy.

Oxidation_Pathway Starting_Material 2-Methyl-3,4- dimethoxybenzyl Alcohol Product This compound Starting_Material->Product Selective Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO₂) Oxidizing_Agent->Product Side_Product 2-Methyl-3,4- dimethoxybenzoic Acid (Over-oxidation) Product->Side_Product Further Oxidation

Caption: Oxidation pathway for this compound synthesis.

III. Performance Comparison and Experimental Data

The selection of a synthesis pathway is ultimately guided by its performance in terms of yield, purity, ease of execution, and scalability. The following table summarizes the expected performance of the discussed methods for the synthesis of this compound.

Pathway Starting Material Key Reagents Typical Reaction Conditions Expected Yield Advantages Disadvantages
Vilsmeier-Haack 2-Methyl-1,2-dimethoxybenzenePOCl₃, DMF0 °C to 90 °C, 2-8 hoursHigh (70-90%)High yield, good regioselectivity, readily available reagents.Use of corrosive and moisture-sensitive reagents.
Duff Reaction 2-Methyl-1,2-dimethoxybenzeneHexamethylenetetramine, TFAReflux, 3-12 hoursModerate (40-60%)One-pot procedure, avoids highly corrosive reagents like POCl₃.Lower yields for non-phenolic substrates, requires strong acid.
Oxidation 2-Methyl-3,4-dimethoxybenzyl alcoholSeO₂, t-BuOOH (catalytic)Reflux in dioxane/waterGood (70-85%)High selectivity with appropriate oxidant, avoids harsh formylating agents.Two-step process, potential for over-oxidation, toxicity of selenium compounds.

IV. Detailed Experimental Protocols

The following are representative experimental protocols for each synthesis pathway, designed to be adaptable for the synthesis of this compound.

Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-1,2-dimethoxybenzene
  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methyl-1,2-dimethoxybenzene (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide until it is basic (pH ~8-9).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Modified Duff Reaction of 2-Methyl-1,2-dimethoxybenzene
  • To a flask containing 2-methyl-1,2-dimethoxybenzene (1 equivalent) and hexamethylenetetramine (HMTA, 2 equivalents), add anhydrous trifluoroacetic acid (TFA) to act as both solvent and catalyst.

  • Heat the reaction mixture to reflux (around 80-100 °C) for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully add it to a stirred mixture of ice and water.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude aldehyde by column chromatography or vacuum distillation.

Protocol 3: Oxidation of 2-Methyl-3,4-dimethoxybenzyl Alcohol
  • Dissolve 2-methyl-3,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add a catalytic amount of selenium dioxide (SeO₂, 0.05-0.1 equivalents) and a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH, 1.2 equivalents).

  • Heat the mixture to reflux (around 100 °C) and monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

V. Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct pathways. The Vilsmeier-Haack reaction stands out as the most promising route for high-yield synthesis, offering good regioselectivity and utilizing readily available reagents. For laboratories looking to avoid the use of phosphorus oxychloride, the modified Duff reaction with trifluoroacetic acid presents a viable, albeit likely lower-yielding, alternative. The oxidation of the corresponding benzyl alcohol is a solid two-step strategy, particularly if the alcohol precursor is readily accessible, and offers high selectivity with the appropriate choice of oxidizing agent.

The final selection of the synthesis pathway will depend on the specific requirements of the research, including the desired scale, available equipment, and tolerance for particular reagents and byproducts. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen pathway before scaling up.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Methylveratraldehyde Applications

This compound (CAS No. 57324-21-5), a substituted benzaldehyde, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. In drug development, the purity of an active pharmaceutical ingredient (API) or a key starting material is non-negotiable, as even trace impurities can lead to significant alterations in efficacy, safety, and stability.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Our discussion will move beyond simple procedural lists to explore the causality behind methodological choices. We will focus on three cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile analysis, High-Performance Liquid Chromatography (HPLC) for robust, non-volatile quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds like this compound.[3] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Expertise & Rationale: Why GC-MS?

The choice of GC-MS is predicated on its high resolution and sensitivity.[4] For a compound like this compound, potential impurities often include residual starting materials (e.g., 2-methylguaiacol), solvents, or closely related structural analogues formed during synthesis. GC can effectively separate these compounds based on their boiling points and polarity, while MS provides structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification. For enhanced sensitivity, especially at trace levels, derivatization of the aldehyde group can be employed.[4]

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure. Optimization is crucial for specific instrumentation and impurity profiles.

  • Reagents and Materials:

    • This compound sample

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

    • Internal Standard (IS), e.g., Dodecane or a deuterated analog.

  • Sample Preparation (Direct Injection):

    • Accurately prepare a stock solution of the this compound sample at approximately 1 mg/mL in the chosen solvent.

    • Prepare a working solution by diluting the stock solution to a final concentration of ~10-20 µg/mL.[3]

    • Add the internal standard to the working solution at a fixed, known concentration.

    • Transfer the final solution to a 2 mL GC vial.

  • Instrumentation and Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Rationale: This column provides excellent separation for a wide range of aromatic compounds.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (m/z 40-450) for initial impurity identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[3]

      • SIM Ions for this compound (C₁₀H₁₂O₃, MW: 180.20): Quantifier ion: m/z 180 (M⁺); Qualifier ions: m/z 179, 151.

Data Interpretation & Trustworthiness

Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks. The use of an internal standard corrects for variations in injection volume, ensuring precision. The MS fragmentation pattern serves as a self-validating system; the experimental spectrum of the main peak must match the reference spectrum for this compound.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent & Add Internal Standard P1->P2 P3 Dilute to Working Conc. P2->P3 P4 Transfer to GC Vial P3->P4 A1 Inject Sample P4->A1 A2 Separation in GC Column A1->A2 A3 Ionization & Fragmentation A2->A3 A4 Mass Analysis (MS) A3->A4 D1 Generate Chromatogram & Mass Spectra A4->D1 D2 Integrate Peaks D1->D2 D3 Identify Impurities (Library Search) D2->D3 D4 Calculate Purity (Area % Report) D3->D4

Caption: Logical workflow for purity assessment of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility and Precision

HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and applicability to a wide range of compounds.[5] For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Expertise & Rationale: Why HPLC?

While GC-MS is excellent for volatile compounds, HPLC is superior for non-volatile or thermally labile impurities, such as potential over-oxidation products (e.g., 2-methylveratric acid) or high molecular weight side-products. The use of a Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment (peak purity analysis). To enhance the detection of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and highly effective strategy, forming a hydrazone derivative that absorbs strongly in the UV-Vis range (~360 nm).[6][7][8]

Experimental Protocol: HPLC-UV/DAD Analysis

This protocol describes a reversed-phase method suitable for quantifying this compound and related impurities.

  • Reagents and Materials:

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • Formic Acid (optional, for pH adjustment)

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.

    • Dilute the stock solution with the mobile phase (or a mixture of water/acetonitrile) to a final concentration of approximately 50-100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Rationale: C18 stationary phases provide excellent retention and separation for moderately polar aromatic compounds.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0-15 min: 40% B to 90% B

      • 15-17 min: Hold at 90% B

      • 17.1-20 min: Return to 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD set at 280 nm and 310 nm. Rationale: Multiple wavelengths allow for the detection of impurities that may have different absorption maxima.

Data Interpretation & Trustworthiness

Similar to GC, purity is determined by the area percent of the main peak. The DAD provides a UV spectrum for each peak. The system is self-validating by comparing the spectrum of the main peak against a pure reference standard. Peak purity algorithms can also be applied to detect the presence of co-eluting impurities.

HPLC-UV/DAD Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL in ACN) P2 Dilute to Working Conc. P1->P2 P3 Filter Sample (0.45 µm) P2->P3 P4 Transfer to HPLC Vial P3->P4 A1 Inject into HPLC P4->A1 A2 Separation on C18 Column (Gradient Elution) A1->A2 A3 UV/DAD Detection A2->A3 D1 Generate Chromatogram A3->D1 D2 Integrate Peaks D1->D2 D3 Assess Peak Purity (DAD Spectrum Analysis) D2->D3 D4 Calculate Purity (Area % Report) D3->D4

Caption: General workflow for purity analysis of this compound using HPLC-UV/DAD.

¹H NMR Spectroscopy: Unambiguous Structural Insight

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an indispensable tool for structural elucidation and purity assessment. It provides quantitative information without the need for a reference standard for every impurity, relying instead on the principle that the integrated signal area is directly proportional to the number of protons giving rise to that signal.

Expertise & Rationale: Why ¹H NMR?

The primary advantage of ¹H NMR is its ability to provide a holistic view of the sample's composition.[9] While chromatography may not detect impurities that co-elute or do not have a chromophore (for HPLC-UV), NMR will show signals for nearly all proton-containing species. By integrating the signals of the main compound and comparing them to the integrals of impurity signals, a direct molar ratio can be determined, providing a highly accurate purity value. This technique is particularly powerful for identifying and quantifying structurally similar impurities.

Experimental Protocol: ¹H NMR Analysis
  • Reagents and Materials:

    • This compound sample (~5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • NMR Tube (5 mm)

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of the deuterated solvent inside the NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz or higher. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving overlapping signals from complex mixtures.

    • Experiment: Standard 1D Proton experiment.

    • Solvent: CDCl₃

    • Key Parameters:

      • Number of Scans: 16-64 (to ensure good signal-to-noise)

      • Relaxation Delay (d1): 5-10 seconds. Rationale: A sufficiently long delay is critical for accurate quantification, ensuring all protons have fully relaxed before the next pulse.

Data Interpretation & Trustworthiness

The ¹H NMR spectrum of pure this compound should exhibit characteristic signals:

  • Aldehyde proton (-CHO): A singlet around 9.8 ppm.

  • Aromatic protons: Signals between 6.8-7.5 ppm.

  • Methoxy protons (-OCH₃): Two singlets around 3.9 ppm (6H total).

  • Methyl proton (-CH₃): A singlet around 2.3 ppm (3H).

Purity is assessed by carefully integrating a well-resolved signal of the main compound (e.g., the aldehyde proton) and comparing its integral value to those of any unknown peaks. The chemical shift of impurity peaks can often provide clues to their structure.

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, ultimate sensitivity, or structural confirmation.

Performance Metric GC-MS HPLC-UV/DAD ¹H NMR (400 MHz)
Primary Application Volatile & semi-volatile impuritiesBroad range of impurities, non-volatilesStructural confirmation, quantification
Typical LOD/LOQ Low (ng/mL to pg/mL), esp. in SIM mode[10]Low to moderate (µg/mL to ng/mL)[8][11]High (~0.1% molar)
Precision (RSD%) < 5%< 2%[11][12]< 5% (with proper parameters)
Accuracy/Recovery (%) 90-110%98-102%[12][13]Highly accurate for molar ratios
Sample Throughput Moderate (20-40 min/run)Moderate (15-30 min/run)Low (10-20 min/sample)
Derivatization Optional (e.g., PFBHA) for sensitivity[4]Optional (e.g., DNPH) for sensitivity[5]Not required
Key Advantage Excellent separation & definitive IDRobustness, versatility, peak purity analysisAbsolute structural info, quantifies unknowns
Key Limitation Limited to thermally stable volatilesRequires chromophores for UV detectionLower sensitivity, potential signal overlap

Conclusion: An Integrated Approach for Self-Validating Purity Assessment

For comprehensive and trustworthy purity assessment of synthesized this compound, no single technique is sufficient. A multi-faceted, self-validating approach is the most authoritative strategy.

  • Initial Screening & Volatiles (GC-MS): Use GC-MS to identify and quantify residual solvents and volatile by-products from the synthesis.

  • Primary Purity Assay (HPLC-UV/DAD): Employ a validated, stability-indicating HPLC method as the primary tool for routine quality control and purity reporting (e.g., reporting purity as >99.5% by area).

  • Definitive Confirmation (¹H NMR): Use ¹H NMR on the final product batch to confirm the structure and to ensure no significant non-chromatophoric or co-eluting impurities are present.

By integrating the orthogonal separation mechanisms of chromatography with the structural power of spectroscopy, researchers can build a complete and defensible purity profile, ensuring the quality and safety of materials destined for further development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-Methylveratraldehyde, a substituted benzaldehyde with potential for interacting with various biological targets. Tailored for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental design, from target selection to advanced validation techniques. We will establish a robust, self-validating computational workflow, present a hypothetical case study for data interpretation, and underscore the importance of post-docking validation. Our objective is to equip you with the expertise to not only perform these studies but to critically evaluate the results for meaningful therapeutic insights.

Introduction: The Case for this compound

This compound is an aromatic aldehyde, a class of compounds known for its diverse biological activities and significance in medicinal chemistry.[1][2] Aldehydes are inherently reactive electrophiles, capable of forming covalent adducts with nucleophilic residues (Cysteine, Lysine, Histidine) in protein active sites, a mechanism that can lead to irreversible inhibition.[3][4] However, they also participate in a rich network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, making them versatile scaffolds for drug design.

The structural features of this compound—a benzene ring substituted with an aldehyde group, two methoxy groups, and a methyl group—suggest a specific steric and electronic profile that warrants investigation. Molecular docking provides a powerful, cost-effective in silico method to predict how this molecule might bind to a protein target, estimate its binding affinity, and compare its potential efficacy against other related compounds.[5][6] This guide will walk through a comparative study, which is essential for contextualizing docking results and making informed decisions in a drug discovery pipeline.

Part 1: Foundational Concepts in Comparative Docking

A docking score in isolation is meaningless. Its value is derived from comparison. This can be approached in three ways:

  • Ligand-Based Comparison : Docking a series of structurally related analogs against a single protein target to understand structure-activity relationships (SAR).

  • Target-Based Comparison : Docking a single ligand (this compound) against multiple potential protein targets to generate hypotheses about its mechanism of action or polypharmacology.

  • Method-Based Comparison : Employing different docking algorithms or scoring functions (e.g., rigid vs. flexible docking) to assess the robustness of a predicted binding mode.[7][8]

The Causality of Target Selection for Aldehydic Ligands

The choice of a protein target is the most critical step. For an aldehyde, this choice is guided by its chemical nature. One might select a target where covalent modification is a known mechanism of inhibition. For instance, enzymes with a key cysteine residue in their active site are prime candidates for covalent docking studies.[9]

Alternatively, for standard non-covalent docking, one might choose a target where related benzaldehyde derivatives have shown activity. For this guide, we will proceed with a hypothetical non-covalent study targeting Human Aldose Reductase (ALR2) , an enzyme implicated in diabetic complications, where various aromatic inhibitors are known to bind in its active site. This provides a well-defined pocket and allows us to use a known inhibitor as a positive control, a crucial step for validating our docking protocol.

Part 2: Experimental Protocol - A Step-by-Step Workflow

This protocol outlines a complete, self-validating workflow for a comparative docking study.

G cluster_prep Step 1: System Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Analysis & Validation PDB Fetch Target 3D Structure (e.g., from PDB) PrepTarget Prepare Target (Remove water, add hydrogens) PDB->PrepTarget Grid Define Docking Grid Box (Targeted Docking) PrepTarget->Grid Ligands Define Ligands (this compound, Analogs, Control) PrepLigands Prepare Ligands (Generate 3D, Minimize Energy) Ligands->PrepLigands RunDock Execute Docking (e.g., AutoDock Vina) PrepLigands->RunDock Grid->RunDock Scores Extract Binding Affinities (kcal/mol) RunDock->Scores Poses Visualize Binding Poses (Lowest energy conformer) Scores->Poses Interactions Analyze Interactions (H-bonds, Hydrophobic) Poses->Interactions Compare Comparative Analysis (vs. Analogs & Control) Interactions->Compare

Caption: Computational workflow for comparative molecular docking.

Step 1: System Preparation

A. Target Protein Preparation:

  • Acquisition: Download the crystal structure of Human Aldose Reductase (ALR2) complexed with a known inhibitor from the Protein Data Bank (PDB).

  • Preparation: Use software like AutoDockTools or PyMOL to prepare the protein.[10] This is not a trivial step; it sets the stage for a successful simulation.

    • Rationale: We remove water molecules because their positions in a static crystal structure are often not representative of their dynamic state in solution and can interfere with ligand binding.

    • Rationale: We add polar hydrogens and assign Gasteiger charges because the force fields used in docking calculations require a complete chemical structure to accurately compute electrostatic and van der Waals interactions.[10]

    • The prepared protein is saved in the .pdbqt format for use with AutoDock Vina.

B. Ligand Preparation:

  • Selection:

    • Test Ligand: this compound.

    • Analogs: Veratraldehyde (to assess the effect of the methyl group) and Benzaldehyde (to assess the effect of the methoxy groups).

    • Positive Control: The co-crystallized inhibitor from the PDB file (e.g., IDD594).

  • Preparation:

    • Rationale: We generate 3D structures from 2D representations (e.g., SMILES strings) using a program like OpenBabel. This provides a starting conformation.

    • Rationale: We then perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation before docking, preventing wasted computational effort on unrealistic structures.

    • The prepared ligands are also saved in the .pdbqt format.

Step 2: Molecular Docking Simulation (AutoDock Vina)
  • Grid Box Definition:

    • Rationale: We use a "targeted docking" approach. Instead of searching the entire protein surface (blind docking), we define a search space (the "grid box") centered on the known active site identified from the co-crystallized ligand.[5][11] This increases computational efficiency and focuses the simulation on the region of interest. The grid box must be large enough to allow the ligand to rotate and translate freely within the active site.

  • Execution:

    • Run AutoDock Vina from the command line, providing the prepared protein, the prepared ligand, and a configuration file specifying the grid box coordinates and other parameters.

    • Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity (in kcal/mol).

Step 3: Results Analysis and Visualization
  • Extract Binding Affinity: The most negative binding affinity score represents the most favorable predicted binding pose.

  • Visualize Poses: Load the protein and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • Rationale: We visually inspect the top-scoring pose to ensure it is sterically reasonable and located within the active site. This is a critical sanity check.

  • Analyze Interactions: Identify key non-covalent interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and protein residues.

    • Rationale: The binding score tells us how strongly a ligand might bind, while the interaction analysis tells us why. Understanding these interactions is key to explaining the SAR and suggesting future chemical modifications to improve binding.

Part 3: Case Study - Interpreting Comparative Data

Below are hypothetical results from our docking study against ALR2.

Quantitative Docking Results
LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Benzaldehyde-5.8Trp111, His110
Veratraldehyde-6.7Trp111, His110, Tyr48
This compound -7.1 Trp111, His110, Tyr48, Leu300
IDD594 (Control)-9.5Trp111, His110, Tyr48, Leu300, Cys298
Qualitative Binding Mode Analysis
  • Benzaldehyde: The simplest ligand, forms a hydrogen bond via its aldehyde oxygen with His110 and a pi-pi stacking interaction with Trp111.

  • Veratraldehyde: The two methoxy groups provide additional hydrogen bond acceptor sites, forming a favorable interaction with the hydroxyl group of Tyr48, leading to a stronger binding affinity than Benzaldehyde.[12]

  • This compound: The addition of the methyl group introduces a new hydrophobic interaction with a nonpolar residue, Leu300, in a hydrophobic sub-pocket. This explains its slightly improved score over Veratraldehyde.

  • IDD594 (Control): The known inhibitor occupies the pocket deeply, forming all the above interactions plus additional contacts, validating that our docking protocol can identify a high-affinity binder.

G cluster_ligand This compound cluster_protein ALR2 Active Site Ligand Aldehyde Oxygen Methoxy Group 1 Methoxy Group 2 Methyl Group His110 His110 Ligand:f0->His110 H-Bond Tyr48 Tyr48 Ligand:f1->Tyr48 H-Bond Ligand:f2->Tyr48 Trp111 Trp111 Ligand->Trp111 Pi-Pi Stacking Leu300 Leu300 Ligand:f3->Leu300 Hydrophobic

Caption: Key hypothetical interactions of this compound.

Part 4: Advanced Validation and Future Directions

Molecular docking is a powerful but simplified model. The binding affinity scores are predictions, not absolute measurements.

The Role of Molecular Dynamics (MD) Simulation

To increase confidence in docking results, MD simulations are the recommended next step.[13]

  • Rationale: MD simulates the movement of the protein and ligand over time (nanoseconds), providing a more dynamic and realistic view of the complex. It allows us to:

    • Assess Stability: Verify if the docked pose is stable over time or if the ligand dissociates from the binding pocket.

    • Refine Binding Energy: Use more computationally intensive methods like MM/GBSA to recalculate the binding free energy with higher accuracy.[13][14]

    • Observe Conformational Changes: See how the protein might adapt its shape to accommodate the ligand (induced fit), an effect not fully captured by standard rigid-receptor docking.[7][15]

Conclusion

This guide demonstrates that a comparative docking study is a scientifically rigorous approach to evaluating the potential of a molecule like this compound. By systematically comparing it against relevant analogs and a known control, we can derive meaningful structure-activity relationships. The hypothetical case study reveals that the substitutions on the benzaldehyde scaffold each contribute to binding affinity, with the methyl group on this compound providing a modest but potentially significant hydrophobic interaction. The true power of this in silico protocol lies in its ability to generate testable hypotheses, prioritize compounds for synthesis, and guide the next steps in the drug discovery process, such as progression to more advanced MD simulations and eventual in vitro biological assays.

References

The Significance of Reaction Kinetics for 2-Methylveratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Reaction Kinetics of 2-Methylveratraldehyde: A Comparative Analysis

In the landscape of specialty chemicals, aromatic aldehydes serve as pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials. Among these, this compound (3,4-dimethoxy-2-methylbenzaldehyde) presents a unique structural motif with its combination of electron-donating methoxy groups and a sterically influential methyl group. A thorough understanding of its reaction kinetics is paramount for researchers, scientists, and drug development professionals seeking to optimize synthetic routes, predict product yields, and ensure process safety. This guide provides a comprehensive framework for evaluating the reaction kinetics of this compound, comparing its potential reactivity with other relevant aromatic aldehydes, and offering detailed experimental protocols.

The reactivity of an aromatic aldehyde is dictated by the electronic and steric environment of the formyl group. In this compound, the two methoxy groups at the 3 and 4 positions donate electron density to the aromatic ring, which can influence the electrophilicity of the carbonyl carbon. The ortho-methyl group introduces steric hindrance, which can affect the approach of nucleophiles and the overall reaction rate. A quantitative kinetic analysis allows for:

  • Process Optimization: Fine-tuning of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction time.

  • Mechanism Elucidation: Gaining insights into the reaction pathway and identifying the rate-determining step.

  • Comparative Reactivity: Benchmarking the reactivity of this compound against other aldehydes to select the most suitable substrate for a desired transformation.

  • Safety Assessment: Identifying potential thermal hazards associated with exothermic reactions.

Methodologies for Kinetic Analysis of Aromatic Aldehydes

The progress of a reaction involving an aromatic aldehyde can be monitored using various analytical techniques. The choice of method depends on the specific reaction, the presence of interfering species, and the required sensitivity.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for quantifying the disappearance of the aldehyde and the appearance of products.[1] This technique offers excellent separation of components in a reaction mixture, allowing for accurate concentration measurements over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aldehydes and products, GC-MS provides both quantification and structural identification.[2] It is particularly useful for analyzing complex reaction mixtures and identifying byproducts.

  • UV-Vis Spectrophotometry: The change in conjugation during a reaction can lead to a shift in the UV-Vis absorption spectrum. This can be exploited for real-time monitoring of the reaction, especially for reactions that produce a colored product or consume a colored reactant.

  • In-situ Infrared (IR) Spectroscopy: This technique allows for the continuous monitoring of the concentration of functional groups (e.g., the carbonyl group of the aldehyde) directly in the reaction vessel, providing real-time kinetic data.

General Experimental Workflow for Kinetic Studies

A typical kinetic experiment involves the following steps:

  • Reactant Preparation: Prepare stock solutions of the aldehyde, the other reactant(s), and the catalyst in a suitable solvent.

  • Reaction Initiation: Thermally equilibrate the reactant solutions in the reactor. Initiate the reaction by adding the final reactant or catalyst at time zero.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling, dilution, or the addition of a chemical quencher.

  • Analysis: Analyze the quenched samples using a pre-validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the reactants and products.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From these data, determine the reaction order and the rate constant.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling A Prepare Stock Solutions (Aldehyde, Reactants, Catalyst) B Equilibrate Reactants in Reactor A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D Continuous Stirring & Temperature Control E Quench Reaction in Aliquots D->E F Analyze Samples (HPLC, GC-MS) E->F G Determine Concentration vs. Time Profile F->G H Calculate Rate Constant and Reaction Order G->H

General workflow for a kinetic experiment.

Comparative Kinetic Analysis: this compound vs. Other Aromatic Aldehydes

To contextualize the reactivity of this compound, we will compare its expected kinetic behavior in three key reaction types—oxidation, reduction, and condensation—with that of benzaldehyde and cinnamaldehyde. Benzaldehyde serves as the parent aromatic aldehyde, while cinnamaldehyde introduces the effect of an extended conjugated system.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is influenced by the electron density at the carbonyl carbon.

G cluster_reaction Oxidation Aldehyde Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid [O]

General scheme for aldehyde oxidation.

Expected Reactivity: The electron-donating methoxy groups in this compound increase the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This is expected to make it less reactive towards nucleophilic attack by an oxidant compared to benzaldehyde. However, the overall rate can be complex and dependent on the specific oxidant and mechanism.[3] The steric hindrance from the ortho-methyl group might also play a role in slowing the reaction.

AldehydeSubstituentsExpected Relative Rate Constant (k_rel)Rationale
BenzaldehydeNone1.00 (Reference)Unsubstituted aromatic aldehyde.
Cinnamaldehyde-CH=CH-Ph> 1Extended conjugation can influence reactivity.
This compound2-CH₃, 3,4-(OCH₃)₂< 1Electron-donating groups and steric hindrance.
Reduction to Alcohol

The reduction of aldehydes to primary alcohols is a common synthetic procedure, often carried out using hydride reagents like sodium borohydride. The rate of reduction is generally faster for more electrophilic carbonyl carbons.

G cluster_reaction Reduction Aldehyde Aldehyde Primary Alcohol Primary Alcohol Aldehyde->Primary Alcohol [H]

General scheme for aldehyde reduction.

Expected Reactivity: The electron-donating groups in this compound decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by a hydride. Therefore, its reduction is expected to be slower than that of benzaldehyde.[4] The steric bulk of the ortho-methyl group will likely further impede the approach of the reducing agent.

AldehydeSubstituentsExpected Relative Rate Constant (k_rel)Rationale
BenzaldehydeNone1.00 (Reference)Unsubstituted aromatic aldehyde.
Cinnamaldehyde-CH=CH-Ph< 1Conjugation delocalizes the partial positive charge.
This compound2-CH₃, 3,4-(OCH₃)₂<< 1Strong electron-donating groups and steric hindrance.
Condensation Reactions (e.g., Knoevenagel Condensation)

Condensation reactions, such as the Knoevenagel condensation with active methylene compounds, are crucial for C-C bond formation. The rate-determining step is often the nucleophilic attack on the carbonyl carbon.

G cluster_reaction Condensation Aldehyde + Active Methylene Aldehyde + Active Methylene Condensation Product Condensation Product Aldehyde + Active Methylene->Condensation Product Base Catalyst

General scheme for Knoevenagel condensation.

Expected Reactivity: Similar to reduction, the rate of condensation is expected to be slower for this compound compared to benzaldehyde due to the reduced electrophilicity of the carbonyl carbon and the steric hindrance from the ortho-methyl group.[5][6] Electron-withdrawing groups on the aromatic ring generally accelerate these reactions.

AldehydeSubstituentsExpected Relative Rate Constant (k_rel)Rationale
BenzaldehydeNone1.00 (Reference)Unsubstituted aromatic aldehyde.
Cinnamaldehyde-CH=CH-PhVariableReactivity depends on the specific conditions.
This compound2-CH₃, 3,4-(OCH₃)₂< 1Electron-donating groups and steric hindrance.

Experimental Protocols

The following are example protocols for evaluating the kinetics of the aforementioned reactions.

Protocol 1: Oxidation of this compound using a Mild Oxidant

This protocol is adapted from studies on the oxidation of other aldehydes.

  • Preparation:

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a 0.2 M solution of the oxidant (e.g., N-bromosuccinimide) in the same solvent.

    • Prepare a solution of a catalyst if required.

  • Reaction:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add the aldehyde solution.

    • Allow the solution to reach the desired temperature (e.g., 50 °C).

    • Initiate the reaction by adding the oxidant solution.

  • Monitoring:

    • At 2-minute intervals, withdraw 0.1 mL aliquots and quench with an excess of a reducing agent (e.g., sodium sulfite solution).

    • Dilute the quenched samples with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples by HPLC with a UV detector set to the λ_max of this compound.

    • Plot ln([Aldehyde]) vs. time to determine the pseudo-first-order rate constant.

Protocol 2: Reduction of this compound with Sodium Borohydride
  • Preparation:

    • Prepare a 0.05 M solution of this compound in ethanol.

    • Prepare a fresh 0.1 M solution of sodium borohydride in ethanol.

  • Reaction:

    • In a round-bottom flask cooled in an ice bath (0 °C), add the aldehyde solution.

    • Start the reaction by adding the sodium borohydride solution with vigorous stirring.

  • Monitoring:

    • At 1-minute intervals, withdraw 0.5 mL aliquots and quench with 1 mL of acetone.

    • Neutralize with dilute acetic acid.

    • Extract the organic components with ethyl acetate.

  • Analysis:

    • Analyze the organic extracts by GC-MS to quantify the remaining aldehyde and the alcohol product.

    • Plot the concentration of the aldehyde vs. time to determine the initial rate.

Conclusion

The reaction kinetics of this compound are governed by a combination of electronic and steric effects. The presence of two electron-donating methoxy groups and a sterically demanding ortho-methyl group is anticipated to decrease its reactivity in nucleophilic addition and oxidation reactions compared to unsubstituted benzaldehyde. This guide provides a robust framework for experimentally quantifying these effects and for comparing the kinetic profile of this compound with other aromatic aldehydes. The provided protocols and analytical methodologies serve as a starting point for researchers to design their own kinetic studies, leading to a deeper understanding of the reactivity of this versatile building block and enabling its efficient utilization in chemical synthesis.

References

Benchmarking 2-Methylveratraldehyde Against Known Aldehyde Dehydrogenase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Methylveratraldehyde as a Novel ALDH Inhibitor

The aldehyde dehydrogenase (ALDH) superfamily of enzymes represents a critical nexus in cellular metabolism and detoxification. Comprising 19 isozymes in humans, these NAD(P)+-dependent enzymes are responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] This function is not merely a housekeeping role; ALDH enzymes are pivotal in diverse physiological and pathophysiological processes, including retinoic acid signaling, neurotransmitter metabolism, and cellular defense against oxidative stress.[1][3] Consequently, aberrant ALDH activity has been implicated in a range of diseases, from cancer and metabolic disorders to neurodegenerative conditions, making ALDH isoenzymes compelling targets for therapeutic intervention.[1][4]

The therapeutic potential of modulating ALDH activity is well-established, with inhibitors developed for several of the 19 ALDH isozymes.[1] For instance, the inhibition of ALDH2 is a cornerstone of alcohol aversion therapy, while targeting ALDH1A1 and ALDH3A1 holds promise in cancer treatment.[1][5] This guide introduces this compound, a substituted benzaldehyde, as a candidate for investigation as a novel ALDH inhibitor. The chemical structure of this compound, featuring a reactive aldehyde moiety, provides a strong theoretical basis for its potential interaction with the aldehyde-binding pocket of ALDH enzymes.

This document provides a comprehensive framework for benchmarking the inhibitory potential of this compound against two well-characterized ALDH inhibitors: Disulfiram and Daidzin . We will delve into the mechanistic intricacies of ALDH inhibition, present a detailed, self-validating experimental protocol for assessing inhibitory activity, and provide a comparative analysis of the inhibitory profiles of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for the modulation of ALDH activity.

The Target: Aldehyde Dehydrogenase (ALDH) and Its Significance

The ALDH superfamily is a group of enzymes that catalyze the irreversible oxidation of aldehydes.[6] The catalytic mechanism is a five-step process involving the activation of a catalytic cysteine residue, nucleophilic attack on the aldehyde, formation of a thiohemiacetal intermediate, hydride transfer to NAD(P)+, and hydrolysis of the resulting thioester.[1][7]

dot

ALDH_Mechanism cluster_0 ALDH Active Site Enzyme-SH ALDH-Cys-SH Intermediate Thiohemiacetal Intermediate Enzyme-SH->Intermediate Nucleophilic Attack Substrate R-CHO (Aldehyde) Substrate->Enzyme-SH Binding Cofactor_in NAD+ Cofactor_in->Enzyme-SH Binding Product R-COOH (Carboxylic Acid) Intermediate->Product Oxidation & Hydrolysis Cofactor_out NADH Intermediate->Cofactor_out Hydride Transfer out Product->out Release out2 Cofactor_out->out2 Release caption Figure 1. Simplified ALDH Catalytic Cycle

Caption: Figure 1. Simplified ALDH Catalytic Cycle

The diverse roles of ALDH isoenzymes in human health and disease underscore their importance as therapeutic targets:

  • ALDH1A1: Implicated in cancer stem cell survival and chemoresistance, making it a target for oncology drug development.[8]

  • ALDH2: The primary enzyme for acetaldehyde metabolism. Its inhibition is used in alcohol aversion therapy, and activators are being explored for cardiovascular diseases.[1][5] A common genetic polymorphism in ALDH2 results in reduced enzyme activity, leading to the alcohol flushing syndrome.[1]

  • Other Isoforms: Various other ALDH isoenzymes are involved in the metabolism of neurotransmitters, amino acids, and lipids, and have been linked to conditions such as Parkinson's disease and Sjögren-Larsson syndrome.[1]

Known ALDH Inhibitors: A Comparative Overview

To provide a robust benchmark for this compound, we will focus on two well-characterized ALDH inhibitors with distinct mechanisms of action: Disulfiram and Daidzin.

Disulfiram: The Irreversible Inhibitor

Disulfiram is an FDA-approved drug for the treatment of alcohol dependence.[2] It acts as an irreversible inhibitor of ALDH, primarily targeting ALDH1A1 and ALDH2.[2][9] The mechanism of inhibition involves the carbamylation of the catalytic cysteine residue in the active site of the enzyme.[2] This covalent modification leads to the inactivation of the enzyme.[2]

Daidzin: The Reversible, Selective Inhibitor

Daidzin is a naturally occurring isoflavone found in the kudzu vine. It is a potent and selective reversible inhibitor of ALDH2.[10][11] Daidzin binds to the catalytic site of ALDH2, acting as a competitive inhibitor with respect to the aldehyde substrate.[10][11] Its high selectivity for ALDH2 over other isoenzymes makes it a valuable tool for studying the specific roles of this enzyme.[10]

Gossypol: A Polyphenolic Aldehyde with Complex Activity

Gossypol, a natural polyphenol derived from the cotton plant, has been investigated for various therapeutic properties, including as an anti-cancer agent.[6][12] While it is known to inhibit several enzymes, its direct and selective inhibitory activity on ALDH isoenzymes is less characterized compared to Disulfiram and Daidzin. Some studies suggest it can inhibit enzymes involved in androgen metabolism, such as 5α-reductase 1 and 3α-hydroxysteroid dehydrogenase.[13] Due to the limited specific data on its ALDH inhibitory constants, Gossypol will serve as a secondary, qualitative comparator in this guide.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for Disulfiram and Daidzin against key ALDH isoenzymes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate used.[1]

InhibitorTarget IsoenzymeReported IC50 (µM)Inhibition TypeReference(s)
Disulfiram ALDH1A10.15Irreversible[2]
ALDH21.45 - 3.4Irreversible[2][14]
Daidzin ALDH1A1>200Reversible[1]
ALDH20.08 - 3.5Reversible, Competitive[1][11]
ALDH1B15.1Reversible[1]
ALDH1A24.5Reversible[1]

Note: The IC50 value for this compound is yet to be determined and is the primary objective of the proposed experimental workflow.

Experimental Protocol: A Self-Validating System for ALDH Inhibition Assay

The following protocol is a detailed, step-by-step methodology for determining the inhibitory activity of this compound and the reference compounds against ALDH. This protocol is designed to be a self-validating system, incorporating necessary controls for robust and reproducible data. The assay is based on the spectrophotometric measurement of NADH production at 340 nm.[7][15]

dot

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (pH 8.0) - NAD+ Solution - ALDH Enzyme Stock - Substrate (e.g., Acetaldehyde) - Inhibitor Stock Solutions add_reagents Add to wells: 1. Assay Buffer 2. NAD+ 3. Inhibitor Dilution (or vehicle) 4. ALDH Enzyme prep_reagents->add_reagents prep_inhibitors Prepare Serial Dilutions of Inhibitors: - this compound - Disulfiram - Daidzin prep_inhibitors->add_reagents pre_incubate Pre-incubate at 25°C (allow inhibitor-enzyme interaction) add_reagents->pre_incubate initiate_reaction Initiate Reaction: Add Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocity (V₀) (Slope of Absorbance vs. Time) measure_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data calculate_ic50 Calculate IC50 Value (Non-linear Regression) plot_data->calculate_ic50 caption Figure 2. Experimental Workflow for ALDH Inhibition Assay

Caption: Figure 2. Experimental Workflow for ALDH Inhibition Assay

I. Reagent Preparation

  • ALDH Assay Buffer: 50 mM HEPES or Sodium Pyrophosphate, pH 8.0. Ensure the pH is accurately adjusted.

  • NAD+ Stock Solution: Prepare a 20 mM stock solution of NAD+ in ultrapure water. Store in aliquots at -20°C.

  • ALDH Enzyme Stock Solution: Reconstitute lyophilized human recombinant ALDH (e.g., ALDH1A1 or ALDH2) in a buffer containing 20% glycerol for stability.[4][5] Aliquot and store at -80°C. The final enzyme concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Prepare a stock solution of a suitable aldehyde substrate. For a general ALDH assay, acetaldehyde or propionaldehyde can be used.[7][15] A 100 mM stock of acetaldehyde in ultrapure water is a common starting point. Prepare fresh daily.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Disulfiram, and Daidzin in DMSO.

  • NADH Standard Solution: Prepare a 1 mM stock solution of NADH in the ALDH Assay Buffer for generating a standard curve.[5]

II. Assay Procedure

  • NADH Standard Curve:

    • In a 96-well clear, flat-bottom plate, prepare a serial dilution of the NADH standard solution in ALDH Assay Buffer to generate concentrations ranging from 0 to 10 nmol/well.[4]

    • Bring the final volume in each well to 200 µL with ALDH Assay Buffer.

    • Read the absorbance at 340 nm.

  • Enzyme Inhibition Assay:

    • Prepare serial dilutions of the inhibitor stock solutions in ALDH Assay Buffer.

    • In a 96-well plate, add the following to each well in the indicated order:

      • ALDH Assay Buffer to bring the final volume to 200 µL.

      • 10 µL of the NAD+ stock solution (final concentration ~1 mM).

      • 10 µL of the inhibitor dilution (or DMSO for the no-inhibitor control).

      • 10 µL of the diluted ALDH enzyme solution.

    • Include a "substrate blank" control containing NAD+ and the substrate but no enzyme to account for any non-enzymatic reaction.[7]

    • Pre-incubate the plate at 25°C for 5-10 minutes to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration to be optimized, typically around the Km value of the substrate for the specific ALDH isoenzyme).

    • Immediately begin measuring the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometric plate reader.

III. Data Analysis

  • Calculate the initial reaction velocity (V₀): Determine the slope of the linear portion of the absorbance versus time plot for each well.

  • Calculate the percent inhibition:

    • % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Expected Outcomes and Interpretation

This benchmarking study will yield IC50 values for this compound against one or more ALDH isoenzymes. These values can then be directly compared to those of Disulfiram and Daidzin to ascertain its relative potency.

  • High Potency (Low IC50): A low micromolar or nanomolar IC50 value would indicate that this compound is a potent inhibitor of the tested ALDH isoenzyme, warranting further investigation into its mechanism of action and selectivity.

  • Selectivity: By testing against multiple ALDH isoenzymes (e.g., ALDH1A1 and ALDH2), the selectivity of this compound can be determined. High selectivity for a particular isoenzyme is often a desirable characteristic for a therapeutic agent to minimize off-target effects.

  • Mechanism of Inhibition: Further kinetic studies (e.g., varying substrate concentrations) can be conducted to determine if this compound acts as a competitive, non-competitive, or other type of inhibitor.

Conclusion

The exploration of novel ALDH inhibitors is a promising avenue for the development of new therapeutics for a range of diseases. Based on its chemical structure, this compound presents a compelling candidate for investigation. The comprehensive benchmarking approach outlined in this guide, comparing its inhibitory activity against the well-established inhibitors Disulfiram and Daidzin, provides a robust framework for its initial characterization. The detailed, self-validating experimental protocol ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The findings from this comparative analysis will be instrumental in determining the potential of this compound as a lead compound for the development of next-generation ALDH-targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylveratraldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylveratraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.